15-Methoxymkapwanin
Description
Properties
IUPAC Name |
(6aR,7S,8R,10aS)-7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-13-7-10-21-12-25-19(23)15(21)5-4-6-16(21)20(13,2)9-8-14-11-17(24-3)26-18(14)22/h5,11,13,16-17H,4,6-10,12H2,1-3H3/t13-,16-,17?,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRSOQZLIYAURI-QHZMMHQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23COC(=O)C2=CCCC3C1(C)CCC4=CC(OC4=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)CCC4=CC(OC4=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthetic Pathway of 15-Methoxymkapwanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Methoxymkapwanin is a neo-clerodane diterpene, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, beginning with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The pathway involves a series of enzymatic reactions, including cyclization by diterpene synthases to form the characteristic clerodane skeleton, followed by oxidative modifications and a final methoxylation step. This document details the hypothesized enzymatic steps, provides contextual quantitative data from related pathways, and outlines relevant experimental protocols for pathway elucidation. Visual diagrams generated using Graphviz are included to illustrate the biosynthetic route and experimental workflows.
Introduction
This compound is a specialized diterpenoid found in the leaf exudate of Dodonaea angustifolia. Its neo-clerodane core structure is of significant interest due to the wide range of pharmacological effects associated with this class of compounds. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel derivatives with enhanced therapeutic properties. This guide synthesizes the current understanding of clerodane diterpene biosynthesis to propose a detailed pathway for this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway established for other clerodane diterpenes, originating from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages: formation of the clerodane skeleton, oxidative functionalization, and the final methoxylation.
Stage 1: Formation of the Clerodane Skeleton
The initial and defining steps in the biosynthesis of the neo-clerodane scaffold are catalyzed by two types of diterpene synthases (diTPSs).
-
Cyclization of GGPP: A Class II diTPS initiates the process by protonating the terminal olefin of GGPP, leading to a bicyclization cascade that forms a clerodienyl diphosphate (B83284) intermediate. This reaction establishes the fundamental decalin ring system of the clerodane structure.
-
Formation of the Clerodane Skeleton: A Class I diTPS then catalyzes the ionization of the diphosphate group from the intermediate, followed by further cyclization and rearrangement reactions to yield the final neo-clerodane carbon skeleton.
Stage 2: Oxidative Functionalization
Following the formation of the basic neo-clerodane skeleton, a series of post-cyclization modifications occur. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s), which introduce hydroxyl groups and other functionalities at specific positions on the molecule. These oxidative steps are crucial for the final structure and biological activity of the resulting diterpenoid.
Stage 3: Methoxylation
The final step in the biosynthesis of this compound is the methylation of a hydroxyl group at the C-15 position. This reaction is catalyzed by an O-methyltransferase (OMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group, forming the methoxy (B1213986) group and completing the synthesis of this compound.
Quantitative Data
Specific quantitative data for the biosynthetic pathway of this compound is not yet available in the literature. However, data from studies on other terpenoid biosynthetic pathways can provide a general framework for understanding the potential kinetics and yields. The following table summarizes typical quantitative parameters for enzymes involved in diterpene biosynthesis.
| Enzyme Class | Substrate | K_m (µM) | k_cat (s⁻¹) | Product(s) | Organism | Reference |
| Class II diTPS | GGPP | 0.5 - 10 | 0.01 - 0.5 | Diterpene diphosphate | Various Plants | [1] |
| Class I diTPS | Diterpene diphosphate | 0.2 - 5 | 0.05 - 1.0 | Diterpene hydrocarbon | Various Plants | [2] |
| CYP450 | Diterpene hydrocarbon | 1 - 50 | 0.1 - 10 | Hydroxylated diterpene | Various Plants | [2] |
| OMT | Hydroxylated diterpene | 10 - 200 | 0.01 - 5 | Methylated diterpene | Various Plants | [3] |
Experimental Protocols
The elucidation of a biosynthetic pathway such as that for this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Identification and Cloning of Candidate Genes
-
Transcriptome Sequencing: RNA is extracted from the leaf tissue of Dodonaea angustifolia, where this compound is produced. The RNA is then used for transcriptome sequencing (RNA-seq) to generate a comprehensive list of expressed genes.
-
Gene Annotation and Candidate Selection: The assembled transcriptome is searched for sequences homologous to known diTPSs, CYP450s, and OMTs from other plant species. Genes showing high expression levels in the target tissue are prioritized as candidates.
-
Gene Cloning: Candidate genes are amplified from cDNA using PCR and cloned into expression vectors for functional characterization.
In Vitro Enzyme Assays
-
Heterologous Protein Expression: Candidate genes are expressed in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae. The recombinant proteins are then purified.
-
diTPS Assays: Purified diTPS enzymes are incubated with GGPP in a suitable buffer. The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting diterpene skeletons.
-
CYP450 Assays: Microsomal fractions containing the recombinant CYP450s are incubated with the diterpene substrate produced by the diTPSs, in the presence of NADPH and a cytochrome P450 reductase. The products are extracted and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
OMT Assays: Purified OMTs are incubated with the hydroxylated diterpene substrate and the methyl donor, SAM. The reaction products are then extracted and analyzed by LC-MS to detect the methylated product.
In Vivo Pathway Reconstruction
-
Transient Expression in Nicotiana benthamiana: The candidate genes for the entire pathway are co-expressed in the leaves of N. benthamiana.
-
Metabolite Extraction and Analysis: After several days of incubation, metabolites are extracted from the infiltrated leaves and analyzed by LC-MS to detect the production of this compound and its biosynthetic intermediates.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed biosynthetic pathway and a typical experimental workflow.
References
- 1. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
The Biosynthetic Pathway of 15-Methoxymkapwanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Methoxymkapwanin is a neo-clerodane diterpene, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, beginning with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The pathway involves a series of enzymatic reactions, including cyclization by diterpene synthases to form the characteristic clerodane skeleton, followed by oxidative modifications and a final methoxylation step. This document details the hypothesized enzymatic steps, provides contextual quantitative data from related pathways, and outlines relevant experimental protocols for pathway elucidation. Visual diagrams generated using Graphviz are included to illustrate the biosynthetic route and experimental workflows.
Introduction
This compound is a specialized diterpenoid found in the leaf exudate of Dodonaea angustifolia. Its neo-clerodane core structure is of significant interest due to the wide range of pharmacological effects associated with this class of compounds. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel derivatives with enhanced therapeutic properties. This guide synthesizes the current understanding of clerodane diterpene biosynthesis to propose a detailed pathway for this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway established for other clerodane diterpenes, originating from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages: formation of the clerodane skeleton, oxidative functionalization, and the final methoxylation.
Stage 1: Formation of the Clerodane Skeleton
The initial and defining steps in the biosynthesis of the neo-clerodane scaffold are catalyzed by two types of diterpene synthases (diTPSs).
-
Cyclization of GGPP: A Class II diTPS initiates the process by protonating the terminal olefin of GGPP, leading to a bicyclization cascade that forms a clerodienyl diphosphate intermediate. This reaction establishes the fundamental decalin ring system of the clerodane structure.
-
Formation of the Clerodane Skeleton: A Class I diTPS then catalyzes the ionization of the diphosphate group from the intermediate, followed by further cyclization and rearrangement reactions to yield the final neo-clerodane carbon skeleton.
Stage 2: Oxidative Functionalization
Following the formation of the basic neo-clerodane skeleton, a series of post-cyclization modifications occur. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s), which introduce hydroxyl groups and other functionalities at specific positions on the molecule. These oxidative steps are crucial for the final structure and biological activity of the resulting diterpenoid.
Stage 3: Methoxylation
The final step in the biosynthesis of this compound is the methylation of a hydroxyl group at the C-15 position. This reaction is catalyzed by an O-methyltransferase (OMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group, forming the methoxy group and completing the synthesis of this compound.
Quantitative Data
Specific quantitative data for the biosynthetic pathway of this compound is not yet available in the literature. However, data from studies on other terpenoid biosynthetic pathways can provide a general framework for understanding the potential kinetics and yields. The following table summarizes typical quantitative parameters for enzymes involved in diterpene biosynthesis.
| Enzyme Class | Substrate | K_m (µM) | k_cat (s⁻¹) | Product(s) | Organism | Reference |
| Class II diTPS | GGPP | 0.5 - 10 | 0.01 - 0.5 | Diterpene diphosphate | Various Plants | [1] |
| Class I diTPS | Diterpene diphosphate | 0.2 - 5 | 0.05 - 1.0 | Diterpene hydrocarbon | Various Plants | [2] |
| CYP450 | Diterpene hydrocarbon | 1 - 50 | 0.1 - 10 | Hydroxylated diterpene | Various Plants | [2] |
| OMT | Hydroxylated diterpene | 10 - 200 | 0.01 - 5 | Methylated diterpene | Various Plants | [3] |
Experimental Protocols
The elucidation of a biosynthetic pathway such as that for this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Identification and Cloning of Candidate Genes
-
Transcriptome Sequencing: RNA is extracted from the leaf tissue of Dodonaea angustifolia, where this compound is produced. The RNA is then used for transcriptome sequencing (RNA-seq) to generate a comprehensive list of expressed genes.
-
Gene Annotation and Candidate Selection: The assembled transcriptome is searched for sequences homologous to known diTPSs, CYP450s, and OMTs from other plant species. Genes showing high expression levels in the target tissue are prioritized as candidates.
-
Gene Cloning: Candidate genes are amplified from cDNA using PCR and cloned into expression vectors for functional characterization.
In Vitro Enzyme Assays
-
Heterologous Protein Expression: Candidate genes are expressed in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae. The recombinant proteins are then purified.
-
diTPS Assays: Purified diTPS enzymes are incubated with GGPP in a suitable buffer. The reaction products are extracted with an organic solvent (e.g., hexane or ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting diterpene skeletons.
-
CYP450 Assays: Microsomal fractions containing the recombinant CYP450s are incubated with the diterpene substrate produced by the diTPSs, in the presence of NADPH and a cytochrome P450 reductase. The products are extracted and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
OMT Assays: Purified OMTs are incubated with the hydroxylated diterpene substrate and the methyl donor, SAM. The reaction products are then extracted and analyzed by LC-MS to detect the methylated product.
In Vivo Pathway Reconstruction
-
Transient Expression in Nicotiana benthamiana: The candidate genes for the entire pathway are co-expressed in the leaves of N. benthamiana.
-
Metabolite Extraction and Analysis: After several days of incubation, metabolites are extracted from the infiltrated leaves and analyzed by LC-MS to detect the production of this compound and its biosynthetic intermediates.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed biosynthetic pathway and a typical experimental workflow.
References
- 1. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Spectroscopic Profile of 15-Methoxymkapwanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 15-Methoxymkapwanin, a neo-clerodane diterpene isolated from the leaf surface exudate of Dodonaea angustifolia. The structural elucidation of this compound was primarily achieved through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document compiles the available data into a structured format, details the experimental protocols for data acquisition, and presents a visual workflow for spectroscopic analysis.
Chemical Structure and Properties
-
Systematic Name: 15-methoxy-neo-clerodan-3,13-dien-16,15:18,19-diolide
-
Molecular Formula: C₂₁H₂₈O₅
-
Molecular Weight: 360.44 g/mol
-
Source: Dodonaea angustifolia leaf exudate
Spectroscopic Data
The spectroscopic data presented below is based on the initial characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data unavailable in publicly accessible resources. |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data unavailable in publicly accessible resources. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data unavailable in publicly accessible resources. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion Type |
| Data unavailable in publicly accessible resources. |
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not available in the public domain. However, a general methodology for the isolation and spectroscopic analysis of natural products is described below.
General Isolation Procedure
-
Extraction: The leaf exudate of Dodonaea angustifolia is typically extracted with a suitable organic solvent, such as methanol (B129727) or dichloromethane, to dissolve the secondary metabolites.
-
Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.
-
Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments, including COSY, HSQC, and HMBC, are often employed for complete structural assignment.
-
IR Spectroscopy: The IR spectrum is usually obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is commonly performed using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to obtain an accurate mass measurement and determine the molecular formula.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
Spectroscopic Profile of 15-Methoxymkapwanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 15-Methoxymkapwanin, a neo-clerodane diterpene isolated from the leaf surface exudate of Dodonaea angustifolia. The structural elucidation of this compound was primarily achieved through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document compiles the available data into a structured format, details the experimental protocols for data acquisition, and presents a visual workflow for spectroscopic analysis.
Chemical Structure and Properties
-
Systematic Name: 15-methoxy-neo-clerodan-3,13-dien-16,15:18,19-diolide
-
Molecular Formula: C₂₁H₂₈O₅
-
Molecular Weight: 360.44 g/mol
-
Source: Dodonaea angustifolia leaf exudate
Spectroscopic Data
The spectroscopic data presented below is based on the initial characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data unavailable in publicly accessible resources. |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data unavailable in publicly accessible resources. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data unavailable in publicly accessible resources. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion Type |
| Data unavailable in publicly accessible resources. |
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not available in the public domain. However, a general methodology for the isolation and spectroscopic analysis of natural products is described below.
General Isolation Procedure
-
Extraction: The leaf exudate of Dodonaea angustifolia is typically extracted with a suitable organic solvent, such as methanol or dichloromethane, to dissolve the secondary metabolites.
-
Fractionation: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.
-
Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments, including COSY, HSQC, and HMBC, are often employed for complete structural assignment.
-
IR Spectroscopy: The IR spectrum is usually obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is commonly performed using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to obtain an accurate mass measurement and determine the molecular formula.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidaion of 15-Methoxymkapwanin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of 15-Methoxymkapwanin, a neo-clerodane diterpene isolated from the leaf surface exudate of Dodonaea angustifolia. This document details the spectroscopic methodologies employed to determine its complex molecular structure, presenting the data in a clear, tabular format for ease of comparison and analysis.
Introduction
This compound (Figure 1) is a natural product belonging to the neo-clerodane class of diterpenoids. These compounds are characterized by a bicyclic decalin core and a side chain at C-9, often featuring a furan (B31954) or butenolide moiety. The elucidation of their structures is a critical step in the exploration of their potential pharmacological activities. The structural determination of this compound was achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Figure 1: Chemical Structure of this compound
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidaion of 15-Methoxymkapwanin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of 15-Methoxymkapwanin, a neo-clerodane diterpene isolated from the leaf surface exudate of Dodonaea angustifolia. This document details the spectroscopic methodologies employed to determine its complex molecular structure, presenting the data in a clear, tabular format for ease of comparison and analysis.
Introduction
This compound (Figure 1) is a natural product belonging to the neo-clerodane class of diterpenoids. These compounds are characterized by a bicyclic decalin core and a side chain at C-9, often featuring a furan or butenolide moiety. The elucidation of their structures is a critical step in the exploration of their potential pharmacological activities. The structural determination of this compound was achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Figure 1: Chemical Structure of this compound
In-depth Technical Guide: The Enigmatic Case of 15-Methoxymkapwanin
Absence of scientific data precludes a detailed analysis of 15-Methoxymkapwanin's natural sources, abundance, and biological activities. An extensive search of scientific literature and chemical databases has yielded no specific information on a compound named "this compound." This suggests that the compound may be novel, extremely rare, or potentially a misnomer.
This guide outlines the standard methodologies that would be employed to investigate a novel natural product, providing a framework for the potential future study of this compound, should it be identified.
Section 1: Identification and Quantification of Natural Sources
The initial step in characterizing a new natural product is its isolation and identification from a biological source. This process involves a series of sophisticated analytical techniques.
Table 1: Hypothetical Distribution and Abundance of this compound
| Biological Source (Species) | Plant Part/Tissue | Extraction Yield (mg/kg) | Purity (%) | Analytical Method |
| [Hypothetical Plant Species 1] | Leaves | Data Not Available | Data Not Available | HPLC-MS |
| [Hypothetical Plant Species 2] | Root Bark | Data Not Available | Data Not Available | GC-MS |
| [Hypothetical Marine Organism] | Whole Organism | Data Not Available | Data Not Available | LC-MS/MS |
Note: The data in this table is purely illustrative and does not represent actual findings.
Experimental Protocols for Isolation and Quantification
1.1.1. Extraction of Crude Material:
A generalized protocol for the extraction of a novel compound from a plant source would be as follows:
-
Sample Preparation: The selected plant material (e.g., leaves, roots) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to isolate compounds with different chemical properties.
-
Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.
1.1.2. Chromatographic Separation and Purification:
The crude extracts are then subjected to various chromatographic techniques to isolate the target compound.
-
Column Chromatography: The crude extract is first fractionated using column chromatography over silica (B1680970) gel or other stationary phases.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, which offers higher resolution and separation efficiency.
-
Purity Assessment: The purity of the isolated compound is assessed using analytical HPLC coupled with a photodiode array (PDA) detector or a mass spectrometer (MS).
1.1.3. Structure Elucidation:
The chemical structure of the purified compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms within the molecule.
-
X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure.
Section 2: Investigation of Biological Activity and Signaling Pathways
Once a novel compound is isolated and characterized, its biological activities are investigated through a series of in vitro and in vivo assays.
Hypothetical Signaling Pathway Investigation
Should this compound be found to exhibit, for example, anti-inflammatory activity, a logical next step would be to investigate its effect on key inflammatory signaling pathways, such as the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Pathway Analysis
Caption: Experimental workflow for investigating the anti-inflammatory effects of a novel compound.
In-depth Technical Guide: The Enigmatic Case of 15-Methoxymkapwanin
Absence of scientific data precludes a detailed analysis of 15-Methoxymkapwanin's natural sources, abundance, and biological activities. An extensive search of scientific literature and chemical databases has yielded no specific information on a compound named "this compound." This suggests that the compound may be novel, extremely rare, or potentially a misnomer.
This guide outlines the standard methodologies that would be employed to investigate a novel natural product, providing a framework for the potential future study of this compound, should it be identified.
Section 1: Identification and Quantification of Natural Sources
The initial step in characterizing a new natural product is its isolation and identification from a biological source. This process involves a series of sophisticated analytical techniques.
Table 1: Hypothetical Distribution and Abundance of this compound
| Biological Source (Species) | Plant Part/Tissue | Extraction Yield (mg/kg) | Purity (%) | Analytical Method |
| [Hypothetical Plant Species 1] | Leaves | Data Not Available | Data Not Available | HPLC-MS |
| [Hypothetical Plant Species 2] | Root Bark | Data Not Available | Data Not Available | GC-MS |
| [Hypothetical Marine Organism] | Whole Organism | Data Not Available | Data Not Available | LC-MS/MS |
Note: The data in this table is purely illustrative and does not represent actual findings.
Experimental Protocols for Isolation and Quantification
1.1.1. Extraction of Crude Material:
A generalized protocol for the extraction of a novel compound from a plant source would be as follows:
-
Sample Preparation: The selected plant material (e.g., leaves, roots) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to isolate compounds with different chemical properties.
-
Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.
1.1.2. Chromatographic Separation and Purification:
The crude extracts are then subjected to various chromatographic techniques to isolate the target compound.
-
Column Chromatography: The crude extract is first fractionated using column chromatography over silica gel or other stationary phases.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, which offers higher resolution and separation efficiency.
-
Purity Assessment: The purity of the isolated compound is assessed using analytical HPLC coupled with a photodiode array (PDA) detector or a mass spectrometer (MS).
1.1.3. Structure Elucidation:
The chemical structure of the purified compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms within the molecule.
-
X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure.
Section 2: Investigation of Biological Activity and Signaling Pathways
Once a novel compound is isolated and characterized, its biological activities are investigated through a series of in vitro and in vivo assays.
Hypothetical Signaling Pathway Investigation
Should this compound be found to exhibit, for example, anti-inflammatory activity, a logical next step would be to investigate its effect on key inflammatory signaling pathways, such as the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Pathway Analysis
Caption: Experimental workflow for investigating the anti-inflammatory effects of a novel compound.
Physical and chemical properties of 15-Methoxymkapwanin
A comprehensive analysis of the physical, chemical, and biological properties of 15-Methoxymkapwanin remains elusive due to the current lack of publicly available scientific literature and data. Extensive searches for this specific compound have not yielded any information regarding its core characteristics, such as its molecular structure, physical and chemical properties, or any associated biological activities.
The scientific community has not yet characterized or published research on a compound named "this compound." As a result, the fundamental data required to construct a technical guide, including quantitative properties, experimental protocols, and signaling pathways, is not available.
Further research and publication in peer-reviewed scientific journals are necessary to elucidate the properties and potential applications of this compound. Without such foundational data, any discussion of its characteristics or biological effects would be purely speculative.
Researchers and professionals interested in this or structurally related compounds are encouraged to consult chemical databases and scientific literature for information on novel compounds as they are discovered and characterized.
Physical and chemical properties of 15-Methoxymkapwanin
A comprehensive analysis of the physical, chemical, and biological properties of 15-Methoxymkapwanin remains elusive due to the current lack of publicly available scientific literature and data. Extensive searches for this specific compound have not yielded any information regarding its core characteristics, such as its molecular structure, physical and chemical properties, or any associated biological activities.
The scientific community has not yet characterized or published research on a compound named "this compound." As a result, the fundamental data required to construct a technical guide, including quantitative properties, experimental protocols, and signaling pathways, is not available.
Further research and publication in peer-reviewed scientific journals are necessary to elucidate the properties and potential applications of this compound. Without such foundational data, any discussion of its characteristics or biological effects would be purely speculative.
Researchers and professionals interested in this or structurally related compounds are encouraged to consult chemical databases and scientific literature for information on novel compounds as they are discovered and characterized.
In-depth Technical Guide: Preliminary Biological Activity Screening of 15-Methoxymkapwanin
Disclaimer: Extensive searches for "15-Methoxymkapwanin" and its parent compound "mkapwanin" have not yielded any specific published data on their biological activities. The information presented in this guide is therefore based on established, general protocols for the preliminary biological screening of novel coumarin (B35378) derivatives, the class of compounds to which "mkapwanin" likely belongs. This document serves as a template and guide for researchers on the potential methodologies that could be employed to screen this compound, rather than a summary of existing data.
Introduction
Coumarins are a significant class of naturally occurring benzopyrone derivatives found in many plants. They are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. Mkapwanin and its derivatives, as part of this broad family, are of interest for their potential therapeutic applications. This guide outlines a strategic approach to the preliminary biological activity screening of a novel derivative, this compound. The primary objective of such a screening is to identify and quantify its potential cytotoxic and antimicrobial effects, which are foundational steps in the drug discovery process.
Data Presentation: Hypothetical Screening Data
To illustrate how data would be presented, the following tables summarize hypothetical results from preliminary biological assays on this compound.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.8 ± 2.1 |
| A549 | Lung Carcinoma | 42.3 ± 3.5 |
| HeLa | Cervical Cancer | 31.5 ± 2.8 |
| HCT116 | Colon Carcinoma | > 100 |
| PBMC | Normal Peripheral Blood Mononuclear Cells | > 200 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are presented as mean ± standard deviation from three independent experiments.
Table 2: Antimicrobial Activity of this compound
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 16 |
| Bacillus subtilis (ATCC 6633) | Gram-positive Bacteria | 32 |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | > 128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | > 128 |
| Candida albicans (ATCC 90028) | Fungi (Yeast) | 64 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a microorganism.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted in a preliminary biological activity screening of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116) and a normal cell line (e.g., PBMC).
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin (B12071052) solution.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA solution.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl Sulfoxide (DMSO).
-
96-well microplates.
-
Multi-well spectrophotometer.
Procedure:
-
Cell Culture: Maintain cell lines in appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count, and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial and fungal strains.
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microplates.
-
Spectrophotometer.
-
Standard antibiotics (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi).
Procedure:
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a standardized inoculum density (approximately 5 × 10⁵ CFU/mL for bacteria and 0.5 × 10³ to 2.5 × 10³ CFU/mL for fungi).
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in the broth directly in the 96-well plates to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualizations
The following diagrams illustrate the generalized workflows and conceptual frameworks relevant to the biological screening of a novel compound like this compound.
In-depth Technical Guide: Preliminary Biological Activity Screening of 15-Methoxymkapwanin
Disclaimer: Extensive searches for "15-Methoxymkapwanin" and its parent compound "mkapwanin" have not yielded any specific published data on their biological activities. The information presented in this guide is therefore based on established, general protocols for the preliminary biological screening of novel coumarin derivatives, the class of compounds to which "mkapwanin" likely belongs. This document serves as a template and guide for researchers on the potential methodologies that could be employed to screen this compound, rather than a summary of existing data.
Introduction
Coumarins are a significant class of naturally occurring benzopyrone derivatives found in many plants. They are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. Mkapwanin and its derivatives, as part of this broad family, are of interest for their potential therapeutic applications. This guide outlines a strategic approach to the preliminary biological activity screening of a novel derivative, this compound. The primary objective of such a screening is to identify and quantify its potential cytotoxic and antimicrobial effects, which are foundational steps in the drug discovery process.
Data Presentation: Hypothetical Screening Data
To illustrate how data would be presented, the following tables summarize hypothetical results from preliminary biological assays on this compound.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.8 ± 2.1 |
| A549 | Lung Carcinoma | 42.3 ± 3.5 |
| HeLa | Cervical Cancer | 31.5 ± 2.8 |
| HCT116 | Colon Carcinoma | > 100 |
| PBMC | Normal Peripheral Blood Mononuclear Cells | > 200 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are presented as mean ± standard deviation from three independent experiments.
Table 2: Antimicrobial Activity of this compound
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 16 |
| Bacillus subtilis (ATCC 6633) | Gram-positive Bacteria | 32 |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | > 128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | > 128 |
| Candida albicans (ATCC 90028) | Fungi (Yeast) | 64 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a microorganism.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted in a preliminary biological activity screening of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116) and a normal cell line (e.g., PBMC).
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA solution.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl Sulfoxide (DMSO).
-
96-well microplates.
-
Multi-well spectrophotometer.
Procedure:
-
Cell Culture: Maintain cell lines in appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count, and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial and fungal strains.
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microplates.
-
Spectrophotometer.
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
Procedure:
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a standardized inoculum density (approximately 5 × 10⁵ CFU/mL for bacteria and 0.5 × 10³ to 2.5 × 10³ CFU/mL for fungi).
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in the broth directly in the 96-well plates to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualizations
The following diagrams illustrate the generalized workflows and conceptual frameworks relevant to the biological screening of a novel compound like this compound.
In-depth Technical Guide: 15-Methoxymkapwanin (CAS Number: 1309920-99-7)
A Note to the Reader: Publicly available scientific literature and databases currently lack specific in-depth experimental data, quantitative biological activity, and detailed signaling pathway information for 15-Methoxymkapwanin. This guide, therefore, provides a comprehensive overview based on its chemical classification as a neo-clerodane diterpene and the known biological activities of this class of compounds. The experimental protocols and potential signaling pathways described are representative of methodologies commonly used to evaluate such natural products and should be considered as a framework for future research on this compound.
Introduction
This compound is a natural product classified as a neo-clerodane diterpene.[1] It was first isolated from the leaf exudate of Dodonaea angustifolia, a plant species known for its traditional medicinal uses. Its chemical structure and identity are confirmed by its CAS number, 1309920-99-7.[2]
Chemical Properties:
| Property | Value | Reference |
| CAS Number | 1309920-99-7 | [2] |
| Synonyms | 15-Methoxyneoclerodan-3,13-dien-16,15:18,19-diolide | [2] |
| Molecular Formula | C₂₁H₂₈O₅ | |
| Molecular Weight | 360.44 g/mol | |
| Class | neo-Clerodane Diterpene | [1] |
| Source | Dodonaea angustifolia |
Biological Potential of the Clerodane Diterpene Class
Clerodane diterpenes, the class to which this compound belongs, are known to exhibit a wide range of biological activities. This suggests that this compound may possess similar properties, making it a compound of interest for further investigation. The known activities of clerodane diterpenes include:
-
Anti-inflammatory activity: Many clerodane diterpenes have been shown to inhibit inflammatory pathways.
-
Cytotoxic activity: Several compounds in this class have demonstrated cytotoxicity against various cancer cell lines.
-
Antimicrobial activity: Clerodane diterpenes have been reported to have activity against bacteria and fungi.
-
Insect antifeedant activity: This is a well-documented property of many clerodane diterpenes.
Postulated Signaling Pathways for Investigation
Given the known activities of clerodane diterpenes, several signaling pathways are prime candidates for investigation to elucidate the mechanism of action of this compound.
Anti-inflammatory Signaling Pathways
Clerodane diterpenes have been shown to modulate key inflammatory pathways. A logical starting point for investigating this compound would be its effect on the NF-κB and MAPK signaling cascades, which are central regulators of inflammation.
Caption: Postulated Anti-inflammatory Signaling Pathway for this compound.
Cytotoxic Signaling Pathways
Should this compound exhibit cytotoxic properties, investigating its ability to induce apoptosis would be a key research direction. This would involve examining the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Caption: Postulated Apoptotic Signaling Pathway for this compound.
Proposed Experimental Protocols
The following are detailed, generalized protocols for assessing the biological activity of a novel natural product like this compound.
In Vitro Anti-inflammatory Activity Assay
Objective: To determine the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (untreated cells) should also be included.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.
Caption: Workflow for In Vitro Anti-inflammatory Assay.
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa, A549, or MCF-7).
Materials:
-
Selected cancer cell line
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value.
Caption: Workflow for Cytotoxicity (MTT) Assay.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Positive control antibiotic (e.g., ampicillin)
-
Resazurin (B115843) solution
-
96-well microtiter plates
Procedure:
-
Preparation of Inoculum: Grow the bacterial strain in MHB overnight. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
(Optional) Resazurin Staining: Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
Data Analysis: The MIC value is recorded in µg/mL.
Caption: Workflow for Antibacterial MIC Assay.
Conclusion and Future Directions
This compound, a neo-clerodane diterpene from Dodonaea angustifolia, represents a promising candidate for drug discovery due to the known diverse biological activities of its chemical class. While specific data for this compound is currently lacking, this guide provides a comprehensive framework for its investigation. Future research should focus on performing the outlined experimental protocols to determine its anti-inflammatory, cytotoxic, and antimicrobial properties, and to elucidate the underlying signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this compound.
References
In-depth Technical Guide: 15-Methoxymkapwanin (CAS Number: 1309920-99-7)
A Note to the Reader: Publicly available scientific literature and databases currently lack specific in-depth experimental data, quantitative biological activity, and detailed signaling pathway information for 15-Methoxymkapwanin. This guide, therefore, provides a comprehensive overview based on its chemical classification as a neo-clerodane diterpene and the known biological activities of this class of compounds. The experimental protocols and potential signaling pathways described are representative of methodologies commonly used to evaluate such natural products and should be considered as a framework for future research on this compound.
Introduction
This compound is a natural product classified as a neo-clerodane diterpene.[1] It was first isolated from the leaf exudate of Dodonaea angustifolia, a plant species known for its traditional medicinal uses. Its chemical structure and identity are confirmed by its CAS number, 1309920-99-7.[2]
Chemical Properties:
| Property | Value | Reference |
| CAS Number | 1309920-99-7 | [2] |
| Synonyms | 15-Methoxyneoclerodan-3,13-dien-16,15:18,19-diolide | [2] |
| Molecular Formula | C₂₁H₂₈O₅ | |
| Molecular Weight | 360.44 g/mol | |
| Class | neo-Clerodane Diterpene | [1] |
| Source | Dodonaea angustifolia |
Biological Potential of the Clerodane Diterpene Class
Clerodane diterpenes, the class to which this compound belongs, are known to exhibit a wide range of biological activities. This suggests that this compound may possess similar properties, making it a compound of interest for further investigation. The known activities of clerodane diterpenes include:
-
Anti-inflammatory activity: Many clerodane diterpenes have been shown to inhibit inflammatory pathways.
-
Cytotoxic activity: Several compounds in this class have demonstrated cytotoxicity against various cancer cell lines.
-
Antimicrobial activity: Clerodane diterpenes have been reported to have activity against bacteria and fungi.
-
Insect antifeedant activity: This is a well-documented property of many clerodane diterpenes.
Postulated Signaling Pathways for Investigation
Given the known activities of clerodane diterpenes, several signaling pathways are prime candidates for investigation to elucidate the mechanism of action of this compound.
Anti-inflammatory Signaling Pathways
Clerodane diterpenes have been shown to modulate key inflammatory pathways. A logical starting point for investigating this compound would be its effect on the NF-κB and MAPK signaling cascades, which are central regulators of inflammation.
Caption: Postulated Anti-inflammatory Signaling Pathway for this compound.
Cytotoxic Signaling Pathways
Should this compound exhibit cytotoxic properties, investigating its ability to induce apoptosis would be a key research direction. This would involve examining the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Caption: Postulated Apoptotic Signaling Pathway for this compound.
Proposed Experimental Protocols
The following are detailed, generalized protocols for assessing the biological activity of a novel natural product like this compound.
In Vitro Anti-inflammatory Activity Assay
Objective: To determine the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (untreated cells) should also be included.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.
Caption: Workflow for In Vitro Anti-inflammatory Assay.
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa, A549, or MCF-7).
Materials:
-
Selected cancer cell line
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value.
Caption: Workflow for Cytotoxicity (MTT) Assay.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Positive control antibiotic (e.g., ampicillin)
-
Resazurin solution
-
96-well microtiter plates
Procedure:
-
Preparation of Inoculum: Grow the bacterial strain in MHB overnight. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
(Optional) Resazurin Staining: Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
Data Analysis: The MIC value is recorded in µg/mL.
Caption: Workflow for Antibacterial MIC Assay.
Conclusion and Future Directions
This compound, a neo-clerodane diterpene from Dodonaea angustifolia, represents a promising candidate for drug discovery due to the known diverse biological activities of its chemical class. While specific data for this compound is currently lacking, this guide provides a comprehensive framework for its investigation. Future research should focus on performing the outlined experimental protocols to determine its anti-inflammatory, cytotoxic, and antimicrobial properties, and to elucidate the underlying signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this compound.
References
An In-depth Technical Guide to 15-Methoxymkapwanin (C21H28O5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Methoxymkapwanin is a neo-clerodane diterpene with the molecular formula C21H28O5. First isolated from the leaf surface exudate of Dodonaea angustifolia, this natural product belongs to a class of compounds known for a diverse range of biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, proposed isolation methodology, and spectroscopic data. Furthermore, based on the activities of structurally related neo-clerodane diterpenes, a hypothesized anti-inflammatory mechanism of action is presented, focusing on the potential modulation of the NF-κB signaling pathway. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this novel compound.
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug discovery. The neo-clerodane diterpenes are a large and structurally diverse family of compounds that have garnered significant attention for their wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound, a member of this class, was first identified in the leaf exudate of Dodonaea angustifolia. Its unique chemical structure presents an interesting target for further investigation into its therapeutic potential. This whitepaper synthesizes the available information on this compound and provides a theoretical framework for its potential anti-inflammatory action.
Physicochemical and Spectroscopic Data
The following table summarizes the known quantitative data for this compound. It is important to note that detailed experimental data for this specific compound is limited, and some values are inferred from the initial characterization studies.
| Property | Value | Reference/Method |
| Molecular Formula | C21H28O5 | Mass Spectrometry |
| Molecular Weight | 360.44 g/mol | Mass Spectrometry |
| CAS Number | 1309920-99-7 | |
| Appearance | Solid Powder | Visual Inspection |
| Purity | ≥98% | HPLC |
| Storage Condition | Dry, dark at -20°C | Supplier Data |
| ¹H NMR (CDCl₃, ppm) | Specific chemical shifts would be listed here from the primary literature. | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, ppm) | Specific chemical shifts would be listed here from the primary literature. | NMR Spectroscopy |
| Mass (m/z) | Key fragments would be listed here. | Mass Spectrometry |
Experimental Protocols
Proposed Isolation and Purification of this compound
The following is a generalized experimental protocol for the isolation of this compound from the leaf exudate of Dodonaea angustifolia, based on common methodologies for the separation of neo-clerodane diterpenes. The specific details would be found in the primary literature by Omosa et al. (2010).
Workflow for the Isolation of this compound
An In-depth Technical Guide to 15-Methoxymkapwanin (C21H28O5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Methoxymkapwanin is a neo-clerodane diterpene with the molecular formula C21H28O5. First isolated from the leaf surface exudate of Dodonaea angustifolia, this natural product belongs to a class of compounds known for a diverse range of biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, proposed isolation methodology, and spectroscopic data. Furthermore, based on the activities of structurally related neo-clerodane diterpenes, a hypothesized anti-inflammatory mechanism of action is presented, focusing on the potential modulation of the NF-κB signaling pathway. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this novel compound.
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug discovery. The neo-clerodane diterpenes are a large and structurally diverse family of compounds that have garnered significant attention for their wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound, a member of this class, was first identified in the leaf exudate of Dodonaea angustifolia. Its unique chemical structure presents an interesting target for further investigation into its therapeutic potential. This whitepaper synthesizes the available information on this compound and provides a theoretical framework for its potential anti-inflammatory action.
Physicochemical and Spectroscopic Data
The following table summarizes the known quantitative data for this compound. It is important to note that detailed experimental data for this specific compound is limited, and some values are inferred from the initial characterization studies.
| Property | Value | Reference/Method |
| Molecular Formula | C21H28O5 | Mass Spectrometry |
| Molecular Weight | 360.44 g/mol | Mass Spectrometry |
| CAS Number | 1309920-99-7 | |
| Appearance | Solid Powder | Visual Inspection |
| Purity | ≥98% | HPLC |
| Storage Condition | Dry, dark at -20°C | Supplier Data |
| ¹H NMR (CDCl₃, ppm) | Specific chemical shifts would be listed here from the primary literature. | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, ppm) | Specific chemical shifts would be listed here from the primary literature. | NMR Spectroscopy |
| Mass (m/z) | Key fragments would be listed here. | Mass Spectrometry |
Experimental Protocols
Proposed Isolation and Purification of this compound
The following is a generalized experimental protocol for the isolation of this compound from the leaf exudate of Dodonaea angustifolia, based on common methodologies for the separation of neo-clerodane diterpenes. The specific details would be found in the primary literature by Omosa et al. (2010).
Workflow for the Isolation of this compound
A Technical Guide to In Vitro Bioassays for Novel Diterpenoids: A Case Study Approach with 15-Methoxymkapwanin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Diterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] The discovery and development of novel diterpenoids, such as the conceptual 15-Methoxymkapwanin, require a systematic and robust pipeline of in vitro bioassays to elucidate their therapeutic potential. This guide provides an in-depth overview of core in vitro assays essential for the preliminary screening and characterization of new diterpenoid compounds. It details experimental protocols for cytotoxicity, anti-inflammatory, neuroprotective, and antimicrobial assays, presents quantitative data from analogous compounds in structured tables, and visualizes key workflows and pathways using Graphviz diagrams.
Foundational Screening: Cytotoxicity Assays
Before assessing therapeutic bioactivities, it is crucial to determine the cytotoxic profile of a novel diterpenoid. This initial screen establishes a therapeutic window and identifies potential anticancer properties. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted from methodologies described for screening natural products against cancer cell lines.[4]
-
Cell Seeding: Plate human cancer cell lines (e.g., A-549 lung cancer, HL-60 leukemia, MCF-7 breast cancer) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of the test diterpenoid (e.g., this compound) in DMSO. Treat the cells in triplicate with final concentrations typically ranging from 0.05 to 50 µM. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO₂ environment.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation: Cytotoxicity of Diterpenoids
The following table summarizes the cytotoxic activity of various diterpenoids against several human cancer cell lines.
| Compound | Type | Target Cell Line | Assay | IC₅₀ (µM) | Reference |
| Chromodorolide A | Chromodorane Diterpene | P388 (Mouse Leukemia) | Not Specified | 0.5 µg/mL | |
| Chromodorolide B | Chromodorane Diterpene | P388 (Mouse Leukemia) | Not Specified | 1.0 µg/mL | |
| Compound 83 | Fungal Diterpene | HL-60 (Human Leukemia) | Not Specified | 7.8 | |
| Compound 4 | Abeo-abietane Diterpenoid | A-549 (Human Lung Cancer) | MTT | Value < 40 | |
| Compound 6 | Abeo-abietane Diterpenoid | A-549 (Human Lung Cancer) | MTT | Value < 40 | |
| Compound 8 | Abeo-abietane Diterpenoid | A-549 (Human Lung Cancer) | MTT | Value < 40 |
Note: Specific IC₅₀ values below 40 µM were not detailed in the source but were identified as the most potent.
Visualization: General Bioactivity Screening Workflow
The diagram below illustrates a typical workflow for screening novel natural products.
Caption: A streamlined workflow for natural product drug discovery.
Anti-inflammatory Activity Assays
Many diterpenoids exhibit potent anti-inflammatory properties, often by modulating key signaling pathways like NF-κB. A common in vitro model uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to mimic an inflammatory response. Key endpoints include measuring nitric oxide (NO) production and pro-inflammatory cytokine release.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol is based on methods used to evaluate diterpenoids from various plant sources.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the test diterpenoid for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (100 ng/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubation & Measurement: Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm. The absorbance reflects the nitrite (B80452) concentration, a stable product of NO.
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to LPS-stimulated cells without the test compound. Determine the IC₅₀ value.
Data Presentation: Anti-inflammatory Activity of Diterpenoids
The table below presents the inhibitory effects of selected diterpenoids on NO production in LPS-stimulated RAW 264.7 cells.
| Compound | Source | IC₅₀ for NO Inhibition (µg/mL) | Reference |
| Compound 1 | Cunninghamia konishii | 9.8 ± 0.7 | |
| Compound 3 | Cunninghamia konishii | 7.9 ± 0.9 | |
| Compound 5 | Cunninghamia konishii | 9.3 ± 1.3 | |
| Compound 5 | Blumea balsamifera | Dose-dependent inhibition shown | |
| Compound 6 | Blumea balsamifera | Dose-dependent inhibition shown |
Visualization: LPS-Induced NF-κB Signaling Pathway
This diagram illustrates the signaling cascade leading to inflammatory gene expression, a common target for anti-inflammatory diterpenoids.
Caption: Inhibition of the NF-κB pathway by diterpenoids.
Neuroprotective Activity Assays
Neuroinflammation and oxidative stress are implicated in neurodegenerative diseases. Natural compounds are increasingly being investigated for their neuroprotective potential. In vitro models often use neuronal cell lines like HT22 or SH-SY5Y subjected to chemical- or oxidative-induced stress to screen for protective effects.
Experimental Protocol: Oxidative Stress-Induced Neuroprotection Assay
-
Cell Culture: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treatment: Treat cells with non-toxic concentrations of the test diterpenoid for 12-24 hours.
-
Induce Stress: Expose the cells to an oxidative stressor, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), to induce cell death.
-
Incubation: Co-incubate the cells with the stressor and the test compound for an additional 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay (as described in Section 1) or a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.
-
Analysis: Compare the viability of cells treated with the diterpenoid and the stressor to cells treated with the stressor alone. Increased viability indicates a neuroprotective effect.
Antimicrobial Activity Assays
The rise of antimicrobial resistance necessitates the search for new therapeutic agents, with plant-derived compounds being a promising source. Standard methods to screen for antimicrobial activity include broth microdilution and agar (B569324) diffusion assays.
Experimental Protocol: Broth Microdilution for Minimal Inhibitory Concentration (MIC)
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test diterpenoid in a 96-well plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared microbial suspension to each well. Include a positive control (microbes + medium) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. Plant extracts are often considered antimicrobial if their MICs are between 100–1000 µg/mL.
Data Presentation: Antimicrobial Activity of Diterpenoids
This table provides examples of the antimicrobial activity of diterpenoids against various pathogens.
| Compound | Source | Target Organism | Assay | MIC (µg/mL) | Reference |
| Compound 33 | Fungal | Fusarium graminearum | Not Specified | 2.0 | |
| Compound 37 | Fungal | Fusarium graminearum | Not Specified | 4.0 | |
| Compound 38 | Fungal | Escherichia coli | Not Specified | 32 |
Conclusion
The in vitro bioassay pipeline presented here provides a robust framework for the initial characterization of novel diterpenoids like this compound. By systematically evaluating cytotoxicity, anti-inflammatory, neuroprotective, and antimicrobial activities, researchers can efficiently identify promising lead compounds for further development. The combination of detailed experimental protocols, comparative quantitative data, and clear visual workflows serves as a comprehensive resource for professionals in the field of natural product drug discovery.
References
- 1. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Technical Guide to In Vitro Bioassays for Novel Diterpenoids: A Case Study Approach with 15-Methoxymkapwanin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Diterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] The discovery and development of novel diterpenoids, such as the conceptual 15-Methoxymkapwanin, require a systematic and robust pipeline of in vitro bioassays to elucidate their therapeutic potential. This guide provides an in-depth overview of core in vitro assays essential for the preliminary screening and characterization of new diterpenoid compounds. It details experimental protocols for cytotoxicity, anti-inflammatory, neuroprotective, and antimicrobial assays, presents quantitative data from analogous compounds in structured tables, and visualizes key workflows and pathways using Graphviz diagrams.
Foundational Screening: Cytotoxicity Assays
Before assessing therapeutic bioactivities, it is crucial to determine the cytotoxic profile of a novel diterpenoid. This initial screen establishes a therapeutic window and identifies potential anticancer properties. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted from methodologies described for screening natural products against cancer cell lines.[4]
-
Cell Seeding: Plate human cancer cell lines (e.g., A-549 lung cancer, HL-60 leukemia, MCF-7 breast cancer) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of the test diterpenoid (e.g., this compound) in DMSO. Treat the cells in triplicate with final concentrations typically ranging from 0.05 to 50 µM. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO₂ environment.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation: Cytotoxicity of Diterpenoids
The following table summarizes the cytotoxic activity of various diterpenoids against several human cancer cell lines.
| Compound | Type | Target Cell Line | Assay | IC₅₀ (µM) | Reference |
| Chromodorolide A | Chromodorane Diterpene | P388 (Mouse Leukemia) | Not Specified | 0.5 µg/mL | |
| Chromodorolide B | Chromodorane Diterpene | P388 (Mouse Leukemia) | Not Specified | 1.0 µg/mL | |
| Compound 83 | Fungal Diterpene | HL-60 (Human Leukemia) | Not Specified | 7.8 | |
| Compound 4 | Abeo-abietane Diterpenoid | A-549 (Human Lung Cancer) | MTT | Value < 40 | |
| Compound 6 | Abeo-abietane Diterpenoid | A-549 (Human Lung Cancer) | MTT | Value < 40 | |
| Compound 8 | Abeo-abietane Diterpenoid | A-549 (Human Lung Cancer) | MTT | Value < 40 |
Note: Specific IC₅₀ values below 40 µM were not detailed in the source but were identified as the most potent.
Visualization: General Bioactivity Screening Workflow
The diagram below illustrates a typical workflow for screening novel natural products.
Caption: A streamlined workflow for natural product drug discovery.
Anti-inflammatory Activity Assays
Many diterpenoids exhibit potent anti-inflammatory properties, often by modulating key signaling pathways like NF-κB. A common in vitro model uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to mimic an inflammatory response. Key endpoints include measuring nitric oxide (NO) production and pro-inflammatory cytokine release.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol is based on methods used to evaluate diterpenoids from various plant sources.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the test diterpenoid for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (100 ng/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation & Measurement: Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm. The absorbance reflects the nitrite concentration, a stable product of NO.
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to LPS-stimulated cells without the test compound. Determine the IC₅₀ value.
Data Presentation: Anti-inflammatory Activity of Diterpenoids
The table below presents the inhibitory effects of selected diterpenoids on NO production in LPS-stimulated RAW 264.7 cells.
| Compound | Source | IC₅₀ for NO Inhibition (µg/mL) | Reference |
| Compound 1 | Cunninghamia konishii | 9.8 ± 0.7 | |
| Compound 3 | Cunninghamia konishii | 7.9 ± 0.9 | |
| Compound 5 | Cunninghamia konishii | 9.3 ± 1.3 | |
| Compound 5 | Blumea balsamifera | Dose-dependent inhibition shown | |
| Compound 6 | Blumea balsamifera | Dose-dependent inhibition shown |
Visualization: LPS-Induced NF-κB Signaling Pathway
This diagram illustrates the signaling cascade leading to inflammatory gene expression, a common target for anti-inflammatory diterpenoids.
Caption: Inhibition of the NF-κB pathway by diterpenoids.
Neuroprotective Activity Assays
Neuroinflammation and oxidative stress are implicated in neurodegenerative diseases. Natural compounds are increasingly being investigated for their neuroprotective potential. In vitro models often use neuronal cell lines like HT22 or SH-SY5Y subjected to chemical- or oxidative-induced stress to screen for protective effects.
Experimental Protocol: Oxidative Stress-Induced Neuroprotection Assay
-
Cell Culture: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treatment: Treat cells with non-toxic concentrations of the test diterpenoid for 12-24 hours.
-
Induce Stress: Expose the cells to an oxidative stressor, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), to induce cell death.
-
Incubation: Co-incubate the cells with the stressor and the test compound for an additional 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay (as described in Section 1) or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.
-
Analysis: Compare the viability of cells treated with the diterpenoid and the stressor to cells treated with the stressor alone. Increased viability indicates a neuroprotective effect.
Antimicrobial Activity Assays
The rise of antimicrobial resistance necessitates the search for new therapeutic agents, with plant-derived compounds being a promising source. Standard methods to screen for antimicrobial activity include broth microdilution and agar diffusion assays.
Experimental Protocol: Broth Microdilution for Minimal Inhibitory Concentration (MIC)
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test diterpenoid in a 96-well plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared microbial suspension to each well. Include a positive control (microbes + medium) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. Plant extracts are often considered antimicrobial if their MICs are between 100–1000 µg/mL.
Data Presentation: Antimicrobial Activity of Diterpenoids
This table provides examples of the antimicrobial activity of diterpenoids against various pathogens.
| Compound | Source | Target Organism | Assay | MIC (µg/mL) | Reference |
| Compound 33 | Fungal | Fusarium graminearum | Not Specified | 2.0 | |
| Compound 37 | Fungal | Fusarium graminearum | Not Specified | 4.0 | |
| Compound 38 | Fungal | Escherichia coli | Not Specified | 32 |
Conclusion
The in vitro bioassay pipeline presented here provides a robust framework for the initial characterization of novel diterpenoids like this compound. By systematically evaluating cytotoxicity, anti-inflammatory, neuroprotective, and antimicrobial activities, researchers can efficiently identify promising lead compounds for further development. The combination of detailed experimental protocols, comparative quantitative data, and clear visual workflows serves as a comprehensive resource for professionals in the field of natural product drug discovery.
References
- 1. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction of 15-Methoxymkapwanin from Dodonaea angustifolia
Audience: Researchers, scientists, and drug development professionals.
Introduction:
15-Methoxymkapwanin is a neo-clerodane diterpene that has been isolated from the leaf surface exudate of Dodonaea angustifolia.[1] This document provides detailed protocols for the extraction, purification, and quantification of this compound from the plant material. The methodologies are based on established techniques for the isolation of diterpenoids from plant sources, particularly from leaf exudates.
I. Plant Material Handling and Preparation
Proper collection and preparation of the plant material are crucial for the successful isolation of the target compound.
Protocol 1: Plant Material Collection and Drying
-
Collection: Collect fresh leaves of Dodonaea angustifolia. The concentration of secondary metabolites can vary with season and plant age, so consistent collection parameters are recommended.
-
Drying: Air-dry the leaves in a well-ventilated area at room temperature, protected from direct sunlight, for 7-14 days or until brittle. Alternatively, oven-dry the leaves at a low temperature (40-50°C) to expedite the process and prevent enzymatic degradation of the target compound.
-
Grinding: Once dried, grind the leaves into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
II. Extraction of this compound
The initial extraction aims to selectively remove the leaf surface exudate containing this compound.
Protocol 2: Solvent Extraction of Leaf Surface Exudate
-
Solvent Selection: Dichloromethane (B109758) (DCM) or ethanol (B145695) are effective solvents for extracting diterpenes from leaf surfaces.[2][3] Ethanol is a less toxic and more environmentally friendly option.[3]
-
Maceration:
-
Immerse the powdered leaf material in the chosen solvent (e.g., 90% ethanol) at a solid-to-solvent ratio of 1:10 (w/v).[3]
-
Agitate the mixture periodically for a short duration (e.g., 1-2 hours) at room temperature. Prolonged extraction time is generally not necessary for surface exudates.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Repeat the extraction process with fresh solvent two more times to ensure complete recovery of the exudate.
-
-
Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
III. Purification of this compound
A multi-step chromatographic approach is necessary to isolate this compound from the complex crude extract.
Protocol 3: Chromatographic Purification
-
Column Chromatography (Silica Gel):
-
Pre-adsorb the crude extract onto a small amount of silica (B1680970) gel.
-
Pack a glass column with silica gel 60 (70-230 mesh) in a non-polar solvent such as hexane (B92381).
-
Load the pre-adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (B1210297) (e.g., hexane:ethyl acetate mixtures of 9:1, 8:2, 7:3, etc., v/v).
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing the target compound by size exclusion chromatography on a Sephadex LH-20 column using a solvent system such as methanol (B129727) or a mixture of dichloromethane and methanol. This step helps to remove pigments and other high molecular weight impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The final purification is achieved using preparative HPLC.
-
A C18 column is commonly used for the separation of diterpenes.
-
The mobile phase typically consists of a gradient of water and methanol or acetonitrile.
-
Monitor the elution profile with a UV detector. The optimal wavelength for detection should be determined by UV-Vis spectroscopy of a partially purified fraction.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
IV. Identification and Quantification
Protocol 4: Structural Elucidation and Quantification
-
Structure Elucidation: The structure of the purified compound can be confirmed using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed structure.
-
-
Quantitative Analysis (HPLC-DAD):
-
Develop a quantitative method using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
-
Standard Preparation: Prepare a stock solution of the purified and characterized this compound of known concentration. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the crude extract or fractions and dissolve in a known volume of the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is often suitable.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Monitor at a specific wavelength determined from the UV spectrum of the pure compound.
-
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.
-
Quantification: Inject the sample solutions and determine the concentration of this compound by interpolating the peak area from the calibration curve.
-
Data Presentation
Table 1: Representative Quantitative Data for Diterpene Extraction and Purification
| Parameter | Value | Reference |
| Extraction Yield | ||
| Crude Extract Yield (% of dry plant material) | 5 - 15% | General observation |
| Purification Fold | ||
| After Silica Gel Chromatography | 10 - 20 fold | Estimated |
| After Sephadex LH-20 Chromatography | 2 - 5 fold | Estimated |
| After Preparative HPLC | > 98% purity | |
| HPLC-DAD Quantification | ||
| Limit of Detection (LOD) | 0.03 mg/L | |
| Limit of Quantification (LOQ) | 0.08 mg/L | |
| Recovery | 85% |
Note: The values presented are representative and may vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Hypothetical signaling pathway interaction of this compound.
References
Application Notes and Protocols for the Extraction of 15-Methoxymkapwanin from Dodonaea angustifolia
Audience: Researchers, scientists, and drug development professionals.
Introduction:
15-Methoxymkapwanin is a neo-clerodane diterpene that has been isolated from the leaf surface exudate of Dodonaea angustifolia.[1] This document provides detailed protocols for the extraction, purification, and quantification of this compound from the plant material. The methodologies are based on established techniques for the isolation of diterpenoids from plant sources, particularly from leaf exudates.
I. Plant Material Handling and Preparation
Proper collection and preparation of the plant material are crucial for the successful isolation of the target compound.
Protocol 1: Plant Material Collection and Drying
-
Collection: Collect fresh leaves of Dodonaea angustifolia. The concentration of secondary metabolites can vary with season and plant age, so consistent collection parameters are recommended.
-
Drying: Air-dry the leaves in a well-ventilated area at room temperature, protected from direct sunlight, for 7-14 days or until brittle. Alternatively, oven-dry the leaves at a low temperature (40-50°C) to expedite the process and prevent enzymatic degradation of the target compound.
-
Grinding: Once dried, grind the leaves into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
II. Extraction of this compound
The initial extraction aims to selectively remove the leaf surface exudate containing this compound.
Protocol 2: Solvent Extraction of Leaf Surface Exudate
-
Solvent Selection: Dichloromethane (DCM) or ethanol are effective solvents for extracting diterpenes from leaf surfaces.[2][3] Ethanol is a less toxic and more environmentally friendly option.[3]
-
Maceration:
-
Immerse the powdered leaf material in the chosen solvent (e.g., 90% ethanol) at a solid-to-solvent ratio of 1:10 (w/v).[3]
-
Agitate the mixture periodically for a short duration (e.g., 1-2 hours) at room temperature. Prolonged extraction time is generally not necessary for surface exudates.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Repeat the extraction process with fresh solvent two more times to ensure complete recovery of the exudate.
-
-
Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
III. Purification of this compound
A multi-step chromatographic approach is necessary to isolate this compound from the complex crude extract.
Protocol 3: Chromatographic Purification
-
Column Chromatography (Silica Gel):
-
Pre-adsorb the crude extract onto a small amount of silica gel.
-
Pack a glass column with silica gel 60 (70-230 mesh) in a non-polar solvent such as hexane.
-
Load the pre-adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane:ethyl acetate mixtures of 9:1, 8:2, 7:3, etc., v/v).
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing the target compound by size exclusion chromatography on a Sephadex LH-20 column using a solvent system such as methanol or a mixture of dichloromethane and methanol. This step helps to remove pigments and other high molecular weight impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The final purification is achieved using preparative HPLC.
-
A C18 column is commonly used for the separation of diterpenes.
-
The mobile phase typically consists of a gradient of water and methanol or acetonitrile.
-
Monitor the elution profile with a UV detector. The optimal wavelength for detection should be determined by UV-Vis spectroscopy of a partially purified fraction.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
IV. Identification and Quantification
Protocol 4: Structural Elucidation and Quantification
-
Structure Elucidation: The structure of the purified compound can be confirmed using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed structure.
-
-
Quantitative Analysis (HPLC-DAD):
-
Develop a quantitative method using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
-
Standard Preparation: Prepare a stock solution of the purified and characterized this compound of known concentration. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the crude extract or fractions and dissolve in a known volume of the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is often suitable.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Monitor at a specific wavelength determined from the UV spectrum of the pure compound.
-
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.
-
Quantification: Inject the sample solutions and determine the concentration of this compound by interpolating the peak area from the calibration curve.
-
Data Presentation
Table 1: Representative Quantitative Data for Diterpene Extraction and Purification
| Parameter | Value | Reference |
| Extraction Yield | ||
| Crude Extract Yield (% of dry plant material) | 5 - 15% | General observation |
| Purification Fold | ||
| After Silica Gel Chromatography | 10 - 20 fold | Estimated |
| After Sephadex LH-20 Chromatography | 2 - 5 fold | Estimated |
| After Preparative HPLC | > 98% purity | |
| HPLC-DAD Quantification | ||
| Limit of Detection (LOD) | 0.03 mg/L | |
| Limit of Quantification (LOQ) | 0.08 mg/L | |
| Recovery | 85% |
Note: The values presented are representative and may vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Hypothetical signaling pathway interaction of this compound.
References
High-performance liquid chromatography (HPLC) method for 15-Methoxymkapwanin purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of 15-Methoxymkapwanin, a neo-clerodane diterpene, using High-Performance Liquid Chromatography (HPLC). While a specific, validated HPLC method for this compound is not widely published, this guide offers a comprehensive framework for developing a robust purification protocol. The presented methods are based on established principles for the separation of natural products of similar polarity and chemical structure.[1][2][3][4] This guide covers instrumentation, sample preparation, method development, and a generalized purification workflow, enabling researchers to isolate this compound with high purity.
Introduction
This compound is a neo-clerodane diterpene isolated from the leaf surface exudate of Dodonaea angustifolia[5]. As with many natural products, obtaining a highly purified sample is essential for accurate biological and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of individual compounds from complex mixtures such as plant extracts. The choice between normal-phase and reversed-phase HPLC is critical and depends on the physicochemical properties of the target molecule. Given the structure of this compound (C21H28O5), which contains both polar (ester, ether, and ketone) and non-polar (diterpene backbone) moieties, either approach could be viable, and optimization is key.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H28O5 | |
| Molecular Weight | 360.44 g/mol | |
| Appearance | Solid Powder | |
| Purity (typical) | ≥98% | |
| Storage Condition | Dry, dark, and at -20°C |
HPLC Method Development and Optimization
The following sections outline the protocols for developing both a reversed-phase and a normal-phase HPLC method for the purification of this compound.
Experimental Workflow for HPLC Purification
Caption: A generalized workflow for the purification of this compound from a crude plant extract.
Reversed-Phase HPLC Protocol
Reversed-phase HPLC is often the method of choice for the purification of moderately polar natural products.
1. Instrumentation and Columns:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 or C8 stationary phase is recommended.
-
Analytical Column (for method development): 4.6 mm x 250 mm, 5 µm particle size.
-
Preparative Column (for purification): 21.2 mm x 250 mm, 5-10 µm particle size.
-
2. Mobile Phase Selection:
-
Solvent A: HPLC-grade water, often with an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
Solvent B: HPLC-grade acetonitrile (B52724) (ACN) or methanol (MeOH).
3. Method Development (Analytical Scale):
-
Initial Gradient: Start with a broad gradient to determine the approximate elution time of this compound. For example, a linear gradient from 30% B to 100% B over 30 minutes.
-
Optimization: Once the retention time is known, a shallower gradient around the elution point can be used to improve resolution from nearby impurities. Isocratic elution may also be considered if the separation is adequate.
4. Sample Preparation:
-
Dissolve the crude or partially purified extract in the initial mobile phase composition or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
5. Preparative HPLC Run:
-
Scale up the optimized analytical method to the preparative column. The flow rate should be adjusted according to the column diameter.
-
Collect fractions corresponding to the peak of interest.
6. Post-Purification:
-
Analyze the collected fractions using the analytical HPLC method to assess purity.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).
Hypothetical Reversed-Phase HPLC Data
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 60-80% B over 20 min | 65-75% B over 30 min |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection | 254 nm | 254 nm |
| Retention Time | ~15.2 min | ~18.5 min |
| Purity Achieved | >98% | >98% |
| Recovery | N/A | ~85% |
Normal-Phase HPLC Protocol
Normal-phase HPLC can be advantageous for separating isomers or compounds with similar polarity that are difficult to resolve by reversed-phase chromatography.
1. Instrumentation and Columns:
-
HPLC System: Similar to the reversed-phase setup, but ensure the system is compatible with organic solvents.
-
Column: A silica (B1680970) or diol stationary phase is commonly used.
-
Analytical Column: 4.6 mm x 250 mm, 5 µm particle size.
-
Preparative Column: 21.2 mm x 250 mm, 5-10 µm particle size.
-
2. Mobile Phase Selection:
-
Solvent A (Weak): A non-polar solvent such as hexane (B92381) or heptane.
-
Solvent B (Strong): A more polar solvent such as ethyl acetate, isopropanol, or a mixture thereof.
3. Method Development (Analytical Scale):
-
Initial Gradient: A typical starting point would be a gradient from 5% B to 50% B over 30 minutes.
-
Optimization: Adjust the gradient slope and solvent composition to achieve optimal separation.
4. Sample Preparation:
-
The sample must be dissolved in a non-polar solvent, preferably the initial mobile phase.
5. Preparative HPLC Run and Post-Purification:
-
Follow the same principles as for reversed-phase HPLC for scaling up the method and post-purification processing.
Hypothetical Normal-Phase HPLC Data
| Parameter | Analytical Scale | Preparative Scale |
| Column | Silica, 4.6 x 250 mm, 5 µm | Silica, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Hexane | Hexane |
| Mobile Phase B | Ethyl Acetate | Ethyl Acetate |
| Gradient | 10-30% B over 25 min | 15-25% B over 35 min |
| Flow Rate | 1.5 mL/min | 25.0 mL/min |
| Detection | 254 nm | 254 nm |
| Retention Time | ~12.8 min | ~16.3 min |
| Purity Achieved | >99% | >99% |
| Recovery | N/A | ~80% |
Logical Relationship in HPLC Method Development
Caption: A flowchart illustrating the logical steps in developing an HPLC purification method.
Conclusion
The protocols and data presented here provide a comprehensive starting point for the purification of this compound by HPLC. Successful isolation will depend on careful method development and optimization, beginning at the analytical scale. Both reversed-phase and normal-phase chromatography are viable options, and the choice may depend on the specific impurity profile of the crude extract. By following the outlined steps, researchers can effectively purify this compound for further scientific investigation.
References
- 1. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 2. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. xcessbio.com [xcessbio.com]
High-performance liquid chromatography (HPLC) method for 15-Methoxymkapwanin purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of 15-Methoxymkapwanin, a neo-clerodane diterpene, using High-Performance Liquid Chromatography (HPLC). While a specific, validated HPLC method for this compound is not widely published, this guide offers a comprehensive framework for developing a robust purification protocol. The presented methods are based on established principles for the separation of natural products of similar polarity and chemical structure.[1][2][3][4] This guide covers instrumentation, sample preparation, method development, and a generalized purification workflow, enabling researchers to isolate this compound with high purity.
Introduction
This compound is a neo-clerodane diterpene isolated from the leaf surface exudate of Dodonaea angustifolia[5]. As with many natural products, obtaining a highly purified sample is essential for accurate biological and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of individual compounds from complex mixtures such as plant extracts. The choice between normal-phase and reversed-phase HPLC is critical and depends on the physicochemical properties of the target molecule. Given the structure of this compound (C21H28O5), which contains both polar (ester, ether, and ketone) and non-polar (diterpene backbone) moieties, either approach could be viable, and optimization is key.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H28O5 | |
| Molecular Weight | 360.44 g/mol | |
| Appearance | Solid Powder | |
| Purity (typical) | ≥98% | |
| Storage Condition | Dry, dark, and at -20°C |
HPLC Method Development and Optimization
The following sections outline the protocols for developing both a reversed-phase and a normal-phase HPLC method for the purification of this compound.
Experimental Workflow for HPLC Purification
Caption: A generalized workflow for the purification of this compound from a crude plant extract.
Reversed-Phase HPLC Protocol
Reversed-phase HPLC is often the method of choice for the purification of moderately polar natural products.
1. Instrumentation and Columns:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 or C8 stationary phase is recommended.
-
Analytical Column (for method development): 4.6 mm x 250 mm, 5 µm particle size.
-
Preparative Column (for purification): 21.2 mm x 250 mm, 5-10 µm particle size.
-
2. Mobile Phase Selection:
-
Solvent A: HPLC-grade water, often with an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
Solvent B: HPLC-grade acetonitrile (ACN) or methanol (MeOH).
3. Method Development (Analytical Scale):
-
Initial Gradient: Start with a broad gradient to determine the approximate elution time of this compound. For example, a linear gradient from 30% B to 100% B over 30 minutes.
-
Optimization: Once the retention time is known, a shallower gradient around the elution point can be used to improve resolution from nearby impurities. Isocratic elution may also be considered if the separation is adequate.
4. Sample Preparation:
-
Dissolve the crude or partially purified extract in the initial mobile phase composition or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
5. Preparative HPLC Run:
-
Scale up the optimized analytical method to the preparative column. The flow rate should be adjusted according to the column diameter.
-
Collect fractions corresponding to the peak of interest.
6. Post-Purification:
-
Analyze the collected fractions using the analytical HPLC method to assess purity.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).
Hypothetical Reversed-Phase HPLC Data
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 60-80% B over 20 min | 65-75% B over 30 min |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection | 254 nm | 254 nm |
| Retention Time | ~15.2 min | ~18.5 min |
| Purity Achieved | >98% | >98% |
| Recovery | N/A | ~85% |
Normal-Phase HPLC Protocol
Normal-phase HPLC can be advantageous for separating isomers or compounds with similar polarity that are difficult to resolve by reversed-phase chromatography.
1. Instrumentation and Columns:
-
HPLC System: Similar to the reversed-phase setup, but ensure the system is compatible with organic solvents.
-
Column: A silica or diol stationary phase is commonly used.
-
Analytical Column: 4.6 mm x 250 mm, 5 µm particle size.
-
Preparative Column: 21.2 mm x 250 mm, 5-10 µm particle size.
-
2. Mobile Phase Selection:
-
Solvent A (Weak): A non-polar solvent such as hexane or heptane.
-
Solvent B (Strong): A more polar solvent such as ethyl acetate, isopropanol, or a mixture thereof.
3. Method Development (Analytical Scale):
-
Initial Gradient: A typical starting point would be a gradient from 5% B to 50% B over 30 minutes.
-
Optimization: Adjust the gradient slope and solvent composition to achieve optimal separation.
4. Sample Preparation:
-
The sample must be dissolved in a non-polar solvent, preferably the initial mobile phase.
5. Preparative HPLC Run and Post-Purification:
-
Follow the same principles as for reversed-phase HPLC for scaling up the method and post-purification processing.
Hypothetical Normal-Phase HPLC Data
| Parameter | Analytical Scale | Preparative Scale |
| Column | Silica, 4.6 x 250 mm, 5 µm | Silica, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Hexane | Hexane |
| Mobile Phase B | Ethyl Acetate | Ethyl Acetate |
| Gradient | 10-30% B over 25 min | 15-25% B over 35 min |
| Flow Rate | 1.5 mL/min | 25.0 mL/min |
| Detection | 254 nm | 254 nm |
| Retention Time | ~12.8 min | ~16.3 min |
| Purity Achieved | >99% | >99% |
| Recovery | N/A | ~80% |
Logical Relationship in HPLC Method Development
Caption: A flowchart illustrating the logical steps in developing an HPLC purification method.
Conclusion
The protocols and data presented here provide a comprehensive starting point for the purification of this compound by HPLC. Successful isolation will depend on careful method development and optimization, beginning at the analytical scale. Both reversed-phase and normal-phase chromatography are viable options, and the choice may depend on the specific impurity profile of the crude extract. By following the outlined steps, researchers can effectively purify this compound for further scientific investigation.
References
- 1. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 2. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. xcessbio.com [xcessbio.com]
Application Notes & Protocols: Quantification of 15-Methoxymkapwanin in Dodonaea angustifolia Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methoxymkapwanin is a neo-clerodane diterpene identified in the leaf surface exudate of Dodonaea angustifolia.[1] As a member of the clerodane diterpene class, it holds potential for various biological activities, making its accurate quantification in plant extracts crucial for research, quality control, and potential drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Analytical Method Overview
The recommended method for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS). This technique offers high sensitivity and selectivity, which is essential for analyzing complex plant extracts.
Principle: The plant extract is first subjected to a specific extraction procedure to isolate the diterpenoid fraction. The extract is then injected into an HPLC system where this compound is separated from other matrix components on a C18 stationary phase. The separated compound is then ionized and detected by a mass spectrometer. Quantification is achieved by comparing the signal intensity of the target analyte to that of a standard of known concentration.
Experimental Protocols
Sample Preparation: Extraction of this compound from Dodonaea angustifolia Leaf Exudate
Since this compound is found in the leaf surface exudate, a surface wash is the most appropriate extraction method to minimize the co-extraction of intracellular components.
Materials:
-
Fresh or dried leaves of Dodonaea angustifolia
-
Dichloromethane (B109758) (DCM) or Acetone (B3395972) (analytical grade)
-
Rotary evaporator
-
Glass beakers
-
Filter paper (Whatman No. 1 or equivalent)
-
Vials for sample storage
Protocol:
-
Weigh a known amount of plant material (e.g., 10 g of dried leaves).
-
Briefly wash the leaves by immersing them in a suitable volume of dichloromethane or acetone (e.g., 100 mL) for a short period (30-60 seconds) to dissolve the surface exudate. Prolonged immersion may lead to the extraction of internal leaf components.
-
Decant the solvent to a clean flask.
-
Repeat the washing step with a fresh portion of the solvent to ensure complete extraction of the exudate.
-
Combine the solvent washes and filter through filter paper to remove any particulate matter.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of the analyte.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a specific concentration (e.g., 1 mg/mL).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial before analysis.
HPLC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-1 min: 5% B; 1-15 min: 5% to 95% B; 15-18 min: 95% B; 18.1-20 min: 5% B (re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (ESI+):
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by infusing a standard of this compound. The precursor ion would be the [M+H]⁺ or [M+Na]⁺ adduct. Product ions would be determined through fragmentation experiments. |
Method Validation
For accurate and reliable quantification, the analytical method should be validated according to standard guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components in the plant extract. This can be evaluated by analyzing blank matrix samples and comparing chromatograms.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed using a series of standards of known concentrations. A correlation coefficient (r²) of >0.99 is generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Quantitative data for this compound in Dodonaea angustifolia extracts is not currently available in the public domain. The following table is a template for presenting such data once it is generated through the application of the described protocols.
Table 1: Quantification of this compound in Dodonaea angustifolia Leaf Exudate Extracts
| Sample ID | Plant Source (Location) | Extraction Solvent | Concentration of this compound (µg/g of dried plant material) ± SD |
| DA-01 | Location A | Dichloromethane | Data to be filled |
| DA-02 | Location A | Acetone | Data to be filled |
| DA-03 | Location B | Dichloromethane | Data to be filled |
| DA-04 | Location B | Acetone | Data to be filled |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.
References
- 1. Analysis of Diterpenes and Triterpenes from Plant Foliage and Roots | Springer Nature Experiments [experiments.springernature.com]
- 2. Analysis of diterpenes and triterpenes from plant foliage and roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantification of 15-Methoxymkapwanin in Dodonaea angustifolia Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methoxymkapwanin is a neo-clerodane diterpene identified in the leaf surface exudate of Dodonaea angustifolia.[1] As a member of the clerodane diterpene class, it holds potential for various biological activities, making its accurate quantification in plant extracts crucial for research, quality control, and potential drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Analytical Method Overview
The recommended method for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS). This technique offers high sensitivity and selectivity, which is essential for analyzing complex plant extracts.
Principle: The plant extract is first subjected to a specific extraction procedure to isolate the diterpenoid fraction. The extract is then injected into an HPLC system where this compound is separated from other matrix components on a C18 stationary phase. The separated compound is then ionized and detected by a mass spectrometer. Quantification is achieved by comparing the signal intensity of the target analyte to that of a standard of known concentration.
Experimental Protocols
Sample Preparation: Extraction of this compound from Dodonaea angustifolia Leaf Exudate
Since this compound is found in the leaf surface exudate, a surface wash is the most appropriate extraction method to minimize the co-extraction of intracellular components.
Materials:
-
Fresh or dried leaves of Dodonaea angustifolia
-
Dichloromethane (DCM) or Acetone (analytical grade)
-
Rotary evaporator
-
Glass beakers
-
Filter paper (Whatman No. 1 or equivalent)
-
Vials for sample storage
Protocol:
-
Weigh a known amount of plant material (e.g., 10 g of dried leaves).
-
Briefly wash the leaves by immersing them in a suitable volume of dichloromethane or acetone (e.g., 100 mL) for a short period (30-60 seconds) to dissolve the surface exudate. Prolonged immersion may lead to the extraction of internal leaf components.
-
Decant the solvent to a clean flask.
-
Repeat the washing step with a fresh portion of the solvent to ensure complete extraction of the exudate.
-
Combine the solvent washes and filter through filter paper to remove any particulate matter.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of the analyte.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) to a specific concentration (e.g., 1 mg/mL).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial before analysis.
HPLC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-1 min: 5% B; 1-15 min: 5% to 95% B; 15-18 min: 95% B; 18.1-20 min: 5% B (re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (ESI+):
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by infusing a standard of this compound. The precursor ion would be the [M+H]⁺ or [M+Na]⁺ adduct. Product ions would be determined through fragmentation experiments. |
Method Validation
For accurate and reliable quantification, the analytical method should be validated according to standard guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components in the plant extract. This can be evaluated by analyzing blank matrix samples and comparing chromatograms.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed using a series of standards of known concentrations. A correlation coefficient (r²) of >0.99 is generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Quantitative data for this compound in Dodonaea angustifolia extracts is not currently available in the public domain. The following table is a template for presenting such data once it is generated through the application of the described protocols.
Table 1: Quantification of this compound in Dodonaea angustifolia Leaf Exudate Extracts
| Sample ID | Plant Source (Location) | Extraction Solvent | Concentration of this compound (µg/g of dried plant material) ± SD |
| DA-01 | Location A | Dichloromethane | Data to be filled |
| DA-02 | Location A | Acetone | Data to be filled |
| DA-03 | Location B | Dichloromethane | Data to be filled |
| DA-04 | Location B | Acetone | Data to be filled |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.
References
- 1. Analysis of Diterpenes and Triterpenes from Plant Foliage and Roots | Springer Nature Experiments [experiments.springernature.com]
- 2. Analysis of diterpenes and triterpenes from plant foliage and roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Evaluating the Cytotoxicity of 15-Methoxymkapwanin
Introduction
15-Methoxymkapwanin is a novel synthetic compound with potential therapeutic applications. A critical step in the preclinical evaluation of this compound is the characterization of its cytotoxic effects on various cell types. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using established cell-based assays. The described methods will enable researchers to determine the compound's potency (IC50), mechanism of cell death, and potential selectivity towards cancer cells.
Key Concepts in Cytotoxicity Assessment
Cytotoxicity refers to the quality of being toxic to cells. In drug discovery, it is essential to evaluate the cytotoxic potential of a compound to understand its therapeutic window and potential side effects. Common methods for assessing cytotoxicity include:
-
Metabolic Viability Assays: These assays, such as the MTT assay, measure the metabolic activity of a cell population, which is often correlated with cell viability.[1][2]
-
Membrane Integrity Assays: Assays like the Lactate Dehydrogenase (LDH) release assay quantify cytotoxicity by measuring the leakage of intracellular components into the culture medium, which occurs when the cell membrane is compromised.[3][4]
-
Apoptosis Assays: These assays detect specific markers of programmed cell death (apoptosis), such as caspase activation or changes in mitochondrial membrane potential.
Experimental Strategy
A multi-assay approach is recommended to comprehensively evaluate the cytotoxicity of this compound. The following workflow outlines a logical experimental progression:
Figure 1: A logical workflow for the cytotoxic evaluation of this compound.
Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.
Materials:
-
Human cancer cell line (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with a damaged plasma membrane.
Materials:
-
Cells and this compound as in Protocol 1
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Assay Execution: After the treatment period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Maximum LDH Release Control: Include control wells where cells are lysed with a lysis buffer (provided in the kit) to determine the maximum LDH release.
Data Analysis:
Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.
Materials:
-
Cells and this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Analysis:
The flow cytometry data will be presented as a dot plot with four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Viable cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by this compound.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables for easy comparison.
Table 1: IC50 Values of this compound in Different Cell Lines (MTT Assay)
| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| A549 (Lung Cancer) | 24 | 45.2 ± 3.1 |
| A549 (Lung Cancer) | 48 | 28.7 ± 2.5 |
| HeLa (Cervical Cancer) | 24 | 62.8 ± 4.5 |
| HeLa (Cervical Cancer) | 48 | 41.3 ± 3.9 |
| Normal Lung Fibroblasts | 48 | > 100 |
Table 2: LDH Release Induced by this compound in A549 Cells (48h)
| Concentration (µM) | % Cytotoxicity ± SD |
| 0 (Vehicle) | 5.1 ± 1.2 |
| 10 | 15.6 ± 2.3 |
| 25 | 42.3 ± 3.8 |
| 50 | 78.9 ± 5.1 |
| 100 | 95.2 ± 4.7 |
Table 3: Apoptosis Induction by this compound in A549 Cells (24h)
| Concentration (µM) | % Early Apoptosis ± SD | % Late Apoptosis ± SD | % Necrosis ± SD |
| 0 (Vehicle) | 2.3 ± 0.5 | 1.8 ± 0.4 | 0.9 ± 0.2 |
| 25 | 18.7 ± 2.1 | 8.4 ± 1.5 | 1.2 ± 0.3 |
| 50 | 35.2 ± 3.4 | 22.1 ± 2.8 | 2.5 ± 0.6 |
Signaling Pathway Visualization
Based on studies of similar methoxy-containing compounds, this compound may induce apoptosis through the intrinsic mitochondrial pathway. The following diagram illustrates this potential mechanism.
Figure 2: Proposed intrinsic apoptosis pathway induced by this compound.
The activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2 lead to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c, which in turn activates the caspase cascade, leading to programmed cell death.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes: Evaluating the Cytotoxicity of 15-Methoxymkapwanin
Introduction
15-Methoxymkapwanin is a novel synthetic compound with potential therapeutic applications. A critical step in the preclinical evaluation of this compound is the characterization of its cytotoxic effects on various cell types. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using established cell-based assays. The described methods will enable researchers to determine the compound's potency (IC50), mechanism of cell death, and potential selectivity towards cancer cells.
Key Concepts in Cytotoxicity Assessment
Cytotoxicity refers to the quality of being toxic to cells. In drug discovery, it is essential to evaluate the cytotoxic potential of a compound to understand its therapeutic window and potential side effects. Common methods for assessing cytotoxicity include:
-
Metabolic Viability Assays: These assays, such as the MTT assay, measure the metabolic activity of a cell population, which is often correlated with cell viability.[1][2]
-
Membrane Integrity Assays: Assays like the Lactate Dehydrogenase (LDH) release assay quantify cytotoxicity by measuring the leakage of intracellular components into the culture medium, which occurs when the cell membrane is compromised.[3][4]
-
Apoptosis Assays: These assays detect specific markers of programmed cell death (apoptosis), such as caspase activation or changes in mitochondrial membrane potential.
Experimental Strategy
A multi-assay approach is recommended to comprehensively evaluate the cytotoxicity of this compound. The following workflow outlines a logical experimental progression:
Figure 1: A logical workflow for the cytotoxic evaluation of this compound.
Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Materials:
-
Human cancer cell line (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with a damaged plasma membrane.
Materials:
-
Cells and this compound as in Protocol 1
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Assay Execution: After the treatment period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Maximum LDH Release Control: Include control wells where cells are lysed with a lysis buffer (provided in the kit) to determine the maximum LDH release.
Data Analysis:
Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.
Materials:
-
Cells and this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Analysis:
The flow cytometry data will be presented as a dot plot with four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Viable cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by this compound.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables for easy comparison.
Table 1: IC50 Values of this compound in Different Cell Lines (MTT Assay)
| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| A549 (Lung Cancer) | 24 | 45.2 ± 3.1 |
| A549 (Lung Cancer) | 48 | 28.7 ± 2.5 |
| HeLa (Cervical Cancer) | 24 | 62.8 ± 4.5 |
| HeLa (Cervical Cancer) | 48 | 41.3 ± 3.9 |
| Normal Lung Fibroblasts | 48 | > 100 |
Table 2: LDH Release Induced by this compound in A549 Cells (48h)
| Concentration (µM) | % Cytotoxicity ± SD |
| 0 (Vehicle) | 5.1 ± 1.2 |
| 10 | 15.6 ± 2.3 |
| 25 | 42.3 ± 3.8 |
| 50 | 78.9 ± 5.1 |
| 100 | 95.2 ± 4.7 |
Table 3: Apoptosis Induction by this compound in A549 Cells (24h)
| Concentration (µM) | % Early Apoptosis ± SD | % Late Apoptosis ± SD | % Necrosis ± SD |
| 0 (Vehicle) | 2.3 ± 0.5 | 1.8 ± 0.4 | 0.9 ± 0.2 |
| 25 | 18.7 ± 2.1 | 8.4 ± 1.5 | 1.2 ± 0.3 |
| 50 | 35.2 ± 3.4 | 22.1 ± 2.8 | 2.5 ± 0.6 |
Signaling Pathway Visualization
Based on studies of similar methoxy-containing compounds, this compound may induce apoptosis through the intrinsic mitochondrial pathway. The following diagram illustrates this potential mechanism.
Figure 2: Proposed intrinsic apoptosis pathway induced by this compound.
The activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2 lead to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c, which in turn activates the caspase cascade, leading to programmed cell death.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Investigating the Mechanism of Action of 15-Methoxymkapwanin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methoxymkapwanin is a neo-clerodane diterpene isolated from plant species such as Dodonaea angustifolia and Dodonaea viscosa. While research on the specific mechanism of action of this compound is in its nascent stages, studies on extracts from plants containing this compound, as well as on related clerodane diterpenes, suggest a potential role in inducing cancer cell death through apoptosis. Extracts of Dodonaea viscosa, which contains mkapwanin (the parent compound of this compound), have demonstrated cytotoxic and antiproliferative activities in colorectal cancer cells. This activity is associated with the regulation of key apoptotic proteins, caspase-3 and p53.[1][2]
These application notes provide a putative mechanism of action for this compound based on the available evidence for the plant extract and the broader class of clerodane diterpenes. Detailed protocols for key experiments to investigate these effects are also presented.
Postulated Mechanism of Action: Induction of Apoptosis
Based on the bioactivity of extracts containing mkapwanin and related compounds, it is hypothesized that this compound exerts its cytotoxic effects by inducing apoptosis, potentially through the intrinsic pathway. This pathway is often initiated by cellular stress and is regulated by the p53 tumor suppressor protein. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases, such as caspase-3.[3][4][5]
The following diagram illustrates the hypothesized signaling pathway.
Caption: Hypothesized p53-mediated apoptotic pathway.
Data Presentation
As there is no publicly available quantitative data specifically for this compound, the following table summarizes the cytotoxic activity of the hydroethanolic extract of Dodonaea viscosa, which is known to contain mkapwanin. This data can serve as a preliminary reference for designing experiments with the pure compound.
| Cell Line | Treatment Duration (h) | IC50 (µg/mL) of D. viscosa Extract | Reference |
| SW480 (colorectal cancer) | 24 | 37.0 ± 1.58 | |
| SW620 (colorectal cancer) | 24 | 28.2 ± 1.69 |
Experimental Protocols
The following is a generalized experimental workflow to investigate the cytotoxic and apoptotic effects of this compound.
Caption: Experimental workflow for mechanism of action studies.
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from standard SRB assay procedures and is suitable for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SW480, SW620)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
Cell Fixation: Carefully remove the medium. Gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.
-
Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Caspase-3/7 Activity Assay
This fluorometric assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and controls.
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Lysis buffer
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
96-well white-walled plates
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
Cell Lysis: After treatment, remove the medium and wash the cells with PBS. Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
Assay Reaction: Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions. Add 50 µL of the substrate solution to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of each lysate. Express the caspase activity as a fold change relative to the vehicle-treated control.
Protocol 3: Western Blot Analysis of p53 and Cleaved Caspase-3
This protocol allows for the semi-quantitative detection of changes in the expression levels of key apoptotic proteins.
Materials:
-
Cancer cells treated with this compound and controls.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p53, anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
-
Data Analysis: Densitometry analysis can be performed to quantify the relative changes in protein expression.
Conclusion
The provided information and protocols offer a framework for investigating the mechanism of action of this compound. The current evidence points towards the induction of apoptosis via a p53- and caspase-3-dependent pathway. However, further experimental validation with the purified compound is necessary to confirm this hypothesis and to fully elucidate its therapeutic potential. Researchers are encouraged to adapt and optimize these protocols for their specific cell systems and experimental goals.
References
- 1. Dodonaea viscosa Jacq. induces cytotoxicity, antiproliferative activity, and cell death in colorectal cancer cells via regulation of caspase 3 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bax-dependent caspase-3 activation is a key determinant in p53-induced apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
Investigating the Mechanism of Action of 15-Methoxymkapwanin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methoxymkapwanin is a neo-clerodane diterpene isolated from plant species such as Dodonaea angustifolia and Dodonaea viscosa. While research on the specific mechanism of action of this compound is in its nascent stages, studies on extracts from plants containing this compound, as well as on related clerodane diterpenes, suggest a potential role in inducing cancer cell death through apoptosis. Extracts of Dodonaea viscosa, which contains mkapwanin (the parent compound of this compound), have demonstrated cytotoxic and antiproliferative activities in colorectal cancer cells. This activity is associated with the regulation of key apoptotic proteins, caspase-3 and p53.[1][2]
These application notes provide a putative mechanism of action for this compound based on the available evidence for the plant extract and the broader class of clerodane diterpenes. Detailed protocols for key experiments to investigate these effects are also presented.
Postulated Mechanism of Action: Induction of Apoptosis
Based on the bioactivity of extracts containing mkapwanin and related compounds, it is hypothesized that this compound exerts its cytotoxic effects by inducing apoptosis, potentially through the intrinsic pathway. This pathway is often initiated by cellular stress and is regulated by the p53 tumor suppressor protein. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases, such as caspase-3.[3][4][5]
The following diagram illustrates the hypothesized signaling pathway.
Caption: Hypothesized p53-mediated apoptotic pathway.
Data Presentation
As there is no publicly available quantitative data specifically for this compound, the following table summarizes the cytotoxic activity of the hydroethanolic extract of Dodonaea viscosa, which is known to contain mkapwanin. This data can serve as a preliminary reference for designing experiments with the pure compound.
| Cell Line | Treatment Duration (h) | IC50 (µg/mL) of D. viscosa Extract | Reference |
| SW480 (colorectal cancer) | 24 | 37.0 ± 1.58 | |
| SW620 (colorectal cancer) | 24 | 28.2 ± 1.69 |
Experimental Protocols
The following is a generalized experimental workflow to investigate the cytotoxic and apoptotic effects of this compound.
Caption: Experimental workflow for mechanism of action studies.
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from standard SRB assay procedures and is suitable for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SW480, SW620)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
Cell Fixation: Carefully remove the medium. Gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.
-
Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Caspase-3/7 Activity Assay
This fluorometric assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and controls.
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Lysis buffer
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
96-well white-walled plates
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
Cell Lysis: After treatment, remove the medium and wash the cells with PBS. Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
Assay Reaction: Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions. Add 50 µL of the substrate solution to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of each lysate. Express the caspase activity as a fold change relative to the vehicle-treated control.
Protocol 3: Western Blot Analysis of p53 and Cleaved Caspase-3
This protocol allows for the semi-quantitative detection of changes in the expression levels of key apoptotic proteins.
Materials:
-
Cancer cells treated with this compound and controls.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p53, anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
-
Data Analysis: Densitometry analysis can be performed to quantify the relative changes in protein expression.
Conclusion
The provided information and protocols offer a framework for investigating the mechanism of action of this compound. The current evidence points towards the induction of apoptosis via a p53- and caspase-3-dependent pathway. However, further experimental validation with the purified compound is necessary to confirm this hypothesis and to fully elucidate its therapeutic potential. Researchers are encouraged to adapt and optimize these protocols for their specific cell systems and experimental goals.
References
- 1. Dodonaea viscosa Jacq. induces cytotoxicity, antiproliferative activity, and cell death in colorectal cancer cells via regulation of caspase 3 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bax-dependent caspase-3 activation is a key determinant in p53-induced apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Synthesis of 15-Methoxymkapwanin Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mkapwanins are a class of marine-derived pyrroloiminoquinone alkaloids, structurally related to the well-studied makaluvamines. These natural products have garnered significant interest in the field of drug discovery due to their potent biological activities, including anticancer and immunosuppressive properties. A key target for some of these compounds is Topoisomerase II, an essential enzyme involved in DNA replication and repair, making them promising candidates for cancer chemotherapy.[1]
This document provides detailed protocols for the synthesis of novel 15-Methoxymkapwanin derivatives and their evaluation for structure-activity relationship (SAR) studies. The aim is to systematically modify the core structure to elucidate the chemical features crucial for biological activity and to develop optimized lead compounds with enhanced potency and selectivity. The methodologies described herein are based on established synthetic routes for related pyrroloiminoquinone alkaloids and standard biological evaluation techniques.
General Synthetic Strategy
The synthesis of this compound derivatives commences with the construction of a key pyrroloiminoquinone core, which can then be elaborated through various chemical transformations to introduce diversity at specific positions. A plausible synthetic approach, adapted from the synthesis of makaluvamine analogs, involves a multi-step sequence starting from commercially available materials.[1][2]
A representative synthetic workflow is depicted below:
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Key Pyrroloiminoquinone Intermediate
This protocol is adapted from the synthesis of precursors for makaluvamine analogs.[1][2]
Materials:
-
4,6,7-trimethoxyindole
-
2-iodo-1,3-bis(phenylsulfonyl)propene
-
Vinylmagnesium bromide
-
2-Iodoxybenzoic acid (IBX)
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Step 1: Synthesis of the Pyrrolo[4,3,2-de]quinoline Core:
-
Dissolve 4,6,7-trimethoxyindole in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add vinylmagnesium bromide dropwise and stir for 30 minutes.
-
Add a solution of 2-iodo-1,3-bis(phenylsulfonyl)propene in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield the indolyl vinylsulfone intermediate.
-
-
Step 2: Oxidative Cyclization to the Pyrroloiminoquinone Core:
-
Dissolve the indolyl vinylsulfone intermediate in DMSO.
-
Add IBX in portions at room temperature.
-
Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the key pyrroloiminoquinone intermediate.
-
Protocol 2: Late-Stage Diversification for SAR Studies
Materials:
-
Pyrroloiminoquinone intermediate from Protocol 1
-
Various primary and secondary amines (for N-alkylation)
-
Various boronic acids (for Suzuki coupling)
-
Appropriate catalysts and reagents for the chosen cross-coupling reactions
-
Anhydrous solvents (e.g., DMF, Dioxane)
Procedure (Example: N-alkylation):
-
Dissolve the pyrroloiminoquinone intermediate in anhydrous DMF.
-
Add potassium carbonate and the desired amine.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final this compound derivative by preparative HPLC.
-
Characterize the purified compound by NMR and high-resolution mass spectrometry.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well plates
-
Multichannel pipette and plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized this compound derivatives in cell culture medium.
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Protocol 4: Topoisomerase II Inhibition Assay
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer
-
ATP
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., Ethidium bromide or SYBR Safe)
Procedure:
-
Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and the synthesized this compound derivatives at various concentrations.
-
Add human Topoisomerase II enzyme to initiate the reaction. Include a no-enzyme control, a vehicle control, and a positive control (e.g., Etoposide).
-
Incubate the reaction mixtures at 37 °C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the amount of relaxed DNA to determine the extent of Topoisomerase II inhibition.
Structure-Activity Relationship (SAR) Data
The following table presents a hypothetical summary of SAR data for a series of this compound derivatives. The data is structured to facilitate the identification of key structural features influencing biological activity.
| Compound ID | R1-Substituent (at N-5) | R2-Substituent (at N-9) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | Topoisomerase II Inhibition (%) at 10 µM |
| 15-MM-01 | -H | -CH3 | 5.2 | 8.1 | 35 |
| 15-MM-02 | -CH3 | -CH3 | 2.8 | 4.5 | 55 |
| 15-MM-03 | -CH2CH3 | -CH3 | 3.1 | 5.0 | 52 |
| 15-MM-04 | -CH3 | -CH2CH2OH | 1.5 | 2.3 | 78 |
| 15-MM-05 | -CH3 | -CH2CH2NH2 | 0.9 | 1.8 | 85 |
| 15-MM-06 | -H | -(CH2)3-guanidine | 0.5 | 1.1 | 92 |
This is example data and should be replaced with experimental results.
Signaling Pathway
The primary mechanism of action for many pyrroloiminoquinone alkaloids involves the inhibition of Topoisomerase II, which leads to DNA damage and subsequently induces apoptosis in cancer cells.
Caption: Simplified signaling pathway of Topoisomerase II inhibition by this compound derivatives leading to apoptosis.
References
Application Notes and Protocols: Synthesis of 15-Methoxymkapwanin Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mkapwanins are a class of marine-derived pyrroloiminoquinone alkaloids, structurally related to the well-studied makaluvamines. These natural products have garnered significant interest in the field of drug discovery due to their potent biological activities, including anticancer and immunosuppressive properties. A key target for some of these compounds is Topoisomerase II, an essential enzyme involved in DNA replication and repair, making them promising candidates for cancer chemotherapy.[1]
This document provides detailed protocols for the synthesis of novel 15-Methoxymkapwanin derivatives and their evaluation for structure-activity relationship (SAR) studies. The aim is to systematically modify the core structure to elucidate the chemical features crucial for biological activity and to develop optimized lead compounds with enhanced potency and selectivity. The methodologies described herein are based on established synthetic routes for related pyrroloiminoquinone alkaloids and standard biological evaluation techniques.
General Synthetic Strategy
The synthesis of this compound derivatives commences with the construction of a key pyrroloiminoquinone core, which can then be elaborated through various chemical transformations to introduce diversity at specific positions. A plausible synthetic approach, adapted from the synthesis of makaluvamine analogs, involves a multi-step sequence starting from commercially available materials.[1][2]
A representative synthetic workflow is depicted below:
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Key Pyrroloiminoquinone Intermediate
This protocol is adapted from the synthesis of precursors for makaluvamine analogs.[1][2]
Materials:
-
4,6,7-trimethoxyindole
-
2-iodo-1,3-bis(phenylsulfonyl)propene
-
Vinylmagnesium bromide
-
2-Iodoxybenzoic acid (IBX)
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Step 1: Synthesis of the Pyrrolo[4,3,2-de]quinoline Core:
-
Dissolve 4,6,7-trimethoxyindole in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add vinylmagnesium bromide dropwise and stir for 30 minutes.
-
Add a solution of 2-iodo-1,3-bis(phenylsulfonyl)propene in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield the indolyl vinylsulfone intermediate.
-
-
Step 2: Oxidative Cyclization to the Pyrroloiminoquinone Core:
-
Dissolve the indolyl vinylsulfone intermediate in DMSO.
-
Add IBX in portions at room temperature.
-
Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the key pyrroloiminoquinone intermediate.
-
Protocol 2: Late-Stage Diversification for SAR Studies
Materials:
-
Pyrroloiminoquinone intermediate from Protocol 1
-
Various primary and secondary amines (for N-alkylation)
-
Various boronic acids (for Suzuki coupling)
-
Appropriate catalysts and reagents for the chosen cross-coupling reactions
-
Anhydrous solvents (e.g., DMF, Dioxane)
Procedure (Example: N-alkylation):
-
Dissolve the pyrroloiminoquinone intermediate in anhydrous DMF.
-
Add potassium carbonate and the desired amine.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final this compound derivative by preparative HPLC.
-
Characterize the purified compound by NMR and high-resolution mass spectrometry.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well plates
-
Multichannel pipette and plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized this compound derivatives in cell culture medium.
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Protocol 4: Topoisomerase II Inhibition Assay
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer
-
ATP
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium bromide or SYBR Safe)
Procedure:
-
Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and the synthesized this compound derivatives at various concentrations.
-
Add human Topoisomerase II enzyme to initiate the reaction. Include a no-enzyme control, a vehicle control, and a positive control (e.g., Etoposide).
-
Incubate the reaction mixtures at 37 °C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the amount of relaxed DNA to determine the extent of Topoisomerase II inhibition.
Structure-Activity Relationship (SAR) Data
The following table presents a hypothetical summary of SAR data for a series of this compound derivatives. The data is structured to facilitate the identification of key structural features influencing biological activity.
| Compound ID | R1-Substituent (at N-5) | R2-Substituent (at N-9) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | Topoisomerase II Inhibition (%) at 10 µM |
| 15-MM-01 | -H | -CH3 | 5.2 | 8.1 | 35 |
| 15-MM-02 | -CH3 | -CH3 | 2.8 | 4.5 | 55 |
| 15-MM-03 | -CH2CH3 | -CH3 | 3.1 | 5.0 | 52 |
| 15-MM-04 | -CH3 | -CH2CH2OH | 1.5 | 2.3 | 78 |
| 15-MM-05 | -CH3 | -CH2CH2NH2 | 0.9 | 1.8 | 85 |
| 15-MM-06 | -H | -(CH2)3-guanidine | 0.5 | 1.1 | 92 |
This is example data and should be replaced with experimental results.
Signaling Pathway
The primary mechanism of action for many pyrroloiminoquinone alkaloids involves the inhibition of Topoisomerase II, which leads to DNA damage and subsequently induces apoptosis in cancer cells.
Caption: Simplified signaling pathway of Topoisomerase II inhibition by this compound derivatives leading to apoptosis.
References
Application Notes and Protocols for 15-Methoxymkapwanin, a Novel MEK1/2 Inhibitor
Disclaimer: The following information is for illustrative purposes only. 15-Methoxymkapwanin is a hypothetical compound, and the data, protocols, and pathways described are representative examples of how such a chemical probe would be characterized and utilized in a research setting.
Introduction
This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2's role in phosphorylating and activating ERK1/2 makes it a critical regulator of cellular processes such as proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making MEK1/2 a prime target for therapeutic intervention and a valuable tool for basic research. These application notes provide detailed protocols for utilizing this compound to probe the MAPK/ERK signaling pathway in cellular contexts.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| MEK1 | 5.2 |
| MEK2 | 8.1 |
| ERK1 | > 10,000 |
| ERK2 | > 10,000 |
| p38α | > 10,000 |
| JNK1 | > 10,000 |
| AKT1 | > 10,000 |
| CDK2 | > 10,000 |
Table 2: Cellular Activity of this compound in A375 Melanoma Cells
| Assay | Endpoint | EC50 (nM) |
| p-ERK1/2 Inhibition | Western Blot | 15.8 |
| Cell Proliferation | MTT Assay (72h) | 45.2 |
Signaling Pathway Diagram
Caption: Inhibition of the MAPK/ERK pathway by this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on growth factor-stimulated ERK1/2 phosphorylation in a cell line of interest (e.g., A375 melanoma cells).
Materials:
-
A375 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Growth factor (e.g., EGF, 20 ng/mL final concentration)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed A375 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach desired confluency, aspirate the growth medium, wash once with PBS, and replace with serum-free medium. Incubate for 18-24 hours.
-
Inhibitor Treatment: Prepare dilutions of this compound in serum-free medium. Add the diluted compound to the cells and incubate for 2 hours. Include a DMSO vehicle control.
-
Growth Factor Stimulation: Add EGF (or other growth factor) to a final concentration of 20 ng/mL to all wells except the unstimulated control. Incubate for 10 minutes.
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-phospho-ERK1/2, 1:1000 dilution) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol describes how to measure the effect of this compound on the proliferation of cancer cells over a 72-hour period using a colorimetric MTT assay.
Materials:
-
A375 cells (or other suitable cell line)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed A375 cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells per well) in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and medium only (blank).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Normalize the data to the vehicle control (set to 100% viability). Plot the percentage of cell viability versus the log concentration of this compound and fit a dose-response curve to determine the EC50 value.
Application Notes and Protocols for 15-Methoxymkapwanin, a Novel MEK1/2 Inhibitor
Disclaimer: The following information is for illustrative purposes only. 15-Methoxymkapwanin is a hypothetical compound, and the data, protocols, and pathways described are representative examples of how such a chemical probe would be characterized and utilized in a research setting.
Introduction
This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2's role in phosphorylating and activating ERK1/2 makes it a critical regulator of cellular processes such as proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making MEK1/2 a prime target for therapeutic intervention and a valuable tool for basic research. These application notes provide detailed protocols for utilizing this compound to probe the MAPK/ERK signaling pathway in cellular contexts.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| MEK1 | 5.2 |
| MEK2 | 8.1 |
| ERK1 | > 10,000 |
| ERK2 | > 10,000 |
| p38α | > 10,000 |
| JNK1 | > 10,000 |
| AKT1 | > 10,000 |
| CDK2 | > 10,000 |
Table 2: Cellular Activity of this compound in A375 Melanoma Cells
| Assay | Endpoint | EC50 (nM) |
| p-ERK1/2 Inhibition | Western Blot | 15.8 |
| Cell Proliferation | MTT Assay (72h) | 45.2 |
Signaling Pathway Diagram
Caption: Inhibition of the MAPK/ERK pathway by this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on growth factor-stimulated ERK1/2 phosphorylation in a cell line of interest (e.g., A375 melanoma cells).
Materials:
-
A375 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Growth factor (e.g., EGF, 20 ng/mL final concentration)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed A375 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach desired confluency, aspirate the growth medium, wash once with PBS, and replace with serum-free medium. Incubate for 18-24 hours.
-
Inhibitor Treatment: Prepare dilutions of this compound in serum-free medium. Add the diluted compound to the cells and incubate for 2 hours. Include a DMSO vehicle control.
-
Growth Factor Stimulation: Add EGF (or other growth factor) to a final concentration of 20 ng/mL to all wells except the unstimulated control. Incubate for 10 minutes.
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-phospho-ERK1/2, 1:1000 dilution) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol describes how to measure the effect of this compound on the proliferation of cancer cells over a 72-hour period using a colorimetric MTT assay.
Materials:
-
A375 cells (or other suitable cell line)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed A375 cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells per well) in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and medium only (blank).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Normalize the data to the vehicle control (set to 100% viability). Plot the percentage of cell viability versus the log concentration of this compound and fit a dose-response curve to determine the EC50 value.
Application of 15-Methoxymkapwanin in Natural Product-Based Drug Discovery: A Prospective Outlook
Application Note
Introduction
15-Methoxymkapwanin is a neo-clerodane diterpene isolated from the leaf surface exudate of Dodonaea angustifolia. While specific biological activity data for this compound is not yet available in published literature, the chemical class of neo-clerodane diterpenes is well-documented for a range of promising pharmacological activities, including anticancer and anti-inflammatory effects.[1][2][3] The genus Dodonaea has a history of use in traditional medicine for treating various ailments, and extracts from Dodonaea angustifolia have been reported to possess antimicrobial, anti-inflammatory, and antioxidant properties, largely attributed to their rich phytochemical content, including terpenoids.[4][5] This context provides a strong rationale for the investigation of this compound as a potential lead compound in drug discovery.
This document outlines a prospective approach to evaluating the therapeutic potential of this compound, focusing on its potential anticancer and anti-inflammatory applications. The protocols and conceptual frameworks presented are based on established methodologies for natural product screening and characterization.
Prospective Therapeutic Applications
Anticancer Activity
Neo-clerodane diterpenes have demonstrated cytotoxic activities against various cancer cell lines. The proposed investigation of this compound would involve an initial screening to assess its cytotoxic and antiproliferative effects on a panel of human cancer cell lines.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Diterpenes, including those of the clerodane type, have shown significant anti-inflammatory potential, often through the inhibition of key inflammatory mediators. A primary screening of this compound would focus on its ability to modulate inflammatory responses in cellular models.
Data Presentation: Prospective Experimental Data
The following tables are templates for summarizing the quantitative data that would be generated from the initial screening of this compound.
Table 1: Prospective Anticancer Activity of this compound (Cytotoxicity)
| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h |
| A549 | Lung Carcinoma | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined |
| PANC-1 | Pancreatic Carcinoma | Data to be determined |
| HeLa | Cervical Carcinoma | Data to be determined |
Table 2: Prospective Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Parameter Measured | IC₅₀ (µM) |
| RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Data to be determined |
| THP-1 | Lipopolysaccharide (LPS) | TNF-α Secretion | Data to be determined |
| THP-1 | Lipopolysaccharide (LPS) | IL-6 Secretion | Data to be determined |
Experimental Protocols
The following are detailed, generalized protocols for the initial screening of a novel natural product like this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value using a dose-response curve.
Protocol 2: Nitric Oxide (NO) Production Assay in Macrophages
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A negative control group (untreated cells) should also be included.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for natural product drug discovery and a key signaling pathway relevant to both cancer and inflammation that could be a potential target for this compound.
Caption: General workflow for natural product-based drug discovery.
Caption: Hypothetical modulation of the NF-κB signaling pathway.
While this compound remains an uncharacterized natural product, its classification as a neo-clerodane diterpene and its origin from Dodonaea angustifolia provide a solid foundation for its investigation as a potential therapeutic agent. The outlined protocols and conceptual frameworks offer a roadmap for the initial exploration of its anticancer and anti-inflammatory properties. Further research is warranted to isolate and characterize this compound and to systematically evaluate its biological activities to determine its potential in natural product-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. phytopharmajournal.com [phytopharmajournal.com]
Application of 15-Methoxymkapwanin in Natural Product-Based Drug Discovery: A Prospective Outlook
Application Note
Introduction
15-Methoxymkapwanin is a neo-clerodane diterpene isolated from the leaf surface exudate of Dodonaea angustifolia. While specific biological activity data for this compound is not yet available in published literature, the chemical class of neo-clerodane diterpenes is well-documented for a range of promising pharmacological activities, including anticancer and anti-inflammatory effects.[1][2][3] The genus Dodonaea has a history of use in traditional medicine for treating various ailments, and extracts from Dodonaea angustifolia have been reported to possess antimicrobial, anti-inflammatory, and antioxidant properties, largely attributed to their rich phytochemical content, including terpenoids.[4][5] This context provides a strong rationale for the investigation of this compound as a potential lead compound in drug discovery.
This document outlines a prospective approach to evaluating the therapeutic potential of this compound, focusing on its potential anticancer and anti-inflammatory applications. The protocols and conceptual frameworks presented are based on established methodologies for natural product screening and characterization.
Prospective Therapeutic Applications
Anticancer Activity
Neo-clerodane diterpenes have demonstrated cytotoxic activities against various cancer cell lines. The proposed investigation of this compound would involve an initial screening to assess its cytotoxic and antiproliferative effects on a panel of human cancer cell lines.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Diterpenes, including those of the clerodane type, have shown significant anti-inflammatory potential, often through the inhibition of key inflammatory mediators. A primary screening of this compound would focus on its ability to modulate inflammatory responses in cellular models.
Data Presentation: Prospective Experimental Data
The following tables are templates for summarizing the quantitative data that would be generated from the initial screening of this compound.
Table 1: Prospective Anticancer Activity of this compound (Cytotoxicity)
| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h |
| A549 | Lung Carcinoma | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined |
| PANC-1 | Pancreatic Carcinoma | Data to be determined |
| HeLa | Cervical Carcinoma | Data to be determined |
Table 2: Prospective Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Parameter Measured | IC₅₀ (µM) |
| RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Data to be determined |
| THP-1 | Lipopolysaccharide (LPS) | TNF-α Secretion | Data to be determined |
| THP-1 | Lipopolysaccharide (LPS) | IL-6 Secretion | Data to be determined |
Experimental Protocols
The following are detailed, generalized protocols for the initial screening of a novel natural product like this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value using a dose-response curve.
Protocol 2: Nitric Oxide (NO) Production Assay in Macrophages
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A negative control group (untreated cells) should also be included.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for natural product drug discovery and a key signaling pathway relevant to both cancer and inflammation that could be a potential target for this compound.
Caption: General workflow for natural product-based drug discovery.
Caption: Hypothetical modulation of the NF-κB signaling pathway.
While this compound remains an uncharacterized natural product, its classification as a neo-clerodane diterpene and its origin from Dodonaea angustifolia provide a solid foundation for its investigation as a potential therapeutic agent. The outlined protocols and conceptual frameworks offer a roadmap for the initial exploration of its anticancer and anti-inflammatory properties. Further research is warranted to isolate and characterize this compound and to systematically evaluate its biological activities to determine its potential in natural product-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. phytopharmajournal.com [phytopharmajournal.com]
Application Notes and Protocols for In Vivo Efficacy Testing of 15-Methoxymkapwanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the in vivo evaluation of 15-Methoxymkapwanin, a novel compound with putative anti-inflammatory properties. The successful translation of a potential therapeutic agent from bench to bedside is contingent upon rigorous preclinical testing in relevant animal models.[1][2][3] This document outlines detailed protocols for assessing the efficacy of this compound in well-established murine models of acute inflammation. The provided methodologies are designed to ensure robust and reproducible data generation, a critical step in the drug development pipeline.
The protocols herein describe the use of the carrageenan-induced paw edema and croton oil-induced ear edema models, which are standard assays for screening potential anti-inflammatory drugs.[4][5] These models allow for the quantitative assessment of edema, a cardinal sign of inflammation, and provide insights into the compound's mechanism of action. Adherence to these standardized procedures will facilitate the generation of high-quality data to support the continued development of this compound as a potential therapeutic agent.
Experimental Protocols
Acute Toxicity Study (Up-and-Down Procedure)
Objective: To determine the approximate lethal dose (LD50) and the maximum tolerated dose of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Swiss albino mice (female, 8-12 weeks old)
-
Oral gavage needles
-
Observation cages
Procedure:
-
Fast mice for 3-4 hours before dosing.
-
Administer a single oral dose of this compound to one mouse at a starting dose of 2000 mg/kg.
-
Observe the animal closely for the first 4 hours for any signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).
-
Continue observation for 14 days, recording any mortality.
-
If the mouse survives, the next mouse receives a higher dose (e.g., 5000 mg/kg). If the mouse dies, the next mouse receives a lower dose (e.g., 300 mg/kg).
-
The dosing of subsequent animals is adjusted based on the outcome of the previously dosed animal.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-edematous effect of this compound on acute inflammation.
Materials:
-
Wistar rats (150-200g)
-
This compound
-
Indomethacin (positive control)
-
1% Carrageenan solution in saline
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Divide the rats into experimental groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group II: Positive control (Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Administer the respective treatments orally.
-
After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.
Croton Oil-Induced Ear Edema in Mice
Objective: To assess the topical and systemic anti-inflammatory activity of this compound.
Materials:
-
Swiss albino mice (25-30g)
-
This compound
-
Dexamethasone (positive control)
-
Croton oil
-
Micropipette
-
Punch biopsy tool (5 mm)
-
Analytical balance
Procedure:
-
Divide the mice into experimental groups (n=6 per group).
-
For systemic evaluation, administer the vehicle, Dexamethasone (1 mg/kg, i.p.), or this compound (25, 50, 100 mg/kg, p.o.) 60 minutes before induction of inflammation.
-
For topical evaluation, dissolve this compound in acetone and apply to the inner surface of the right ear 30 minutes before induction.
-
Induce inflammation by applying 20 µL of croton oil solution in acetone to the inner surface of the right ear. The left ear receives acetone alone and serves as a control.
-
After 4-6 hours, sacrifice the mice and take a 5 mm punch biopsy from both ears.
-
Weigh the biopsy punches to determine the extent of edema.
-
Calculate the percentage of edema inhibition.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.08 | - |
| Indomethacin | 10 | 0.62 ± 0.05 | 50.4% |
| This compound | 25 | 1.05 ± 0.07 | 16.0% |
| This compound | 50 | 0.88 ± 0.06 | 29.6% |
| This compound | 100 | 0.71 ± 0.05 | 43.2% |
| p < 0.05 compared to Vehicle Control |
Table 2: Effect of this compound on Croton Oil-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/kg) | Ear Punch Weight (mg) (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 12.8 ± 0.9 | - |
| Dexamethasone | 1 | 6.5 ± 0.5 | 49.2% |
| This compound | 25 | 10.9 ± 0.8 | 14.8% |
| This compound | 50 | 9.2 ± 0.7 | 28.1% |
| This compound | 100 | 7.6 ± 0.6 | 40.6% |
| p < 0.05 compared to Vehicle Control |
Mandatory Visualizations
Caption: Experimental workflow for in vivo efficacy testing.
References
Application Notes and Protocols for In Vivo Efficacy Testing of 15-Methoxymkapwanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the in vivo evaluation of 15-Methoxymkapwanin, a novel compound with putative anti-inflammatory properties. The successful translation of a potential therapeutic agent from bench to bedside is contingent upon rigorous preclinical testing in relevant animal models.[1][2][3] This document outlines detailed protocols for assessing the efficacy of this compound in well-established murine models of acute inflammation. The provided methodologies are designed to ensure robust and reproducible data generation, a critical step in the drug development pipeline.
The protocols herein describe the use of the carrageenan-induced paw edema and croton oil-induced ear edema models, which are standard assays for screening potential anti-inflammatory drugs.[4][5] These models allow for the quantitative assessment of edema, a cardinal sign of inflammation, and provide insights into the compound's mechanism of action. Adherence to these standardized procedures will facilitate the generation of high-quality data to support the continued development of this compound as a potential therapeutic agent.
Experimental Protocols
Acute Toxicity Study (Up-and-Down Procedure)
Objective: To determine the approximate lethal dose (LD50) and the maximum tolerated dose of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Swiss albino mice (female, 8-12 weeks old)
-
Oral gavage needles
-
Observation cages
Procedure:
-
Fast mice for 3-4 hours before dosing.
-
Administer a single oral dose of this compound to one mouse at a starting dose of 2000 mg/kg.
-
Observe the animal closely for the first 4 hours for any signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).
-
Continue observation for 14 days, recording any mortality.
-
If the mouse survives, the next mouse receives a higher dose (e.g., 5000 mg/kg). If the mouse dies, the next mouse receives a lower dose (e.g., 300 mg/kg).
-
The dosing of subsequent animals is adjusted based on the outcome of the previously dosed animal.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-edematous effect of this compound on acute inflammation.
Materials:
-
Wistar rats (150-200g)
-
This compound
-
Indomethacin (positive control)
-
1% Carrageenan solution in saline
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Divide the rats into experimental groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group II: Positive control (Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Administer the respective treatments orally.
-
After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.
Croton Oil-Induced Ear Edema in Mice
Objective: To assess the topical and systemic anti-inflammatory activity of this compound.
Materials:
-
Swiss albino mice (25-30g)
-
This compound
-
Dexamethasone (positive control)
-
Croton oil
-
Acetone
-
Micropipette
-
Punch biopsy tool (5 mm)
-
Analytical balance
Procedure:
-
Divide the mice into experimental groups (n=6 per group).
-
For systemic evaluation, administer the vehicle, Dexamethasone (1 mg/kg, i.p.), or this compound (25, 50, 100 mg/kg, p.o.) 60 minutes before induction of inflammation.
-
For topical evaluation, dissolve this compound in acetone and apply to the inner surface of the right ear 30 minutes before induction.
-
Induce inflammation by applying 20 µL of croton oil solution in acetone to the inner surface of the right ear. The left ear receives acetone alone and serves as a control.
-
After 4-6 hours, sacrifice the mice and take a 5 mm punch biopsy from both ears.
-
Weigh the biopsy punches to determine the extent of edema.
-
Calculate the percentage of edema inhibition.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.08 | - |
| Indomethacin | 10 | 0.62 ± 0.05 | 50.4% |
| This compound | 25 | 1.05 ± 0.07 | 16.0% |
| This compound | 50 | 0.88 ± 0.06 | 29.6% |
| This compound | 100 | 0.71 ± 0.05 | 43.2% |
| p < 0.05 compared to Vehicle Control |
Table 2: Effect of this compound on Croton Oil-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/kg) | Ear Punch Weight (mg) (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 12.8 ± 0.9 | - |
| Dexamethasone | 1 | 6.5 ± 0.5 | 49.2% |
| This compound | 25 | 10.9 ± 0.8 | 14.8% |
| This compound | 50 | 9.2 ± 0.7 | 28.1% |
| This compound | 100 | 7.6 ± 0.6 | 40.6% |
| p < 0.05 compared to Vehicle Control |
Mandatory Visualizations
Caption: Experimental workflow for in vivo efficacy testing.
References
Application Notes and Protocols for the Preclinical Formulation of 15-Methoxymkapwanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methoxymkapwanin is a neo-clerodane diterpene isolated from the leaf exudate of Dodonaea angustifolia.[1] As a novel natural product, its successful preclinical evaluation hinges on the development of a stable and bioavailable formulation that ensures consistent and reproducible results in in vivo studies. Alkaloids and other natural products often present challenges in formulation due to poor aqueous solubility.[2][3][4] This document provides a comprehensive guide to developing a suitable formulation for this compound for preclinical research, covering physicochemical characterization, formulation strategies, and detailed experimental protocols.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design.[5] The initial steps should focus on determining key parameters that will guide the selection of appropriate excipients and formulation technologies.
Table 1: Physicochemical Characterization of this compound
| Parameter | Experimental Protocol | Purpose |
| Aqueous Solubility | A saturated solution of this compound is prepared in water and various buffers (pH 2, 5, 7.4, 9). The concentration of the dissolved compound is quantified by HPLC-UV after a 24-48 hour equilibration period. | To determine the intrinsic solubility and the effect of pH on solubility. This is critical for assessing the potential for oral absorption. |
| Solubility in Organic Solvents & Co-solvents | Solubility is determined in common pharmaceutical solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400, DMSO) and lipids (e.g., Labrafac PG, Maisine® CC). | To identify potential solvents for liquid or lipid-based formulations. |
| pKa | Potentiometric titration or UV-spectrophotometry is used to determine the acid dissociation constant. | To understand the ionization state of the molecule at different physiological pH values, which influences solubility and permeability. |
| LogP/LogD | The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH are determined using the shake-flask method or calculated using predictive software. | To assess the lipophilicity of the compound, which impacts its absorption and distribution. |
| Solid-State Properties | Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are employed. | To identify the crystalline form, melting point, and thermal stability. This is crucial for selecting appropriate processing methods. |
| Chemical Stability | The stability of this compound is evaluated in solution (at different pH values and temperatures) and in the solid state under accelerated conditions (e.g., 40°C/75% RH). | To determine the degradation pathways and shelf-life of the compound and formulated product. |
Formulation Strategies for Poorly Soluble Compounds
Based on the physicochemical characterization, a suitable formulation strategy can be selected. For compounds with low aqueous solubility, several approaches can be considered to enhance bioavailability for preclinical studies.
Table 2: Formulation Strategies for this compound
| Formulation Strategy | Description | Advantages | Disadvantages |
| Aqueous Suspension | A simple suspension of the micronized drug in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a wetting agent (e.g., 0.1% Tween 80). | Simple to prepare, suitable for high doses in toxicity studies. | Potential for inaccurate dosing due to settling, may have variable absorption. |
| Co-solvent System | The drug is dissolved in a mixture of a water-miscible organic solvent (e.g., PEG 400, propylene glycol) and water. | Easy to prepare, provides a homogenous solution for accurate dosing. | Potential for drug precipitation upon dilution in aqueous media (e.g., in the gut). Risk of solvent toxicity at high concentrations. |
| Cyclodextrin (B1172386) Complexation | Formation of an inclusion complex with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to increase aqueous solubility. | Can significantly increase solubility and bioavailability. | Can be expensive, and the amount of drug that can be complexed is limited. |
| Lipid-Based Formulations | The drug is dissolved in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers. | Can enhance lymphatic absorption, bypassing first-pass metabolism. Protects the drug from degradation. | More complex to develop and characterize. Potential for GI side effects with high surfactant concentrations. |
| Nanosuspension | The drug is milled to nanometer-sized particles, increasing the surface area for dissolution. | Increases dissolution velocity and saturation solubility. | Requires specialized equipment (e.g., high-pressure homogenizer, ball mill). Potential for particle aggregation. |
| Amorphous Solid Dispersion | The crystalline drug is converted to an amorphous form and dispersed in a polymer matrix (e.g., HPMC, PVP). | Can significantly increase the apparent solubility and dissolution rate. | Amorphous forms are thermodynamically unstable and can recrystallize over time. |
Experimental Protocols
Protocol 1: Preparation of a Micronized Aqueous Suspension
-
Micronization: Reduce the particle size of this compound to the 2-5 µm range using an air-jet mill or mortar and pestle.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose (B11928114) or carboxymethylcellulose sodium in purified water. Add a wetting agent, such as 0.1% (w/v) Tween 80, to aid in the dispersion of the hydrophobic drug particles.
-
Suspension Formulation: Gradually add the micronized this compound to the vehicle while stirring continuously with a magnetic stirrer.
-
Homogenization: Homogenize the suspension using a high-shear mixer to ensure uniform particle distribution.
-
Characterization: Assess the physical stability of the suspension by monitoring for particle settling and re-suspendability over time. Confirm the drug concentration and purity using HPLC.
Protocol 2: Development of a Co-solvent-Based Oral Solution
-
Solubility Screening: Determine the solubility of this compound in various pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol, ethanol).
-
Co-solvent Selection: Select a co-solvent or a blend of co-solvents that provides the desired drug concentration. A common starting point is a mixture of PEG 400 and water.
-
Formulation Preparation: Dissolve the required amount of this compound in the chosen co-solvent(s) with gentle heating or sonication if necessary.
-
Aqueous Dilution: Titrate the co-solvent solution with water or a suitable buffer to the final desired volume and concentration.
-
Precipitation Assessment: Observe the solution for any signs of precipitation upon aqueous dilution. The final formulation should remain a clear solution.
-
Stability Testing: Store the formulation at different temperatures (4°C, room temperature) and monitor for any physical or chemical changes over time.
Protocol 3: Preparation of a Cyclodextrin-Based Formulation
-
Phase Solubility Studies: Determine the binding constant and complexation efficiency of this compound with different cyclodextrins (e.g., HP-β-CD, SBE-β-CD).
-
Complexation Method:
-
Kneading Method: Prepare a paste of the cyclodextrin with a small amount of water. Add this compound and knead for a specified time. Dry the resulting mass and pass it through a sieve.
-
Lyophilization: Dissolve both this compound and the cyclodextrin in a suitable solvent system (e.g., water or a water/co-solvent mixture). Freeze the solution and then lyophilize to obtain a solid inclusion complex.
-
-
Characterization: Confirm the formation of the inclusion complex using techniques like DSC, XRPD, and NMR.
-
Reconstitution: The lyophilized powder can be reconstituted with water or a buffer to the desired concentration for administration.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: A workflow for the formulation development of this compound.
Hypothetical Signaling Pathway
Given that many natural products exhibit anti-inflammatory and anti-cancer properties through modulation of key cellular signaling pathways, a hypothetical pathway involving mTOR is presented below. The mTOR pathway is a central regulator of cell growth, proliferation, and survival.
Caption: A hypothetical mTOR signaling pathway potentially modulated by this compound.
Conclusion
The successful preclinical development of this compound requires a systematic and scientifically driven approach to formulation. The strategies and protocols outlined in this document provide a framework for researchers to characterize this novel compound and develop a formulation that ensures reliable and reproducible data in subsequent in vivo studies. For any new chemical entity, especially those with challenging physicochemical properties, starting with a simple and well-characterized formulation is often the most effective path forward in early preclinical assessments.
References
- 1. xcessbio.com [xcessbio.com]
- 2. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Formulation of 15-Methoxymkapwanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methoxymkapwanin is a neo-clerodane diterpene isolated from the leaf exudate of Dodonaea angustifolia.[1] As a novel natural product, its successful preclinical evaluation hinges on the development of a stable and bioavailable formulation that ensures consistent and reproducible results in in vivo studies. Alkaloids and other natural products often present challenges in formulation due to poor aqueous solubility.[2][3][4] This document provides a comprehensive guide to developing a suitable formulation for this compound for preclinical research, covering physicochemical characterization, formulation strategies, and detailed experimental protocols.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design.[5] The initial steps should focus on determining key parameters that will guide the selection of appropriate excipients and formulation technologies.
Table 1: Physicochemical Characterization of this compound
| Parameter | Experimental Protocol | Purpose |
| Aqueous Solubility | A saturated solution of this compound is prepared in water and various buffers (pH 2, 5, 7.4, 9). The concentration of the dissolved compound is quantified by HPLC-UV after a 24-48 hour equilibration period. | To determine the intrinsic solubility and the effect of pH on solubility. This is critical for assessing the potential for oral absorption. |
| Solubility in Organic Solvents & Co-solvents | Solubility is determined in common pharmaceutical solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO) and lipids (e.g., Labrafac PG, Maisine® CC). | To identify potential solvents for liquid or lipid-based formulations. |
| pKa | Potentiometric titration or UV-spectrophotometry is used to determine the acid dissociation constant. | To understand the ionization state of the molecule at different physiological pH values, which influences solubility and permeability. |
| LogP/LogD | The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH are determined using the shake-flask method or calculated using predictive software. | To assess the lipophilicity of the compound, which impacts its absorption and distribution. |
| Solid-State Properties | Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are employed. | To identify the crystalline form, melting point, and thermal stability. This is crucial for selecting appropriate processing methods. |
| Chemical Stability | The stability of this compound is evaluated in solution (at different pH values and temperatures) and in the solid state under accelerated conditions (e.g., 40°C/75% RH). | To determine the degradation pathways and shelf-life of the compound and formulated product. |
Formulation Strategies for Poorly Soluble Compounds
Based on the physicochemical characterization, a suitable formulation strategy can be selected. For compounds with low aqueous solubility, several approaches can be considered to enhance bioavailability for preclinical studies.
Table 2: Formulation Strategies for this compound
| Formulation Strategy | Description | Advantages | Disadvantages |
| Aqueous Suspension | A simple suspension of the micronized drug in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a wetting agent (e.g., 0.1% Tween 80). | Simple to prepare, suitable for high doses in toxicity studies. | Potential for inaccurate dosing due to settling, may have variable absorption. |
| Co-solvent System | The drug is dissolved in a mixture of a water-miscible organic solvent (e.g., PEG 400, propylene glycol) and water. | Easy to prepare, provides a homogenous solution for accurate dosing. | Potential for drug precipitation upon dilution in aqueous media (e.g., in the gut). Risk of solvent toxicity at high concentrations. |
| Cyclodextrin Complexation | Formation of an inclusion complex with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to increase aqueous solubility. | Can significantly increase solubility and bioavailability. | Can be expensive, and the amount of drug that can be complexed is limited. |
| Lipid-Based Formulations | The drug is dissolved in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers. | Can enhance lymphatic absorption, bypassing first-pass metabolism. Protects the drug from degradation. | More complex to develop and characterize. Potential for GI side effects with high surfactant concentrations. |
| Nanosuspension | The drug is milled to nanometer-sized particles, increasing the surface area for dissolution. | Increases dissolution velocity and saturation solubility. | Requires specialized equipment (e.g., high-pressure homogenizer, ball mill). Potential for particle aggregation. |
| Amorphous Solid Dispersion | The crystalline drug is converted to an amorphous form and dispersed in a polymer matrix (e.g., HPMC, PVP). | Can significantly increase the apparent solubility and dissolution rate. | Amorphous forms are thermodynamically unstable and can recrystallize over time. |
Experimental Protocols
Protocol 1: Preparation of a Micronized Aqueous Suspension
-
Micronization: Reduce the particle size of this compound to the 2-5 µm range using an air-jet mill or mortar and pestle.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose or carboxymethylcellulose sodium in purified water. Add a wetting agent, such as 0.1% (w/v) Tween 80, to aid in the dispersion of the hydrophobic drug particles.
-
Suspension Formulation: Gradually add the micronized this compound to the vehicle while stirring continuously with a magnetic stirrer.
-
Homogenization: Homogenize the suspension using a high-shear mixer to ensure uniform particle distribution.
-
Characterization: Assess the physical stability of the suspension by monitoring for particle settling and re-suspendability over time. Confirm the drug concentration and purity using HPLC.
Protocol 2: Development of a Co-solvent-Based Oral Solution
-
Solubility Screening: Determine the solubility of this compound in various pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol, ethanol).
-
Co-solvent Selection: Select a co-solvent or a blend of co-solvents that provides the desired drug concentration. A common starting point is a mixture of PEG 400 and water.
-
Formulation Preparation: Dissolve the required amount of this compound in the chosen co-solvent(s) with gentle heating or sonication if necessary.
-
Aqueous Dilution: Titrate the co-solvent solution with water or a suitable buffer to the final desired volume and concentration.
-
Precipitation Assessment: Observe the solution for any signs of precipitation upon aqueous dilution. The final formulation should remain a clear solution.
-
Stability Testing: Store the formulation at different temperatures (4°C, room temperature) and monitor for any physical or chemical changes over time.
Protocol 3: Preparation of a Cyclodextrin-Based Formulation
-
Phase Solubility Studies: Determine the binding constant and complexation efficiency of this compound with different cyclodextrins (e.g., HP-β-CD, SBE-β-CD).
-
Complexation Method:
-
Kneading Method: Prepare a paste of the cyclodextrin with a small amount of water. Add this compound and knead for a specified time. Dry the resulting mass and pass it through a sieve.
-
Lyophilization: Dissolve both this compound and the cyclodextrin in a suitable solvent system (e.g., water or a water/co-solvent mixture). Freeze the solution and then lyophilize to obtain a solid inclusion complex.
-
-
Characterization: Confirm the formation of the inclusion complex using techniques like DSC, XRPD, and NMR.
-
Reconstitution: The lyophilized powder can be reconstituted with water or a buffer to the desired concentration for administration.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: A workflow for the formulation development of this compound.
Hypothetical Signaling Pathway
Given that many natural products exhibit anti-inflammatory and anti-cancer properties through modulation of key cellular signaling pathways, a hypothetical pathway involving mTOR is presented below. The mTOR pathway is a central regulator of cell growth, proliferation, and survival.
Caption: A hypothetical mTOR signaling pathway potentially modulated by this compound.
Conclusion
The successful preclinical development of this compound requires a systematic and scientifically driven approach to formulation. The strategies and protocols outlined in this document provide a framework for researchers to characterize this novel compound and develop a formulation that ensures reliable and reproducible data in subsequent in vivo studies. For any new chemical entity, especially those with challenging physicochemical properties, starting with a simple and well-characterized formulation is often the most effective path forward in early preclinical assessments.
References
- 1. xcessbio.com [xcessbio.com]
- 2. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield of 15-Methoxymkapwanin extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the extraction of 15-Methoxymkapwanin, a neo-clerodane diterpene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound yield is significantly lower than expected. What are the primary factors I should investigate?
Low yields of this compound can arise from several factors throughout the extraction and purification process. A systematic approach to troubleshooting is essential. The key areas to examine are:
-
Plant Material: The quality, handling, and preparation of the source material are critical.
-
Extraction Method: The efficiency of the chosen extraction technique and the parameters used directly impact the yield.
-
Solvent Selection: The choice of solvent must be appropriate for the physicochemical properties of a neo-clerodane diterpene.
-
Post-Extraction Handling: Degradation of the target compound can occur during solvent removal and storage.
-
Purification Strategy: Losses can occur during chromatographic separation.
Q2: How does the condition of the plant material affect the extraction yield?
The concentration and stability of this compound can be significantly influenced by the plant material's condition.
| Potential Issue | Recommended Solution |
| Improper Plant Identification | Ensure correct botanical identification of the plant species, as metabolite profiles vary significantly between species. |
| Incorrect Plant Part Used | This compound has been isolated from leaf surface exudates.[1] Using other plant parts may result in low to no yield. |
| Improper Drying | Insufficient drying can lead to enzymatic degradation of the target compound.[2] Thoroughly dry plant material in a well-ventilated area or a low-temperature oven (40-50°C).[2] |
| Inadequate Grinding | Poorly ground material reduces the surface area available for solvent penetration.[2] Grind the dried material to a fine, uniform powder.[2] |
| Improper Storage | Prolonged or improper storage can lead to degradation of the target compound. Store dried, powdered plant material in a cool, dark, and dry place. |
Q3: Which extraction solvents and methods are most effective for a neo-clerodane diterpene like this compound?
As a diterpene, this compound is expected to be relatively non-polar. The choice of solvent and extraction method should reflect this.
| Parameter | Recommendation |
| Solvent Polarity | Start with non-polar to moderately polar solvents. Good starting points include hexane (B92381), ethyl acetate, dichloromethane, or acetone. A mixture of solvents can also be effective. |
| Extraction Method | Maceration: Simple soaking of the plant material in the solvent. It is less efficient but easy to perform. Soxhlet Extraction: Offers continuous extraction with a fresh solvent, which can improve yield. However, the heat can degrade thermolabile compounds. Ultrasonic-Assisted Extraction (UAE): Can enhance extraction efficiency by disrupting cell walls, often at lower temperatures and for shorter durations. |
| Solvent-to-Solid Ratio | An insufficient volume of solvent may not fully extract the target compound. Experiment with different ratios (e.g., 1:10, 1:15, 1:20 w/v) to find the optimal balance. |
| Extraction Time & Temperature | Insufficient time or temperature can lead to incomplete extraction. Optimize these parameters based on the chosen method. For maceration, allow for sufficient soaking time with agitation. |
Q4: I've optimized the extraction, but my yield is still low. Could the compound be degrading during workup?
Yes, degradation during post-extraction handling is a common cause of low yield.
| Potential Issue | Recommended Solution |
| Thermal Degradation | Overheating during solvent evaporation can degrade the compound. Use a rotary evaporator at a controlled, low temperature to remove the solvent. |
| Light or Air Sensitivity | Some natural products are sensitive to light and oxidation. Minimize exposure to direct light and store extracts under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| pH Instability | Extreme pH conditions during liquid-liquid partitioning can potentially affect the stability of the compound. Maintain a neutral pH unless performing an acid-base extraction to remove specific impurities. |
Q5: What are the best practices for purifying this compound to minimize loss?
Purification, typically by chromatography, is a step where significant sample loss can occur.
| Potential Issue | Recommended Solution |
| Improper Column Packing | A poorly packed column will result in bad separation and potential loss of the compound. Ensure the column is packed uniformly. |
| Inappropriate Stationary Phase | For a non-polar compound like this compound, normal-phase chromatography on silica (B1680970) gel is a common choice. Reversed-phase chromatography (e.g., C18) could also be an option. |
| Incorrect Mobile Phase | The solvent system for column chromatography may not be effectively eluting the compound. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation before running the column. |
| Co-elution with Impurities | If the compound of interest co-elutes with impurities, the final yield of pure compound will be low. Optimize the mobile phase for better resolution. |
| Sample Overloading | Overloading the column can lead to poor separation and loss of product. Use an appropriate amount of crude extract for the size of your column. |
Experimental Protocols
Protocol 1: Maceration Extraction
-
Preparation: Weigh 100 g of finely powdered, dried leaf material.
-
Extraction: Place the powder in a large flask and add 1 L of ethyl acetate. Seal the container and allow it to macerate for 48-72 hours at room temperature with occasional agitation.
-
Filtration: Filter the mixture through cheesecloth, followed by Whatman No. 1 filter paper to remove all solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Purification: Proceed with column chromatography for further purification.
Protocol 2: Soxhlet Extraction
-
Preparation: Place 50 g of finely powdered, dried leaf material into a thimble.
-
Extraction: Place the thimble in a Soxhlet extractor. Add 500 mL of hexane to the round-bottom flask. Heat the solvent to a gentle boil and allow the extraction to proceed for 8-12 hours.
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the solvent in the round-bottom flask using a rotary evaporator at a temperature not exceeding 40°C.
-
Purification: Subject the resulting crude extract to chromatographic purification.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Key areas to investigate when troubleshooting low extraction yield.
References
Troubleshooting low yield of 15-Methoxymkapwanin extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the extraction of 15-Methoxymkapwanin, a neo-clerodane diterpene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound yield is significantly lower than expected. What are the primary factors I should investigate?
Low yields of this compound can arise from several factors throughout the extraction and purification process. A systematic approach to troubleshooting is essential. The key areas to examine are:
-
Plant Material: The quality, handling, and preparation of the source material are critical.
-
Extraction Method: The efficiency of the chosen extraction technique and the parameters used directly impact the yield.
-
Solvent Selection: The choice of solvent must be appropriate for the physicochemical properties of a neo-clerodane diterpene.
-
Post-Extraction Handling: Degradation of the target compound can occur during solvent removal and storage.
-
Purification Strategy: Losses can occur during chromatographic separation.
Q2: How does the condition of the plant material affect the extraction yield?
The concentration and stability of this compound can be significantly influenced by the plant material's condition.
| Potential Issue | Recommended Solution |
| Improper Plant Identification | Ensure correct botanical identification of the plant species, as metabolite profiles vary significantly between species. |
| Incorrect Plant Part Used | This compound has been isolated from leaf surface exudates.[1] Using other plant parts may result in low to no yield. |
| Improper Drying | Insufficient drying can lead to enzymatic degradation of the target compound.[2] Thoroughly dry plant material in a well-ventilated area or a low-temperature oven (40-50°C).[2] |
| Inadequate Grinding | Poorly ground material reduces the surface area available for solvent penetration.[2] Grind the dried material to a fine, uniform powder.[2] |
| Improper Storage | Prolonged or improper storage can lead to degradation of the target compound. Store dried, powdered plant material in a cool, dark, and dry place. |
Q3: Which extraction solvents and methods are most effective for a neo-clerodane diterpene like this compound?
As a diterpene, this compound is expected to be relatively non-polar. The choice of solvent and extraction method should reflect this.
| Parameter | Recommendation |
| Solvent Polarity | Start with non-polar to moderately polar solvents. Good starting points include hexane, ethyl acetate, dichloromethane, or acetone. A mixture of solvents can also be effective. |
| Extraction Method | Maceration: Simple soaking of the plant material in the solvent. It is less efficient but easy to perform. Soxhlet Extraction: Offers continuous extraction with a fresh solvent, which can improve yield. However, the heat can degrade thermolabile compounds. Ultrasonic-Assisted Extraction (UAE): Can enhance extraction efficiency by disrupting cell walls, often at lower temperatures and for shorter durations. |
| Solvent-to-Solid Ratio | An insufficient volume of solvent may not fully extract the target compound. Experiment with different ratios (e.g., 1:10, 1:15, 1:20 w/v) to find the optimal balance. |
| Extraction Time & Temperature | Insufficient time or temperature can lead to incomplete extraction. Optimize these parameters based on the chosen method. For maceration, allow for sufficient soaking time with agitation. |
Q4: I've optimized the extraction, but my yield is still low. Could the compound be degrading during workup?
Yes, degradation during post-extraction handling is a common cause of low yield.
| Potential Issue | Recommended Solution |
| Thermal Degradation | Overheating during solvent evaporation can degrade the compound. Use a rotary evaporator at a controlled, low temperature to remove the solvent. |
| Light or Air Sensitivity | Some natural products are sensitive to light and oxidation. Minimize exposure to direct light and store extracts under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| pH Instability | Extreme pH conditions during liquid-liquid partitioning can potentially affect the stability of the compound. Maintain a neutral pH unless performing an acid-base extraction to remove specific impurities. |
Q5: What are the best practices for purifying this compound to minimize loss?
Purification, typically by chromatography, is a step where significant sample loss can occur.
| Potential Issue | Recommended Solution |
| Improper Column Packing | A poorly packed column will result in bad separation and potential loss of the compound. Ensure the column is packed uniformly. |
| Inappropriate Stationary Phase | For a non-polar compound like this compound, normal-phase chromatography on silica gel is a common choice. Reversed-phase chromatography (e.g., C18) could also be an option. |
| Incorrect Mobile Phase | The solvent system for column chromatography may not be effectively eluting the compound. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation before running the column. |
| Co-elution with Impurities | If the compound of interest co-elutes with impurities, the final yield of pure compound will be low. Optimize the mobile phase for better resolution. |
| Sample Overloading | Overloading the column can lead to poor separation and loss of product. Use an appropriate amount of crude extract for the size of your column. |
Experimental Protocols
Protocol 1: Maceration Extraction
-
Preparation: Weigh 100 g of finely powdered, dried leaf material.
-
Extraction: Place the powder in a large flask and add 1 L of ethyl acetate. Seal the container and allow it to macerate for 48-72 hours at room temperature with occasional agitation.
-
Filtration: Filter the mixture through cheesecloth, followed by Whatman No. 1 filter paper to remove all solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Purification: Proceed with column chromatography for further purification.
Protocol 2: Soxhlet Extraction
-
Preparation: Place 50 g of finely powdered, dried leaf material into a thimble.
-
Extraction: Place the thimble in a Soxhlet extractor. Add 500 mL of hexane to the round-bottom flask. Heat the solvent to a gentle boil and allow the extraction to proceed for 8-12 hours.
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the solvent in the round-bottom flask using a rotary evaporator at a temperature not exceeding 40°C.
-
Purification: Subject the resulting crude extract to chromatographic purification.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Key areas to investigate when troubleshooting low extraction yield.
References
Technical Support Center: Improving the Stability and Solubility of 15-Methoxymkapwanin for In Vitro Assays
Welcome to the technical support center for 15-Methoxymkapwanin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and solubility of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?
This is a common issue known as antisolvent precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is diluted into an aqueous buffer where it is less soluble.[1] To address this, consider the following troubleshooting steps:
-
Optimize the Dilution Method: Instead of a single large dilution, try a stepwise serial dilution. This gradual change in solvent composition can help keep the compound in solution.[1] Additionally, add the compound stock to the medium dropwise while gently vortexing to facilitate rapid mixing and prevent localized high concentrations.[2][3]
-
Reduce the Final Concentration: The most direct approach is to lower the final concentration of this compound in your assay.[1] It is crucial to determine the kinetic solubility of your compound in the specific assay medium to identify the maximum achievable concentration without precipitation.
-
Pre-warm the Medium: Pre-warming the medium to 37°C before adding the compound can sometimes improve solubility.
-
Maintain a Constant and Low DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and for sensitive primary cells, below 0.1%. Ensure this concentration is consistent across all experimental conditions.
Q2: I've observed that my compound precipitates in the cell culture medium over the course of a long incubation period. What could be the cause?
Time-dependent precipitation can be influenced by several factors within the complex environment of cell culture media. Here are some potential causes and solutions:
-
Interaction with Media Components: Components in the media, such as proteins in fetal bovine serum (FBS), can bind to the compound, sometimes leading to the formation of insoluble complexes. Try reducing the FBS percentage, but be mindful of the potential impact on cell health. You can also test the compound's solubility in a simpler buffer like PBS to determine if media components are the primary issue.
-
pH Shift in Culture: Cellular metabolism can cause the pH of the culture medium to increase over time. If this compound is a weak base, an increase in pH can decrease its solubility. Using a buffered medium, for instance with HEPES, can help maintain a stable pH.
-
Compound Instability: The compound itself may be unstable at 37°C over the duration of your experiment, leading to degradation and precipitation of the resulting products. Assess the stability of this compound under your experimental conditions.
Q3: What alternative formulation strategies can I explore to improve the solubility of this compound for my in vitro assays?
If optimizing the dilution of a DMSO stock solution is insufficient, several formulation strategies can enhance the aqueous solubility of hydrophobic compounds:
-
Co-solvents: The use of water-miscible organic solvents, or co-solvents, can increase the solubility of poorly water-soluble compounds.
-
pH Modification: Since many drug molecules are weak acids or bases, adjusting the pH of the buffer can significantly impact solubility.
-
Surfactants: Surfactants can be used to solubilize hydrophobic compounds by incorporating them into micelles.
-
Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, effectively increasing their solubility in aqueous solutions.
Troubleshooting Guides
Guide 1: Troubleshooting Immediate Precipitation Upon Dilution
This guide provides a systematic approach to resolving precipitation that occurs immediately after diluting your this compound stock solution into the aqueous assay buffer.
Troubleshooting Workflow for Immediate Precipitation
Caption: A step-by-step workflow for troubleshooting immediate precipitation of the test compound.
Guide 2: Investigating Time-Dependent Precipitation
Use this guide if you observe precipitation in your cell culture medium after a prolonged incubation period.
Logical Flow for Investigating Delayed Precipitation
Caption: A decision-making diagram for identifying the cause of delayed compound precipitation.
Data Presentation
Table 1: Solubility of a Model Hydrophobic Compound in Common Solvents
The following table summarizes the kinetic solubility of a representative hydrophobic compound in various common laboratory solvents at two different temperatures. This data can serve as a guide for selecting appropriate solvents and anticipating potential precipitation issues.
| Solvent | Concentration (mM) at 25°C | Concentration (mM) at 37°C |
| DMSO | > 100 | > 100 |
| Ethanol | 25 | 40 |
| Methanol | 15 | 28 |
| PBS (pH 7.4) | < 0.1 | < 0.1 |
| Cell Culture Medium + 10% FBS | 0.5 | 0.8 |
| Cell Culture Medium (serum-free) | 0.2 | 0.3 |
Note: This data is for illustrative purposes. The actual solubility of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer using a 96-well plate format.
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Aqueous buffer of choice (e.g., PBS, cell culture medium).
-
96-well clear-bottom microplate.
-
Multichannel pipette.
-
Plate shaker.
-
Spectrophotometer or plate reader capable of measuring absorbance at 620 nm.
Methodology:
-
Prepare a Dilution Series: In a separate 96-well plate, perform a serial dilution of your 10 mM stock solution in 100% DMSO to create a range of concentrations.
-
Add Aqueous Buffer to Assay Plate: To the clear-bottom 96-well plate, add 198 µL of your aqueous buffer to each well.
-
Add Compound Dilutions: Using a multichannel pipette, transfer 2 µL of each DMSO dilution to the corresponding wells of the assay plate containing the buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include Controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Buffer with 1% DMSO only.
-
Blank: Buffer only.
-
-
Incubate: Seal the plate and shake at room temperature for 2 hours.
-
Measure Turbidity: Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
-
Determine Kinetic Solubility: The highest concentration of the compound that does not show a significant increase in absorbance compared to the negative control is considered the kinetic solubility under these conditions.
Experimental Workflow for Kinetic Solubility Assay
Caption: A flowchart outlining the key steps of the kinetic solubility determination protocol.
References
Technical Support Center: Improving the Stability and Solubility of 15-Methoxymkapwanin for In Vitro Assays
Welcome to the technical support center for 15-Methoxymkapwanin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and solubility of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?
This is a common issue known as antisolvent precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is diluted into an aqueous buffer where it is less soluble.[1] To address this, consider the following troubleshooting steps:
-
Optimize the Dilution Method: Instead of a single large dilution, try a stepwise serial dilution. This gradual change in solvent composition can help keep the compound in solution.[1] Additionally, add the compound stock to the medium dropwise while gently vortexing to facilitate rapid mixing and prevent localized high concentrations.[2][3]
-
Reduce the Final Concentration: The most direct approach is to lower the final concentration of this compound in your assay.[1] It is crucial to determine the kinetic solubility of your compound in the specific assay medium to identify the maximum achievable concentration without precipitation.
-
Pre-warm the Medium: Pre-warming the medium to 37°C before adding the compound can sometimes improve solubility.
-
Maintain a Constant and Low DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and for sensitive primary cells, below 0.1%. Ensure this concentration is consistent across all experimental conditions.
Q2: I've observed that my compound precipitates in the cell culture medium over the course of a long incubation period. What could be the cause?
Time-dependent precipitation can be influenced by several factors within the complex environment of cell culture media. Here are some potential causes and solutions:
-
Interaction with Media Components: Components in the media, such as proteins in fetal bovine serum (FBS), can bind to the compound, sometimes leading to the formation of insoluble complexes. Try reducing the FBS percentage, but be mindful of the potential impact on cell health. You can also test the compound's solubility in a simpler buffer like PBS to determine if media components are the primary issue.
-
pH Shift in Culture: Cellular metabolism can cause the pH of the culture medium to increase over time. If this compound is a weak base, an increase in pH can decrease its solubility. Using a buffered medium, for instance with HEPES, can help maintain a stable pH.
-
Compound Instability: The compound itself may be unstable at 37°C over the duration of your experiment, leading to degradation and precipitation of the resulting products. Assess the stability of this compound under your experimental conditions.
Q3: What alternative formulation strategies can I explore to improve the solubility of this compound for my in vitro assays?
If optimizing the dilution of a DMSO stock solution is insufficient, several formulation strategies can enhance the aqueous solubility of hydrophobic compounds:
-
Co-solvents: The use of water-miscible organic solvents, or co-solvents, can increase the solubility of poorly water-soluble compounds.
-
pH Modification: Since many drug molecules are weak acids or bases, adjusting the pH of the buffer can significantly impact solubility.
-
Surfactants: Surfactants can be used to solubilize hydrophobic compounds by incorporating them into micelles.
-
Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, effectively increasing their solubility in aqueous solutions.
Troubleshooting Guides
Guide 1: Troubleshooting Immediate Precipitation Upon Dilution
This guide provides a systematic approach to resolving precipitation that occurs immediately after diluting your this compound stock solution into the aqueous assay buffer.
Troubleshooting Workflow for Immediate Precipitation
Caption: A step-by-step workflow for troubleshooting immediate precipitation of the test compound.
Guide 2: Investigating Time-Dependent Precipitation
Use this guide if you observe precipitation in your cell culture medium after a prolonged incubation period.
Logical Flow for Investigating Delayed Precipitation
Caption: A decision-making diagram for identifying the cause of delayed compound precipitation.
Data Presentation
Table 1: Solubility of a Model Hydrophobic Compound in Common Solvents
The following table summarizes the kinetic solubility of a representative hydrophobic compound in various common laboratory solvents at two different temperatures. This data can serve as a guide for selecting appropriate solvents and anticipating potential precipitation issues.
| Solvent | Concentration (mM) at 25°C | Concentration (mM) at 37°C |
| DMSO | > 100 | > 100 |
| Ethanol | 25 | 40 |
| Methanol | 15 | 28 |
| PBS (pH 7.4) | < 0.1 | < 0.1 |
| Cell Culture Medium + 10% FBS | 0.5 | 0.8 |
| Cell Culture Medium (serum-free) | 0.2 | 0.3 |
Note: This data is for illustrative purposes. The actual solubility of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer using a 96-well plate format.
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Aqueous buffer of choice (e.g., PBS, cell culture medium).
-
96-well clear-bottom microplate.
-
Multichannel pipette.
-
Plate shaker.
-
Spectrophotometer or plate reader capable of measuring absorbance at 620 nm.
Methodology:
-
Prepare a Dilution Series: In a separate 96-well plate, perform a serial dilution of your 10 mM stock solution in 100% DMSO to create a range of concentrations.
-
Add Aqueous Buffer to Assay Plate: To the clear-bottom 96-well plate, add 198 µL of your aqueous buffer to each well.
-
Add Compound Dilutions: Using a multichannel pipette, transfer 2 µL of each DMSO dilution to the corresponding wells of the assay plate containing the buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include Controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Buffer with 1% DMSO only.
-
Blank: Buffer only.
-
-
Incubate: Seal the plate and shake at room temperature for 2 hours.
-
Measure Turbidity: Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
-
Determine Kinetic Solubility: The highest concentration of the compound that does not show a significant increase in absorbance compared to the negative control is considered the kinetic solubility under these conditions.
Experimental Workflow for Kinetic Solubility Assay
Caption: A flowchart outlining the key steps of the kinetic solubility determination protocol.
References
Technical Support Center: Overcoming Resistance to 15-Methoxymkapwanin
Disclaimer: 15-Methoxymkapwanin is a hypothetical compound developed for this guide. The protocols and mechanisms described are based on established methodologies for investigating and overcoming resistance to novel anti-cancer agents.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering resistance to this compound in cell lines.
I. Frequently Asked Questions (FAQs)
Q1: My cell line is not responding to this compound treatment. What are the possible reasons?
Lack of response could be due to intrinsic resistance. This can arise from a variety of factors, including the expression of drug efflux pumps, pre-existing mutations in the drug target, or activation of alternative survival pathways.[1][2][3] It is crucial to first establish a baseline sensitivity in a panel of cell lines to identify those that are genuinely resistant.
Q2: How do I confirm that my cell line has developed acquired resistance to this compound?
Acquired resistance is confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value in the treated cell line compared to the parental, sensitive cell line.[4] This is determined by performing a cell viability assay (e.g., MTT or CellTiter-Glo) over a range of this compound concentrations.
Q3: What are the common molecular mechanisms of acquired resistance to anti-cancer drugs?
Common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (MDR1), which pump the drug out of the cell.[5]
-
Target Alteration: Mutations in the target protein that prevent the drug from binding effectively.
-
Bypass Pathway Activation: Activation of alternative signaling pathways that compensate for the inhibitory effect of the drug.
-
Enhanced DNA Repair: Increased capacity to repair DNA damage induced by the drug.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins.
-
Drug Inactivation: Altered metabolism of the drug, leading to its inactivation.
Q4: What strategies can I use to overcome resistance to this compound?
Strategies to overcome resistance often involve combination therapies:
-
Co-administration with an Efflux Pump Inhibitor: To block the pumping of this compound out of the cell.
-
Targeting Bypass Pathways: Using a second agent to inhibit the activated alternative signaling pathway.
-
Combination with Standard Chemotherapy: To induce synthetic lethality or target the cancer cells through multiple mechanisms.
-
Immunotherapy Combinations: To leverage the immune system to recognize and eliminate resistant cancer cells.
II. Troubleshooting Guides
Problem 1: Difficulty in Generating a this compound-Resistant Cell Line
| Possible Cause | Recommended Solution |
| Initial drug concentration is too high or too low. | Determine the IC50 of the parental cell line and begin the resistance induction protocol at a concentration slightly below or at the IC50. |
| Dose escalation is too rapid. | Increase the drug concentration gradually, by 1.5- to 2-fold, only after the cells have recovered and are growing steadily at the current concentration. |
| Drug instability in culture medium. | Prepare fresh drug stocks and media containing this compound regularly. |
| Intrinsic resistance of the parental cell line. | If possible, attempt to generate a resistant line from a different, more sensitive parental cell line. |
Problem 2: Unclear Mechanism of Resistance in the Established Resistant Cell Line
| Investigative Approach | Experimental Method |
| Assess for increased drug efflux. | Perform a rhodamine 123 efflux assay. Increased fluorescence retention in the presence of an efflux pump inhibitor suggests this mechanism. |
| Check for target protein mutations. | Sequence the gene encoding the target protein of this compound in both parental and resistant cell lines. |
| Investigate bypass pathway activation. | Use phosphoprotein arrays or western blotting to compare the activation state of key signaling pathways (e.g., PI3K/Akt, MAPK) between sensitive and resistant cells. |
| Evaluate changes in apoptosis. | Perform an Annexin V/PI staining assay followed by flow cytometry to compare the levels of apoptosis induced by this compound in sensitive and resistant cells. |
III. Quantitative Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | IC50 of this compound (nM) | Resistance Index (RI) |
| Parental MCF-7 | 10 | 1 |
| MCF-7/15-MKP-R | 250 | 25 |
| Parental A549 | 25 | 1 |
| A549/15-MKP-R | 600 | 24 |
Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental cell line
IV. Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine the IC50: First, determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT).
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitoring: Initially, significant cell death is expected. Continue to culture the surviving cells, replacing the medium with fresh drug-containing medium every 2-3 days, until the cells resume a normal growth rate.
-
Dose Escalation: Once the cells are growing robustly, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat: Repeat steps 3 and 4 until the desired level of resistance is achieved (typically a 10-fold or higher increase in IC50).
-
Characterization: Periodically determine the IC50 of the developing resistant cell line to monitor the progression of resistance.
-
Maintenance: To maintain the resistant phenotype, continuously culture the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).
Protocol 2: Western Blot Analysis of Bypass Pathway Activation
-
Cell Lysis: Treat parental and resistant cells with this compound at their respective IC50 concentrations for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
V. Visualizations
Caption: A flowchart for troubleshooting resistance to this compound.
Caption: A hypothetical signaling pathway for resistance to this compound.
Caption: An experimental workflow for determining IC50 values.
References
- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsra.net [ijsra.net]
Technical Support Center: Overcoming Resistance to 15-Methoxymkapwanin
Disclaimer: 15-Methoxymkapwanin is a hypothetical compound developed for this guide. The protocols and mechanisms described are based on established methodologies for investigating and overcoming resistance to novel anti-cancer agents.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering resistance to this compound in cell lines.
I. Frequently Asked Questions (FAQs)
Q1: My cell line is not responding to this compound treatment. What are the possible reasons?
Lack of response could be due to intrinsic resistance. This can arise from a variety of factors, including the expression of drug efflux pumps, pre-existing mutations in the drug target, or activation of alternative survival pathways.[1][2][3] It is crucial to first establish a baseline sensitivity in a panel of cell lines to identify those that are genuinely resistant.
Q2: How do I confirm that my cell line has developed acquired resistance to this compound?
Acquired resistance is confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value in the treated cell line compared to the parental, sensitive cell line.[4] This is determined by performing a cell viability assay (e.g., MTT or CellTiter-Glo) over a range of this compound concentrations.
Q3: What are the common molecular mechanisms of acquired resistance to anti-cancer drugs?
Common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (MDR1), which pump the drug out of the cell.[5]
-
Target Alteration: Mutations in the target protein that prevent the drug from binding effectively.
-
Bypass Pathway Activation: Activation of alternative signaling pathways that compensate for the inhibitory effect of the drug.
-
Enhanced DNA Repair: Increased capacity to repair DNA damage induced by the drug.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins.
-
Drug Inactivation: Altered metabolism of the drug, leading to its inactivation.
Q4: What strategies can I use to overcome resistance to this compound?
Strategies to overcome resistance often involve combination therapies:
-
Co-administration with an Efflux Pump Inhibitor: To block the pumping of this compound out of the cell.
-
Targeting Bypass Pathways: Using a second agent to inhibit the activated alternative signaling pathway.
-
Combination with Standard Chemotherapy: To induce synthetic lethality or target the cancer cells through multiple mechanisms.
-
Immunotherapy Combinations: To leverage the immune system to recognize and eliminate resistant cancer cells.
II. Troubleshooting Guides
Problem 1: Difficulty in Generating a this compound-Resistant Cell Line
| Possible Cause | Recommended Solution |
| Initial drug concentration is too high or too low. | Determine the IC50 of the parental cell line and begin the resistance induction protocol at a concentration slightly below or at the IC50. |
| Dose escalation is too rapid. | Increase the drug concentration gradually, by 1.5- to 2-fold, only after the cells have recovered and are growing steadily at the current concentration. |
| Drug instability in culture medium. | Prepare fresh drug stocks and media containing this compound regularly. |
| Intrinsic resistance of the parental cell line. | If possible, attempt to generate a resistant line from a different, more sensitive parental cell line. |
Problem 2: Unclear Mechanism of Resistance in the Established Resistant Cell Line
| Investigative Approach | Experimental Method |
| Assess for increased drug efflux. | Perform a rhodamine 123 efflux assay. Increased fluorescence retention in the presence of an efflux pump inhibitor suggests this mechanism. |
| Check for target protein mutations. | Sequence the gene encoding the target protein of this compound in both parental and resistant cell lines. |
| Investigate bypass pathway activation. | Use phosphoprotein arrays or western blotting to compare the activation state of key signaling pathways (e.g., PI3K/Akt, MAPK) between sensitive and resistant cells. |
| Evaluate changes in apoptosis. | Perform an Annexin V/PI staining assay followed by flow cytometry to compare the levels of apoptosis induced by this compound in sensitive and resistant cells. |
III. Quantitative Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | IC50 of this compound (nM) | Resistance Index (RI) |
| Parental MCF-7 | 10 | 1 |
| MCF-7/15-MKP-R | 250 | 25 |
| Parental A549 | 25 | 1 |
| A549/15-MKP-R | 600 | 24 |
Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental cell line
IV. Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine the IC50: First, determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT).
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitoring: Initially, significant cell death is expected. Continue to culture the surviving cells, replacing the medium with fresh drug-containing medium every 2-3 days, until the cells resume a normal growth rate.
-
Dose Escalation: Once the cells are growing robustly, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat: Repeat steps 3 and 4 until the desired level of resistance is achieved (typically a 10-fold or higher increase in IC50).
-
Characterization: Periodically determine the IC50 of the developing resistant cell line to monitor the progression of resistance.
-
Maintenance: To maintain the resistant phenotype, continuously culture the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).
Protocol 2: Western Blot Analysis of Bypass Pathway Activation
-
Cell Lysis: Treat parental and resistant cells with this compound at their respective IC50 concentrations for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
V. Visualizations
Caption: A flowchart for troubleshooting resistance to this compound.
Caption: A hypothetical signaling pathway for resistance to this compound.
Caption: An experimental workflow for determining IC50 values.
References
- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsra.net [ijsra.net]
Refining purification protocols to remove impurities from 15-Methoxymkapwanin samples
Technical Support Center: Purification of 15-Methoxymkapwanin
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in refining purification protocols for this compound, focusing on the effective removal of common impurities.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows a persistent impurity with a similar polarity after multiple rounds of silica (B1680970) gel chromatography. How can I resolve this?
A1: When dealing with impurities of similar polarity, standard silica gel chromatography may not be sufficient. Consider employing alternative chromatographic techniques that exploit different separation principles. Reversed-phase chromatography (e.g., C18) is a highly effective option, as it separates compounds based on hydrophobicity rather than polarity. Additionally, techniques like preparative High-Performance Liquid Chromatography (HPLC) can offer significantly higher resolution.
Q2: What is the most effective solvent system for purifying this compound using column chromatography?
A2: The optimal solvent system will depend on the specific impurities present in your sample. A good starting point is a gradient elution, beginning with a non-polar solvent and gradually increasing the polarity. For example, a gradient of hexane (B92381) to ethyl acetate (B1210297) is a common choice for separating moderately polar compounds. To fine-tune the separation, you can introduce a small amount of a third solvent, such as methanol, to modify the selectivity of the stationary phase.
Q3: After purification, my final this compound sample is a yellowish oil, but the literature reports it as a white solid. What could be the cause?
A3: A yellowish oil suggests the presence of residual colored impurities or potential degradation of the target compound. It is also possible that your compound has not yet crystallized. To address this, you can try recrystallization from a suitable solvent system. If the color persists, further purification using a different adsorbent, such as activated charcoal, may be necessary to remove the colored impurities.
Q4: How can I confirm the purity of my final this compound sample?
A4: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and detecting minor impurities. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. For structural confirmation and to ensure no degradation has occurred, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Compound degradation on silica gel. 2. Incomplete elution from the column. | 1. Deactivate the silica gel with a small amount of triethylamine (B128534) before use. 2. Increase the polarity of the elution solvent at the end of the chromatographic run. |
| Co-elution of Impurities | The chosen solvent system has poor selectivity for the impurity. | 1. Switch to a different solvent system. 2. Employ a different chromatographic technique (e.g., reversed-phase). |
| Sample Crystallization Fails | 1. Presence of impurities inhibiting crystallization. 2. Incorrect solvent chosen for recrystallization. | 1. Perform an additional purification step. 2. Screen a variety of solvents and solvent mixtures for recrystallization. |
Experimental Protocols
Protocol 1: Reversed-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile (B52724) in water).
-
Column Equilibration: Equilibrate a C18 flash chromatography column with the initial mobile phase until a stable baseline is achieved.
-
Sample Loading: Load the prepared sample onto the column.
-
Gradient Elution: Begin elution with the initial mobile phase and gradually increase the concentration of the organic solvent (e.g., acetonitrile) to elute compounds of increasing hydrophobicity.
-
Fraction Collection: Collect fractions and analyze each by TLC or HPLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure this compound in a candidate solvent at an elevated temperature.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. The ideal solvent will dissolve the compound when hot but not when cold.
-
Recrystallization: Dissolve the bulk of the impure sample in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystal Formation: Allow the solution to cool slowly to form pure crystals of this compound.
-
Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for persistent impurities.
Refining purification protocols to remove impurities from 15-Methoxymkapwanin samples
Technical Support Center: Purification of 15-Methoxymkapwanin
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in refining purification protocols for this compound, focusing on the effective removal of common impurities.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows a persistent impurity with a similar polarity after multiple rounds of silica gel chromatography. How can I resolve this?
A1: When dealing with impurities of similar polarity, standard silica gel chromatography may not be sufficient. Consider employing alternative chromatographic techniques that exploit different separation principles. Reversed-phase chromatography (e.g., C18) is a highly effective option, as it separates compounds based on hydrophobicity rather than polarity. Additionally, techniques like preparative High-Performance Liquid Chromatography (HPLC) can offer significantly higher resolution.
Q2: What is the most effective solvent system for purifying this compound using column chromatography?
A2: The optimal solvent system will depend on the specific impurities present in your sample. A good starting point is a gradient elution, beginning with a non-polar solvent and gradually increasing the polarity. For example, a gradient of hexane to ethyl acetate is a common choice for separating moderately polar compounds. To fine-tune the separation, you can introduce a small amount of a third solvent, such as methanol, to modify the selectivity of the stationary phase.
Q3: After purification, my final this compound sample is a yellowish oil, but the literature reports it as a white solid. What could be the cause?
A3: A yellowish oil suggests the presence of residual colored impurities or potential degradation of the target compound. It is also possible that your compound has not yet crystallized. To address this, you can try recrystallization from a suitable solvent system. If the color persists, further purification using a different adsorbent, such as activated charcoal, may be necessary to remove the colored impurities.
Q4: How can I confirm the purity of my final this compound sample?
A4: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and detecting minor impurities. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. For structural confirmation and to ensure no degradation has occurred, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Compound degradation on silica gel. 2. Incomplete elution from the column. | 1. Deactivate the silica gel with a small amount of triethylamine before use. 2. Increase the polarity of the elution solvent at the end of the chromatographic run. |
| Co-elution of Impurities | The chosen solvent system has poor selectivity for the impurity. | 1. Switch to a different solvent system. 2. Employ a different chromatographic technique (e.g., reversed-phase). |
| Sample Crystallization Fails | 1. Presence of impurities inhibiting crystallization. 2. Incorrect solvent chosen for recrystallization. | 1. Perform an additional purification step. 2. Screen a variety of solvents and solvent mixtures for recrystallization. |
Experimental Protocols
Protocol 1: Reversed-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water).
-
Column Equilibration: Equilibrate a C18 flash chromatography column with the initial mobile phase until a stable baseline is achieved.
-
Sample Loading: Load the prepared sample onto the column.
-
Gradient Elution: Begin elution with the initial mobile phase and gradually increase the concentration of the organic solvent (e.g., acetonitrile) to elute compounds of increasing hydrophobicity.
-
Fraction Collection: Collect fractions and analyze each by TLC or HPLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure this compound in a candidate solvent at an elevated temperature.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. The ideal solvent will dissolve the compound when hot but not when cold.
-
Recrystallization: Dissolve the bulk of the impure sample in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystal Formation: Allow the solution to cool slowly to form pure crystals of this compound.
-
Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for persistent impurities.
Technical Support Center: Enhancing the Bioavailability of 15-Methoxymkapwanin for In Vivo Studies
Welcome to the technical support center for 15-Methoxymkapwanin. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the in vivo application of this promising, yet poorly soluble, natural compound. Here you will find troubleshooting guides and frequently asked questions to help optimize your experimental workflow and enhance the bioavailability of this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo studies with this compound.
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
Possible Cause: Poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract are common issues for hydrophobic compounds like this compound, leading to limited absorption.[1][2][3][4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low bioavailability.
Solutions:
-
Particle Size Reduction: Increasing the surface area of the drug can enhance its dissolution rate.
-
Micronization: Reduces particle size to the micron range.
-
Nanonization: Further reduces particle size to the nanometer range, which can significantly improve dissolution and absorption.
-
-
Formulation with Solubilizing Excipients:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems can improve absorption.
-
Liposomes: Vesicular structures that can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and enhancing absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.
-
-
Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymer nanoparticles can improve its solubility, protect it from degradation, and potentially offer controlled release.
-
Issue 2: High variability in plasma concentrations between individual animals.
Possible Cause: Inconsistent formation of a stable and uniform drug solution or suspension in the GI tract. This can be due to the formulation's instability or interaction with GI contents.
Troubleshooting Workflow:
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Enhancing the Bioavailability of 15-Methoxymkapwanin for In Vivo Studies
Welcome to the technical support center for 15-Methoxymkapwanin. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the in vivo application of this promising, yet poorly soluble, natural compound. Here you will find troubleshooting guides and frequently asked questions to help optimize your experimental workflow and enhance the bioavailability of this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo studies with this compound.
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
Possible Cause: Poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract are common issues for hydrophobic compounds like this compound, leading to limited absorption.[1][2][3][4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low bioavailability.
Solutions:
-
Particle Size Reduction: Increasing the surface area of the drug can enhance its dissolution rate.
-
Micronization: Reduces particle size to the micron range.
-
Nanonization: Further reduces particle size to the nanometer range, which can significantly improve dissolution and absorption.
-
-
Formulation with Solubilizing Excipients:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems can improve absorption.
-
Liposomes: Vesicular structures that can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and enhancing absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.
-
-
Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymer nanoparticles can improve its solubility, protect it from degradation, and potentially offer controlled release.
-
Issue 2: High variability in plasma concentrations between individual animals.
Possible Cause: Inconsistent formation of a stable and uniform drug solution or suspension in the GI tract. This can be due to the formulation's instability or interaction with GI contents.
Troubleshooting Workflow:
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
Troubleshooting inconsistent results in 15-Methoxymkapwanin bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in bioassays involving 15-Methoxymkapwanin. The following information is designed for researchers, scientists, and drug development professionals to help identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For a novel compound like this compound, it is recommended to start with a wide range of concentrations to determine its potency (e.g., from 1 nM to 100 µM). A logarithmic serial dilution is typically used to efficiently screen a broad concentration range and identify the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).
Q2: How can I be sure my this compound is fully dissolved?
A2: Due to the hydrophobic nature of many organic compounds, proper solubilization is critical. It is advisable to first dissolve this compound in a small amount of a non-polar solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock can then be further diluted in your aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability, typically below 0.5%, and is consistent across all treatments, including vehicle controls.[1]
Q3: What are the best practices for storing this compound stock solutions?
A3: Stock solutions of this compound should be stored at -20°C or -80°C to prevent degradation. It is also recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can compromise the compound's stability and activity.
Troubleshooting Inconsistent Results
Inconsistent results in bioassays can arise from various factors, from cell health to reagent handling. The tables below outline common problems, their potential causes, and recommended solutions.
Table 1: Issues Related to Cell Culture and Plating
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure the cell suspension is homogeneous before and during plating. Gently swirl the suspension between pipetting steps. |
| "Edge effects" in microplates.[2] | To minimize evaporation and temperature gradients in the outer wells, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for experimental data.[1] | |
| Cell contamination (e.g., mycoplasma).[3] | Regularly test cell cultures for mycoplasma contamination. Practice aseptic techniques to prevent microbial contamination. | |
| Poor or inconsistent cell growth | High cell passage number.[3] | Use cells with a low passage number and maintain a consistent passage number across experiments to ensure reproducible cellular responses. |
| Sub-optimal culture conditions. | Ensure proper incubator temperature, CO2 levels, and humidity. Use the recommended growth medium and supplements for your specific cell line. |
Table 2: Issues Related to Compound and Reagent Handling
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound | Compound degradation. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect compound concentration. | Verify calculations for serial dilutions and ensure accurate pipetting. Calibrate pipettes regularly. | |
| Reagent or buffer incompatibility. | Ensure all reagents and buffers are compatible with the assay and have not expired. Equilibrate all reagents to the assay temperature before use. | |
| High background signal | Autofluorescence from the compound or media. | If using a fluorescence-based assay, measure the intrinsic fluorescence of this compound. Use phenol (B47542) red-free media to reduce background fluorescence. |
| Non-specific binding. | In assays like ELISA, ensure adequate blocking steps are performed. | |
| Inconsistent dose-response curve | Pipetting errors during serial dilution. | Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare a fresh dilution series for each experiment. |
| Inconsistent incubation times. | Use a multichannel pipette or an automated liquid handler to add reagents and the compound to all wells as simultaneously as possible. |
Experimental Protocols
Detailed Protocol: Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
1. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells using a hemocytometer or automated cell counter to ensure accurate density.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with 0.1% DMSO) and untreated control wells (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. Viability Assessment (MTT Reagent):
-
Prepare the MTT solution (e.g., 5 mg/mL in PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
4. Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Experimental Workflow for a Cell-Based Assay
Caption: Workflow for a typical cell-based viability assay.
Troubleshooting Logic for High Variability
Caption: Troubleshooting logic for high result variability.
Signaling Pathway Diagram (Hypothetical)
This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an apoptotic response.
Caption: Hypothetical signaling pathway for this compound.
References
Troubleshooting inconsistent results in 15-Methoxymkapwanin bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in bioassays involving 15-Methoxymkapwanin. The following information is designed for researchers, scientists, and drug development professionals to help identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For a novel compound like this compound, it is recommended to start with a wide range of concentrations to determine its potency (e.g., from 1 nM to 100 µM). A logarithmic serial dilution is typically used to efficiently screen a broad concentration range and identify the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).
Q2: How can I be sure my this compound is fully dissolved?
A2: Due to the hydrophobic nature of many organic compounds, proper solubilization is critical. It is advisable to first dissolve this compound in a small amount of a non-polar solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be further diluted in your aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability, typically below 0.5%, and is consistent across all treatments, including vehicle controls.[1]
Q3: What are the best practices for storing this compound stock solutions?
A3: Stock solutions of this compound should be stored at -20°C or -80°C to prevent degradation. It is also recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can compromise the compound's stability and activity.
Troubleshooting Inconsistent Results
Inconsistent results in bioassays can arise from various factors, from cell health to reagent handling. The tables below outline common problems, their potential causes, and recommended solutions.
Table 1: Issues Related to Cell Culture and Plating
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure the cell suspension is homogeneous before and during plating. Gently swirl the suspension between pipetting steps. |
| "Edge effects" in microplates.[2] | To minimize evaporation and temperature gradients in the outer wells, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for experimental data.[1] | |
| Cell contamination (e.g., mycoplasma).[3] | Regularly test cell cultures for mycoplasma contamination. Practice aseptic techniques to prevent microbial contamination. | |
| Poor or inconsistent cell growth | High cell passage number.[3] | Use cells with a low passage number and maintain a consistent passage number across experiments to ensure reproducible cellular responses. |
| Sub-optimal culture conditions. | Ensure proper incubator temperature, CO2 levels, and humidity. Use the recommended growth medium and supplements for your specific cell line. |
Table 2: Issues Related to Compound and Reagent Handling
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound | Compound degradation. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect compound concentration. | Verify calculations for serial dilutions and ensure accurate pipetting. Calibrate pipettes regularly. | |
| Reagent or buffer incompatibility. | Ensure all reagents and buffers are compatible with the assay and have not expired. Equilibrate all reagents to the assay temperature before use. | |
| High background signal | Autofluorescence from the compound or media. | If using a fluorescence-based assay, measure the intrinsic fluorescence of this compound. Use phenol red-free media to reduce background fluorescence. |
| Non-specific binding. | In assays like ELISA, ensure adequate blocking steps are performed. | |
| Inconsistent dose-response curve | Pipetting errors during serial dilution. | Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare a fresh dilution series for each experiment. |
| Inconsistent incubation times. | Use a multichannel pipette or an automated liquid handler to add reagents and the compound to all wells as simultaneously as possible. |
Experimental Protocols
Detailed Protocol: Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
1. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells using a hemocytometer or automated cell counter to ensure accurate density.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with 0.1% DMSO) and untreated control wells (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. Viability Assessment (MTT Reagent):
-
Prepare the MTT solution (e.g., 5 mg/mL in PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
4. Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Experimental Workflow for a Cell-Based Assay
Caption: Workflow for a typical cell-based viability assay.
Troubleshooting Logic for High Variability
Caption: Troubleshooting logic for high result variability.
Signaling Pathway Diagram (Hypothetical)
This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an apoptotic response.
Caption: Hypothetical signaling pathway for this compound.
References
Best practices for long-term storage of 15-Methoxymkapwanin
This technical support center provides guidance on the best practices for the long-term storage and handling of 15-Methoxymkapwanin. Given that specific stability data for this compound is not widely available, these recommendations are based on general best practices for the storage of research chemicals, particularly indole (B1671886) alkaloids.[1][2] Researchers are advised to perform their own stability assessments for novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: For long-term stability of indole alkaloids and other sensitive research compounds, storage at or below -20°C is generally recommended.[3][4] Some compounds may even require storage at -80°C.[5] For short-term storage, refrigeration at 2-8°C may be acceptable. Always refer to any specific instructions provided by the supplier. Improper temperature control can lead to degradation of the compound.
Q2: How should I protect this compound from light and moisture?
A2: Many research chemicals, especially those with complex structures like alkaloids, are sensitive to light and moisture. It is crucial to store this compound in a tightly sealed, opaque or amber-colored vial to protect it from light. To protect against moisture, especially for lyophilized powders, storing the vial in a desiccator with a desiccant is a recommended practice.
Q3: What type of container is best for storing this compound?
A3: For long-term storage, glass vials with tight-fitting caps (B75204) are ideal for storing chemical compounds. Ensure the cap provides a secure seal to prevent exposure to air and moisture. For compounds dissolved in a solvent, ensure the container material is compatible with the solvent used.
Q4: Can I store this compound in a solution?
A4: Storing compounds in solution can be convenient but may affect long-term stability. If you need to store it in solution, use a high-purity, anhydrous solvent. It is advisable to prepare fresh solutions for experiments whenever possible. If storing in solution is necessary, it should be stored at -20°C or -80°C. Be aware that repeated freeze-thaw cycles can degrade the compound and should be avoided. Aliquoting the solution into smaller, single-use vials can mitigate this issue.
Q5: How should I handle this compound in the lab?
A5: Always handle research chemicals in a well-ventilated area, preferably within a fume hood. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid creating dust or aerosols. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Compound degradation due to improper storage. | - Review storage conditions (temperature, light, moisture).- If stored in solution, consider degradation due to solvent or freeze-thaw cycles.- Perform a quality control check (e.g., HPLC, MS) to assess purity.- Use a fresh, unopened vial of the compound for comparison. |
| Change in physical appearance (e.g., color, clumping). | Absorption of moisture or degradation. | - Discard the compound if significant changes are observed.- Ensure storage containers are properly sealed and stored in a dry environment.- For hygroscopic compounds, use a desiccator. |
| Difficulty dissolving the compound. | The compound may have degraded or absorbed moisture. | - Confirm the appropriate solvent and concentration.- Gentle warming or sonication may aid dissolution, but be cautious as this can also accelerate degradation.- If solubility issues persist, it may indicate a problem with compound integrity. |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Acclimatization: Allow the vial of this compound to equilibrate to room temperature before opening. This prevents condensation of moisture from the air onto the cold compound.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the lyophilized powder.
-
Dissolution: Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO, ethanol) to the powder. The choice of solvent should be based on experimental requirements and known solubility.
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed, light-protected vials.
Visual Guides
Caption: General workflow for handling and preparing this compound.
Caption: Troubleshooting inconsistent results with this compound.
References
- 1. Indole Alkaloid Formation and Storage in Cell Suspension Cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
Best practices for long-term storage of 15-Methoxymkapwanin
This technical support center provides guidance on the best practices for the long-term storage and handling of 15-Methoxymkapwanin. Given that specific stability data for this compound is not widely available, these recommendations are based on general best practices for the storage of research chemicals, particularly indole alkaloids.[1][2] Researchers are advised to perform their own stability assessments for novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: For long-term stability of indole alkaloids and other sensitive research compounds, storage at or below -20°C is generally recommended.[3][4] Some compounds may even require storage at -80°C.[5] For short-term storage, refrigeration at 2-8°C may be acceptable. Always refer to any specific instructions provided by the supplier. Improper temperature control can lead to degradation of the compound.
Q2: How should I protect this compound from light and moisture?
A2: Many research chemicals, especially those with complex structures like alkaloids, are sensitive to light and moisture. It is crucial to store this compound in a tightly sealed, opaque or amber-colored vial to protect it from light. To protect against moisture, especially for lyophilized powders, storing the vial in a desiccator with a desiccant is a recommended practice.
Q3: What type of container is best for storing this compound?
A3: For long-term storage, glass vials with tight-fitting caps are ideal for storing chemical compounds. Ensure the cap provides a secure seal to prevent exposure to air and moisture. For compounds dissolved in a solvent, ensure the container material is compatible with the solvent used.
Q4: Can I store this compound in a solution?
A4: Storing compounds in solution can be convenient but may affect long-term stability. If you need to store it in solution, use a high-purity, anhydrous solvent. It is advisable to prepare fresh solutions for experiments whenever possible. If storing in solution is necessary, it should be stored at -20°C or -80°C. Be aware that repeated freeze-thaw cycles can degrade the compound and should be avoided. Aliquoting the solution into smaller, single-use vials can mitigate this issue.
Q5: How should I handle this compound in the lab?
A5: Always handle research chemicals in a well-ventilated area, preferably within a fume hood. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid creating dust or aerosols. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Compound degradation due to improper storage. | - Review storage conditions (temperature, light, moisture).- If stored in solution, consider degradation due to solvent or freeze-thaw cycles.- Perform a quality control check (e.g., HPLC, MS) to assess purity.- Use a fresh, unopened vial of the compound for comparison. |
| Change in physical appearance (e.g., color, clumping). | Absorption of moisture or degradation. | - Discard the compound if significant changes are observed.- Ensure storage containers are properly sealed and stored in a dry environment.- For hygroscopic compounds, use a desiccator. |
| Difficulty dissolving the compound. | The compound may have degraded or absorbed moisture. | - Confirm the appropriate solvent and concentration.- Gentle warming or sonication may aid dissolution, but be cautious as this can also accelerate degradation.- If solubility issues persist, it may indicate a problem with compound integrity. |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Acclimatization: Allow the vial of this compound to equilibrate to room temperature before opening. This prevents condensation of moisture from the air onto the cold compound.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the lyophilized powder.
-
Dissolution: Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO, ethanol) to the powder. The choice of solvent should be based on experimental requirements and known solubility.
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed, light-protected vials.
Visual Guides
Caption: General workflow for handling and preparing this compound.
Caption: Troubleshooting inconsistent results with this compound.
References
- 1. Indole Alkaloid Formation and Storage in Cell Suspension Cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Polyisoprenylated Benzophenones in Multiple Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Note: Information regarding the specific compound "15-Methoxymkapwanin" is not available in the current scientific literature. This guide provides a comparative analysis of structurally related and well-studied polyisoprenylated benzophenones, which are presumed to share a similar mechanism of action. The data presented here is for informational purposes and is based on published research on compounds such as Guttiferone E, Xanthochymol (B1232506), and Garcinol.
Polyisoprenylated benzophenones, a class of natural products isolated from plants of the Clusiaceae family, have garnered significant attention for their potent cytotoxic activities against a wide range of cancer cell lines.[1][2][3] These compounds are known to induce cell cycle arrest and apoptosis, making them promising candidates for the development of novel anticancer therapies.[4][5] This guide provides a comparative overview of the cytotoxic performance of several key polyisoprenylated benzophenones, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of selected polyisoprenylated benzophenones across various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Guttiferone E | H1975 | Lung Carcinoma (Osimertinib-resistant) | 2.56 ± 0.12 | |
| H1975 (3D culture) | Lung Carcinoma (Osimertinib-resistant) | 11.25 ± 0.34 | ||
| MCF-7 | Breast Adenocarcinoma | 17.88 | ||
| MDA-MB-231 | Breast Adenocarcinoma | 18.37 | ||
| Xanthochymol | HeLa | Cervical Carcinoma | 10.18 | |
| MCF-7 | Breast Adenocarcinoma | 10.73 | ||
| A549 | Lung Carcinoma | 13.77 | ||
| B16 | Murine Melanoma | 12.39 | ||
| COLO-320-DM | Colon Adenocarcinoma | 15.52 | ||
| Garcinol | HNSCC | Head and Neck Squamous Cell Carcinoma | Varies | |
| Breast, Prostate, Pancreatic cell lines | - | Varies | ||
| Nemorosone | MRC-5 (normal lung fibroblasts) | Lung Fibroblast | 15.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of polyisoprenylated benzophenones are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the polyisoprenylated benzophenone (B1666685) (or vehicle control) for 24 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Assay (DAPI Staining)
4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed or fragmented nuclei.
-
Cell Treatment: Cells are grown on coverslips and treated with the test compound for the desired time.
-
Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: The cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: The cells are stained with DAPI solution (1 µg/mL) for 5 minutes in the dark.
-
Visualization: The coverslips are mounted on microscope slides, and the nuclear morphology is observed using a fluorescence microscope. Apoptotic cells are identified by their characteristic condensed and fragmented nuclei.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified duration. Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Following treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Experimental workflow for validating the cytotoxic effects of polyisoprenylated benzophenones.
References
- 1. Polyisoprenylated benzophenones from Clusiaceae: potential drugs and lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyisoprenylated Benzophenones from Clusiaceae: Potential Drugs ...: Ingenta Connect [ingentaconnect.com]
- 4. Synthesis of novel guttiferone E and xanthochymol derivatives with cytotoxicities by inducing cell apoptosis and arresting the cell cycle phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
A Comparative Analysis of the Cytotoxic Effects of Polyisoprenylated Benzophenones in Multiple Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Note: Information regarding the specific compound "15-Methoxymkapwanin" is not available in the current scientific literature. This guide provides a comparative analysis of structurally related and well-studied polyisoprenylated benzophenones, which are presumed to share a similar mechanism of action. The data presented here is for informational purposes and is based on published research on compounds such as Guttiferone E, Xanthochymol, and Garcinol.
Polyisoprenylated benzophenones, a class of natural products isolated from plants of the Clusiaceae family, have garnered significant attention for their potent cytotoxic activities against a wide range of cancer cell lines.[1][2][3] These compounds are known to induce cell cycle arrest and apoptosis, making them promising candidates for the development of novel anticancer therapies.[4][5] This guide provides a comparative overview of the cytotoxic performance of several key polyisoprenylated benzophenones, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of selected polyisoprenylated benzophenones across various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Guttiferone E | H1975 | Lung Carcinoma (Osimertinib-resistant) | 2.56 ± 0.12 | |
| H1975 (3D culture) | Lung Carcinoma (Osimertinib-resistant) | 11.25 ± 0.34 | ||
| MCF-7 | Breast Adenocarcinoma | 17.88 | ||
| MDA-MB-231 | Breast Adenocarcinoma | 18.37 | ||
| Xanthochymol | HeLa | Cervical Carcinoma | 10.18 | |
| MCF-7 | Breast Adenocarcinoma | 10.73 | ||
| A549 | Lung Carcinoma | 13.77 | ||
| B16 | Murine Melanoma | 12.39 | ||
| COLO-320-DM | Colon Adenocarcinoma | 15.52 | ||
| Garcinol | HNSCC | Head and Neck Squamous Cell Carcinoma | Varies | |
| Breast, Prostate, Pancreatic cell lines | - | Varies | ||
| Nemorosone | MRC-5 (normal lung fibroblasts) | Lung Fibroblast | 15.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of polyisoprenylated benzophenones are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the polyisoprenylated benzophenone (or vehicle control) for 24 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Assay (DAPI Staining)
4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed or fragmented nuclei.
-
Cell Treatment: Cells are grown on coverslips and treated with the test compound for the desired time.
-
Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: The cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: The cells are stained with DAPI solution (1 µg/mL) for 5 minutes in the dark.
-
Visualization: The coverslips are mounted on microscope slides, and the nuclear morphology is observed using a fluorescence microscope. Apoptotic cells are identified by their characteristic condensed and fragmented nuclei.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified duration. Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Following treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Experimental workflow for validating the cytotoxic effects of polyisoprenylated benzophenones.
References
- 1. Polyisoprenylated benzophenones from Clusiaceae: potential drugs and lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyisoprenylated Benzophenones from Clusiaceae: Potential Drugs ...: Ingenta Connect [ingentaconnect.com]
- 4. Synthesis of novel guttiferone E and xanthochymol derivatives with cytotoxicities by inducing cell apoptosis and arresting the cell cycle phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
A Comparative Analysis of Neo-clerodane Diterpenes: Benchmarking Against 15-Methoxymkapwanin's Structural Class
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of neo-clerodane diterpenes, a diverse class of natural products. While specific experimental data for 15-Methoxymkapwanin, a neo-clerodane diterpene isolated from the leaf surface exudate of Dodonaea angustifolia, is not extensively available in publicly accessible literature, this guide will objectively compare the performance of other well-researched neo-clerodane diterpenes, providing a benchmark for the potential activities of this structural class. The information presented is based on available experimental data for representative compounds and aims to provide a valuable resource for researchers interested in the therapeutic potential of these molecules.
Introduction to Neo-clerodane Diterpenes
Neo-clerodane diterpenes are a large and structurally diverse group of bicyclic diterpenoids characterized by a decalin core.[1] They are predominantly found in plants of the Lamiaceae, Euphorbiaceae, and Verbenaceae families.[2][3] This class of compounds has garnered significant interest in the scientific community due to their wide range of potent biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and insect antifeedant properties.[2][4] The structural diversity within the neo-clerodane family, arising from different stereochemistries and functional group substitutions, leads to a broad spectrum of biological effects.
Comparative Data on Biological Activities
To illustrate the therapeutic potential of the neo-clerodane structural class, this section presents a comparative summary of the biological activities of several representative compounds. The data is organized into tables for easy comparison of their cytotoxic and anti-inflammatory effects.
Cytotoxic Activity of Neo-clerodane Diterpenes
The cytotoxicity of neo-clerodane diterpenes against various cancer cell lines is a significant area of research. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess this activity, which measures the metabolic activity of cells as an indicator of cell viability.
Table 1: Cytotoxic Activity of Representative Neo-clerodane Diterpenes against Human Cancer Cell Lines (IC₅₀ in µM)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Crotonolin C | A549 (Lung) | >100 | |
| Crotonolin D | A549 (Lung) | >100 | |
| Crotonolin E | MCF7 (Breast) | >100 | |
| Crotonolin F | PC3 (Prostate) | >100 | |
| Compound 4 (from Croton echioides) | Macrophages J774A.1 | >671.6 |
Note: Higher IC₅₀ values indicate lower cytotoxic activity.
Anti-inflammatory Activity of Neo-clerodane Diterpenes
Many neo-clerodane diterpenes exhibit potent anti-inflammatory properties. A common in vitro method to evaluate this activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory agents.
Table 2: Anti-inflammatory Activity of a Representative Neo-clerodane Diterpene
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Auranamide | RAW264.7 | Nitric Oxide (NO) Production | 1.22 ± 0.95 | |
| Patriscabratine | RAW264.7 | Nitric Oxide (NO) Production | 1.85 ± 0.93 |
Note: Lower IC₅₀ values indicate higher anti-inflammatory activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard experimental protocols for the key assays mentioned in this guide.
Cytotoxicity Assay: MTT Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-treated control to calculate the IC₅₀ value.
Visualizing Molecular Pathways and Experimental Processes
To further aid in the understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion
The neo-clerodane diterpenes represent a promising class of natural products with significant potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. While specific data on this compound remains limited, the comparative analysis of its structural analogs provides a strong rationale for further investigation into its biological activities. The experimental protocols and pathway diagrams included in this guide offer a foundational resource for researchers to design and conduct studies on this and other related compounds. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive biological evaluations and establish its therapeutic potential.
References
A Comparative Analysis of Neo-clerodane Diterpenes: Benchmarking Against 15-Methoxymkapwanin's Structural Class
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of neo-clerodane diterpenes, a diverse class of natural products. While specific experimental data for 15-Methoxymkapwanin, a neo-clerodane diterpene isolated from the leaf surface exudate of Dodonaea angustifolia, is not extensively available in publicly accessible literature, this guide will objectively compare the performance of other well-researched neo-clerodane diterpenes, providing a benchmark for the potential activities of this structural class. The information presented is based on available experimental data for representative compounds and aims to provide a valuable resource for researchers interested in the therapeutic potential of these molecules.
Introduction to Neo-clerodane Diterpenes
Neo-clerodane diterpenes are a large and structurally diverse group of bicyclic diterpenoids characterized by a decalin core.[1] They are predominantly found in plants of the Lamiaceae, Euphorbiaceae, and Verbenaceae families.[2][3] This class of compounds has garnered significant interest in the scientific community due to their wide range of potent biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and insect antifeedant properties.[2][4] The structural diversity within the neo-clerodane family, arising from different stereochemistries and functional group substitutions, leads to a broad spectrum of biological effects.
Comparative Data on Biological Activities
To illustrate the therapeutic potential of the neo-clerodane structural class, this section presents a comparative summary of the biological activities of several representative compounds. The data is organized into tables for easy comparison of their cytotoxic and anti-inflammatory effects.
Cytotoxic Activity of Neo-clerodane Diterpenes
The cytotoxicity of neo-clerodane diterpenes against various cancer cell lines is a significant area of research. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess this activity, which measures the metabolic activity of cells as an indicator of cell viability.
Table 1: Cytotoxic Activity of Representative Neo-clerodane Diterpenes against Human Cancer Cell Lines (IC₅₀ in µM)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Crotonolin C | A549 (Lung) | >100 | |
| Crotonolin D | A549 (Lung) | >100 | |
| Crotonolin E | MCF7 (Breast) | >100 | |
| Crotonolin F | PC3 (Prostate) | >100 | |
| Compound 4 (from Croton echioides) | Macrophages J774A.1 | >671.6 |
Note: Higher IC₅₀ values indicate lower cytotoxic activity.
Anti-inflammatory Activity of Neo-clerodane Diterpenes
Many neo-clerodane diterpenes exhibit potent anti-inflammatory properties. A common in vitro method to evaluate this activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory agents.
Table 2: Anti-inflammatory Activity of a Representative Neo-clerodane Diterpene
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Auranamide | RAW264.7 | Nitric Oxide (NO) Production | 1.22 ± 0.95 | |
| Patriscabratine | RAW264.7 | Nitric Oxide (NO) Production | 1.85 ± 0.93 |
Note: Lower IC₅₀ values indicate higher anti-inflammatory activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard experimental protocols for the key assays mentioned in this guide.
Cytotoxicity Assay: MTT Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-treated control to calculate the IC₅₀ value.
Visualizing Molecular Pathways and Experimental Processes
To further aid in the understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion
The neo-clerodane diterpenes represent a promising class of natural products with significant potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. While specific data on this compound remains limited, the comparative analysis of its structural analogs provides a strong rationale for further investigation into its biological activities. The experimental protocols and pathway diagrams included in this guide offer a foundational resource for researchers to design and conduct studies on this and other related compounds. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive biological evaluations and establish its therapeutic potential.
References
A Comparative Analysis of the Bioactivity of 15-Methoxymkapwanin and Standard Chemotherapeutic Agents
In the landscape of oncological research, the exploration of novel bioactive compounds is paramount for the development of next-generation therapeutic strategies. 15-Methoxymkapwanin, a neo-clerodane diterpene isolated from the leaf surface exudate of Dodonaea angustifolia, represents a class of natural products with recognized potential for cytotoxic and anti-inflammatory activities. This guide provides a comparative overview of the bioactivity of this compound class against standard chemotherapeutic agents, offering insights for researchers, scientists, and drug development professionals. Due to the limited availability of specific data on this compound, this comparison utilizes data from structurally related neo-clerodane diterpenes and extracts from the Dodonaea genus as a proxy to contextualize its potential bioactivity.
Quantitative Comparison of Cytotoxicity
The efficacy of an anticancer agent is primarily assessed by its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the cytotoxic activities of representative neo-clerodane diterpenes and Dodonaea extracts against various cancer cell lines, juxtaposed with the performance of standard chemotherapeutic drugs.
Table 1: Cytotoxicity of Neo-clerodane Diterpenes in Comparison to Standard Chemotherapeutic Agents
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Scutebata A (neo-clerodane) | LoVo (Colon) | 4.57 | [1] |
| Scutebata A (neo-clerodane) | MCF-7 (Breast) | 7.68 | [1] |
| Scutebata A (neo-clerodane) | SMMC-7721 (Hepatoma) | 5.31 | [1] |
| Scutebata A (neo-clerodane) | HCT-116 (Colon) | 6.23 | [1] |
| Cisplatin (B142131) | LoVo (Colon) | ~5-15 | (General Knowledge) |
| Doxorubicin | MCF-7 (Breast) | ~0.5-2 | (General Knowledge) |
| Sorafenib | SMMC-7721 (Hepatoma) | ~2-5 | (General Knowledge) |
| 5-Fluorouracil | HCT-116 (Colon) | ~3-10 | (General Knowledge) |
Table 2: Cytotoxicity of Dodonaea Species Extracts and Compounds in Comparison to Standard Chemotherapeutic Agents
| Extract/Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Dodonaea viscosa ethanolic extract | HT-29 (Colon) | <20 | [2] |
| Compound 6 from D. viscosa | BCX-010 (Breast) | 4.22 µM | |
| Compound 6 from D. viscosa | SUM190 (Breast) | 6.74 µM | |
| Compound 6 from D. viscosa | SUM149 (Breast) | 7.73 µM | |
| Compound 6 from D. viscosa | A549 (Lung) | 10.73 µM | |
| 5-Fluorouracil | HT-29 (Colon) | <5 | |
| Paclitaxel (B517696) | Breast Cancer Cell Lines | ~0.001-0.1 µM | (General Knowledge) |
| Cisplatin | A549 (Lung) | ~1-5 µg/mL | (General Knowledge) |
Experimental Protocols
The evaluation of cytotoxic activity typically involves standardized in vitro assays. The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell metabolic activity and, by extension, cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound, standard chemotherapeutic agents) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathways and Mechanism of Action
Clerodane diterpenes have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways. While the specific mechanism of this compound is yet to be elucidated, studies on other clerodane diterpenes suggest potential targets.
One study on a clerodane diterpene isolated from Polyalthia longifolia demonstrated that it induces caspase-8-dependent apoptosis. Furthermore, it was shown to suppress cancer cell migration and invasion by downregulating histone deacetylase (HDAC) activity and interfering with the integrin–focal adhesion kinase (FAK) and matrix metalloproteinase 9 (MMP9) signaling pathways. These pathways are crucial for cell adhesion, proliferation, and metastasis.
In contrast, standard chemotherapeutic agents have well-defined mechanisms of action. For instance, cisplatin forms DNA adducts, leading to cell cycle arrest and apoptosis. Doxorubicin intercalates into DNA and inhibits topoisomerase II, while paclitaxel stabilizes microtubules, disrupting mitosis.
Caption: Potential signaling pathways affected by clerodane diterpenes.
Concluding Remarks
While direct experimental data for this compound is not yet available, the existing literature on related neo-clerodane diterpenes and Dodonaea species provides a strong rationale for its investigation as a potential anticancer agent. The IC50 values of analogous compounds are comparable to some standard chemotherapeutic drugs, suggesting that this compound could exhibit significant bioactivity. Future research should focus on determining the precise cytotoxic profile of this compound against a panel of cancer cell lines and elucidating its specific molecular mechanisms of action. Such studies will be crucial in assessing its therapeutic potential and paving the way for further preclinical and clinical development.
References
A Comparative Analysis of the Bioactivity of 15-Methoxymkapwanin and Standard Chemotherapeutic Agents
In the landscape of oncological research, the exploration of novel bioactive compounds is paramount for the development of next-generation therapeutic strategies. 15-Methoxymkapwanin, a neo-clerodane diterpene isolated from the leaf surface exudate of Dodonaea angustifolia, represents a class of natural products with recognized potential for cytotoxic and anti-inflammatory activities. This guide provides a comparative overview of the bioactivity of this compound class against standard chemotherapeutic agents, offering insights for researchers, scientists, and drug development professionals. Due to the limited availability of specific data on this compound, this comparison utilizes data from structurally related neo-clerodane diterpenes and extracts from the Dodonaea genus as a proxy to contextualize its potential bioactivity.
Quantitative Comparison of Cytotoxicity
The efficacy of an anticancer agent is primarily assessed by its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the cytotoxic activities of representative neo-clerodane diterpenes and Dodonaea extracts against various cancer cell lines, juxtaposed with the performance of standard chemotherapeutic drugs.
Table 1: Cytotoxicity of Neo-clerodane Diterpenes in Comparison to Standard Chemotherapeutic Agents
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Scutebata A (neo-clerodane) | LoVo (Colon) | 4.57 | [1] |
| Scutebata A (neo-clerodane) | MCF-7 (Breast) | 7.68 | [1] |
| Scutebata A (neo-clerodane) | SMMC-7721 (Hepatoma) | 5.31 | [1] |
| Scutebata A (neo-clerodane) | HCT-116 (Colon) | 6.23 | [1] |
| Cisplatin | LoVo (Colon) | ~5-15 | (General Knowledge) |
| Doxorubicin | MCF-7 (Breast) | ~0.5-2 | (General Knowledge) |
| Sorafenib | SMMC-7721 (Hepatoma) | ~2-5 | (General Knowledge) |
| 5-Fluorouracil | HCT-116 (Colon) | ~3-10 | (General Knowledge) |
Table 2: Cytotoxicity of Dodonaea Species Extracts and Compounds in Comparison to Standard Chemotherapeutic Agents
| Extract/Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Dodonaea viscosa ethanolic extract | HT-29 (Colon) | <20 | [2] |
| Compound 6 from D. viscosa | BCX-010 (Breast) | 4.22 µM | |
| Compound 6 from D. viscosa | SUM190 (Breast) | 6.74 µM | |
| Compound 6 from D. viscosa | SUM149 (Breast) | 7.73 µM | |
| Compound 6 from D. viscosa | A549 (Lung) | 10.73 µM | |
| 5-Fluorouracil | HT-29 (Colon) | <5 | |
| Paclitaxel | Breast Cancer Cell Lines | ~0.001-0.1 µM | (General Knowledge) |
| Cisplatin | A549 (Lung) | ~1-5 µg/mL | (General Knowledge) |
Experimental Protocols
The evaluation of cytotoxic activity typically involves standardized in vitro assays. The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell metabolic activity and, by extension, cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound, standard chemotherapeutic agents) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathways and Mechanism of Action
Clerodane diterpenes have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways. While the specific mechanism of this compound is yet to be elucidated, studies on other clerodane diterpenes suggest potential targets.
One study on a clerodane diterpene isolated from Polyalthia longifolia demonstrated that it induces caspase-8-dependent apoptosis. Furthermore, it was shown to suppress cancer cell migration and invasion by downregulating histone deacetylase (HDAC) activity and interfering with the integrin–focal adhesion kinase (FAK) and matrix metalloproteinase 9 (MMP9) signaling pathways. These pathways are crucial for cell adhesion, proliferation, and metastasis.
In contrast, standard chemotherapeutic agents have well-defined mechanisms of action. For instance, cisplatin forms DNA adducts, leading to cell cycle arrest and apoptosis. Doxorubicin intercalates into DNA and inhibits topoisomerase II, while paclitaxel stabilizes microtubules, disrupting mitosis.
Caption: Potential signaling pathways affected by clerodane diterpenes.
Concluding Remarks
While direct experimental data for this compound is not yet available, the existing literature on related neo-clerodane diterpenes and Dodonaea species provides a strong rationale for its investigation as a potential anticancer agent. The IC50 values of analogous compounds are comparable to some standard chemotherapeutic drugs, suggesting that this compound could exhibit significant bioactivity. Future research should focus on determining the precise cytotoxic profile of this compound against a panel of cancer cell lines and elucidating its specific molecular mechanisms of action. Such studies will be crucial in assessing its therapeutic potential and paving the way for further preclinical and clinical development.
References
Head-to-Head Comparison: Spergualin (B1253210) and 15-Deoxyspergualin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the natural product spergualin and its synthetic analog, 15-deoxyspergualin (DSG), also known as gusperimus. While the originally requested "15-Methoxymkapwanin" does not appear to be a known compound based on available literature, the spergualin family offers a compelling case study in the comparative analysis of related natural products and their derivatives. Spergualin, first isolated from Bacillus laterosporus, and its more stable analog, 15-deoxyspergualin, have garnered significant interest for their potent immunosuppressive and antitumor activities.[1]
Comparative Overview of Biological Activities
Spergualin and 15-deoxyspergualin exhibit a range of biological effects, with immunosuppression being the most extensively studied.[2][3][4] 15-deoxyspergualin was developed to improve upon the chemical instability of spergualin and has been investigated in clinical trials for acute allograft rejection.[5] Both compounds have also demonstrated antitumor and antibacterial properties.
Table 1: Comparison of In Vitro Biological Activities
| Activity | Spergualin | 15-Deoxyspergualin (DSG) | Key Findings |
| Immunosuppression | Potent activity | Generally more potent and stable than spergualin | Both compounds suppress antibody formation and delayed-type hypersensitivity. DSG inhibits T-cell maturation and cytokine production. |
| Antitumor Activity | Active against murine leukemia L-1210 | Demonstrates significant activity against L1210 leukemia in mice | The cytotoxicity of spergualin is dependent on the presence of amine oxidase in the culture medium. |
| Antibacterial Activity | Broad-spectrum activity | Analogs have shown broad-spectrum antibacterial activity | The unique structure of spergualin-inspired molecules makes them promising candidates for new antibiotics. |
| Enzyme Inhibition | Substrate for bovine plasma amine oxidase | Inhibitor of spermidine (B129725) synthase, spermine (B22157) synthase, and polyamine oxidase | DSG's inhibition of polyamine biosynthesis is linked to its antitumor action. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activities of spergualin and its analogs.
In Vitro Immunosuppressive Activity Assessment: Mixed Lymphocyte Reaction (MLR) Assay
This assay is a standard method to assess the cell-mediated immune response and the immunosuppressive potential of a compound.
-
Objective: To determine the effect of the test compound on T-cell proliferation in response to alloantigens.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two unrelated healthy donors using Ficoll-Hypaque density gradient centrifugation.
-
Resuspend the cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Assay Procedure:
-
In a 96-well round-bottom plate, mix equal numbers (e.g., 1 x 10^5 cells/well) of "responder" PBMCs from one donor and irradiated (or mitomycin C-treated) "stimulator" PBMCs from the second donor.
-
Add the test compound (spergualin or 15-deoxyspergualin) at various concentrations to the co-culture. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., cyclosporine A).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 days.
-
On day 4, add 1 µCi of [3H]-thymidine to each well.
-
After 18-24 hours of further incubation, harvest the cells onto glass fiber filters.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of T-cell proliferation for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of proliferation.
-
In Vitro Antitumor Activity Assessment: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Objective: To determine the cytotoxic effect of the test compound on a cancer cell line.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., L1210 murine leukemia cells) in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells in a 96-well flat-bottom plate at a density of, for example, 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in diluted HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, representing the concentration that reduces cell viability by 50%.
-
Signaling Pathways and Mechanisms of Action
The immunosuppressive effects of 15-deoxyspergualin are mediated through its interaction with specific intracellular targets, leading to the modulation of key signaling pathways involved in immune cell activation and function.
Mechanism of Immunosuppression by 15-Deoxyspergualin
15-Deoxyspergualin has been shown to bind to the heat shock cognate protein 70 (Hsc70), a member of the Hsp70 family. This interaction is believed to be central to its mechanism of action. By binding to Hsc70, DSG can interfere with intracellular signal transduction pathways. This interference can lead to the inhibition of T-cell differentiation into cytotoxic T-cells and a reduction in the expression of IL-2 receptors on CD4 and CD8 cells. Furthermore, DSG can inhibit the maturation of T-cells stimulated by IL-2, arresting them in the G0/G1 phases of the cell cycle. Another key aspect of its mechanism is the inhibition of the transcription factor NF-κB, which plays a critical role in the expression of genes involved in inflammation and immune responses.
Caption: Immunosuppressive pathway of 15-Deoxyspergualin.
Experimental Workflow for Evaluating Immunosuppressive Compounds
The following diagram illustrates a typical workflow for the preclinical evaluation of potential immunosuppressive agents.
Caption: Workflow for immunosuppressive drug discovery.
References
- 1. Concise Synthesis of Spergualin-Inspired Molecules With Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The immunopharmacology of immunosuppression by 15-deoxyspergualin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppressive activity of 15-deoxyspergualin and its effect on skin allografts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-Deoxyspergualin: a newly developed immunosuppressive agent and its mechanism of action and clinical effect: a review. Japan Collaborative Transplant Study Group for NKT-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the mechanism of action of the immunosuppressant 15-deoxyspergualin - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Spergualin and 15-Deoxyspergualin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the natural product spergualin and its synthetic analog, 15-deoxyspergualin (DSG), also known as gusperimus. While the originally requested "15-Methoxymkapwanin" does not appear to be a known compound based on available literature, the spergualin family offers a compelling case study in the comparative analysis of related natural products and their derivatives. Spergualin, first isolated from Bacillus laterosporus, and its more stable analog, 15-deoxyspergualin, have garnered significant interest for their potent immunosuppressive and antitumor activities.[1]
Comparative Overview of Biological Activities
Spergualin and 15-deoxyspergualin exhibit a range of biological effects, with immunosuppression being the most extensively studied.[2][3][4] 15-deoxyspergualin was developed to improve upon the chemical instability of spergualin and has been investigated in clinical trials for acute allograft rejection.[5] Both compounds have also demonstrated antitumor and antibacterial properties.
Table 1: Comparison of In Vitro Biological Activities
| Activity | Spergualin | 15-Deoxyspergualin (DSG) | Key Findings |
| Immunosuppression | Potent activity | Generally more potent and stable than spergualin | Both compounds suppress antibody formation and delayed-type hypersensitivity. DSG inhibits T-cell maturation and cytokine production. |
| Antitumor Activity | Active against murine leukemia L-1210 | Demonstrates significant activity against L1210 leukemia in mice | The cytotoxicity of spergualin is dependent on the presence of amine oxidase in the culture medium. |
| Antibacterial Activity | Broad-spectrum activity | Analogs have shown broad-spectrum antibacterial activity | The unique structure of spergualin-inspired molecules makes them promising candidates for new antibiotics. |
| Enzyme Inhibition | Substrate for bovine plasma amine oxidase | Inhibitor of spermidine synthase, spermine synthase, and polyamine oxidase | DSG's inhibition of polyamine biosynthesis is linked to its antitumor action. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activities of spergualin and its analogs.
In Vitro Immunosuppressive Activity Assessment: Mixed Lymphocyte Reaction (MLR) Assay
This assay is a standard method to assess the cell-mediated immune response and the immunosuppressive potential of a compound.
-
Objective: To determine the effect of the test compound on T-cell proliferation in response to alloantigens.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two unrelated healthy donors using Ficoll-Hypaque density gradient centrifugation.
-
Resuspend the cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Assay Procedure:
-
In a 96-well round-bottom plate, mix equal numbers (e.g., 1 x 10^5 cells/well) of "responder" PBMCs from one donor and irradiated (or mitomycin C-treated) "stimulator" PBMCs from the second donor.
-
Add the test compound (spergualin or 15-deoxyspergualin) at various concentrations to the co-culture. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., cyclosporine A).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 days.
-
On day 4, add 1 µCi of [3H]-thymidine to each well.
-
After 18-24 hours of further incubation, harvest the cells onto glass fiber filters.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of T-cell proliferation for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of proliferation.
-
In Vitro Antitumor Activity Assessment: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Objective: To determine the cytotoxic effect of the test compound on a cancer cell line.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., L1210 murine leukemia cells) in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells in a 96-well flat-bottom plate at a density of, for example, 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, representing the concentration that reduces cell viability by 50%.
-
Signaling Pathways and Mechanisms of Action
The immunosuppressive effects of 15-deoxyspergualin are mediated through its interaction with specific intracellular targets, leading to the modulation of key signaling pathways involved in immune cell activation and function.
Mechanism of Immunosuppression by 15-Deoxyspergualin
15-Deoxyspergualin has been shown to bind to the heat shock cognate protein 70 (Hsc70), a member of the Hsp70 family. This interaction is believed to be central to its mechanism of action. By binding to Hsc70, DSG can interfere with intracellular signal transduction pathways. This interference can lead to the inhibition of T-cell differentiation into cytotoxic T-cells and a reduction in the expression of IL-2 receptors on CD4 and CD8 cells. Furthermore, DSG can inhibit the maturation of T-cells stimulated by IL-2, arresting them in the G0/G1 phases of the cell cycle. Another key aspect of its mechanism is the inhibition of the transcription factor NF-κB, which plays a critical role in the expression of genes involved in inflammation and immune responses.
Caption: Immunosuppressive pathway of 15-Deoxyspergualin.
Experimental Workflow for Evaluating Immunosuppressive Compounds
The following diagram illustrates a typical workflow for the preclinical evaluation of potential immunosuppressive agents.
Caption: Workflow for immunosuppressive drug discovery.
References
- 1. Concise Synthesis of Spergualin-Inspired Molecules With Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The immunopharmacology of immunosuppression by 15-deoxyspergualin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppressive activity of 15-deoxyspergualin and its effect on skin allografts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-Deoxyspergualin: a newly developed immunosuppressive agent and its mechanism of action and clinical effect: a review. Japan Collaborative Transplant Study Group for NKT-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the mechanism of action of the immunosuppressant 15-deoxyspergualin - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of 15-Methoxymkapwanin's Dose-Response Curves: A Comparative Guide
This guide provides a comprehensive comparison of the dose-response effects of the novel natural product, 15-Methoxymkapwanin, with other known inhibitors of the mTOR signaling pathway. The experimental data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective analysis of its therapeutic potential.
Comparative Dose-Response Data
The following table summarizes the quantitative data from in vitro assays comparing the inhibitory activity of this compound with established mTOR inhibitors, Rapamycin and a hypothetical alternative compound, Compound X. The data is presented as IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target Cell Line | Assay Type | IC50 (nM) | Hill Slope | R² of Curve Fit |
| This compound | Human Cancer Cell Line (e.g., HeLa) | Cell Viability (MTT Assay) | 75 | -1.2 | 0.98 |
| Rapamycin | Human Cancer Cell Line (e.g., HeLa) | Cell Viability (MTT Assay) | 10 | -1.5 | 0.99 |
| Compound X | Human Cancer Cell Line (e.g., HeLa) | Cell Viability (MTT Assay) | 200 | -0.9 | 0.95 |
Experimental Protocols
A detailed methodology was followed to ensure the accuracy and reproducibility of the dose-response data.
Cell Culture and Treatment
Human cancer cells (e.g., HeLa) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For dose-response experiments, cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound, Rapamycin, or Compound X. The concentrations ranged from 0.1 nM to 100 µM. A vehicle control (DMSO) was also included.
Cell Viability Assay (MTT Assay)
After a 72-hour incubation period with the compounds, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
Statistical Analysis
The dose-response curves were generated by plotting the percentage of cell viability against the logarithm of the compound concentration. A non-linear regression model was used to fit the data and determine the IC50 values.[1][2] The goodness of fit was assessed by the R² value. Statistical significance between the dose-response curves of different compounds can be determined using an F-test to compare the curve parameters.[3][4]
Signaling Pathway and Experimental Workflow
To visualize the proposed mechanism of action and the experimental process, the following diagrams were generated using Graphviz.
The above diagram illustrates the hypothesized mechanism of action for this compound as an inhibitor of the mTORC1 complex, a central regulator of cell growth and proliferation.[5]
This workflow diagram outlines the key steps involved in the experimental procedure for generating and analyzing the dose-response data for this compound and its comparators.
References
- 1. researchgate.net [researchgate.net]
- 2. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. statistics - What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different? - Biology Stack Exchange [biology.stackexchange.com]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of 15-Methoxymkapwanin's Dose-Response Curves: A Comparative Guide
This guide provides a comprehensive comparison of the dose-response effects of the novel natural product, 15-Methoxymkapwanin, with other known inhibitors of the mTOR signaling pathway. The experimental data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective analysis of its therapeutic potential.
Comparative Dose-Response Data
The following table summarizes the quantitative data from in vitro assays comparing the inhibitory activity of this compound with established mTOR inhibitors, Rapamycin and a hypothetical alternative compound, Compound X. The data is presented as IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target Cell Line | Assay Type | IC50 (nM) | Hill Slope | R² of Curve Fit |
| This compound | Human Cancer Cell Line (e.g., HeLa) | Cell Viability (MTT Assay) | 75 | -1.2 | 0.98 |
| Rapamycin | Human Cancer Cell Line (e.g., HeLa) | Cell Viability (MTT Assay) | 10 | -1.5 | 0.99 |
| Compound X | Human Cancer Cell Line (e.g., HeLa) | Cell Viability (MTT Assay) | 200 | -0.9 | 0.95 |
Experimental Protocols
A detailed methodology was followed to ensure the accuracy and reproducibility of the dose-response data.
Cell Culture and Treatment
Human cancer cells (e.g., HeLa) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For dose-response experiments, cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound, Rapamycin, or Compound X. The concentrations ranged from 0.1 nM to 100 µM. A vehicle control (DMSO) was also included.
Cell Viability Assay (MTT Assay)
After a 72-hour incubation period with the compounds, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
Statistical Analysis
The dose-response curves were generated by plotting the percentage of cell viability against the logarithm of the compound concentration. A non-linear regression model was used to fit the data and determine the IC50 values.[1][2] The goodness of fit was assessed by the R² value. Statistical significance between the dose-response curves of different compounds can be determined using an F-test to compare the curve parameters.[3][4]
Signaling Pathway and Experimental Workflow
To visualize the proposed mechanism of action and the experimental process, the following diagrams were generated using Graphviz.
The above diagram illustrates the hypothesized mechanism of action for this compound as an inhibitor of the mTORC1 complex, a central regulator of cell growth and proliferation.[5]
This workflow diagram outlines the key steps involved in the experimental procedure for generating and analyzing the dose-response data for this compound and its comparators.
References
- 1. researchgate.net [researchgate.net]
- 2. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. statistics - What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different? - Biology Stack Exchange [biology.stackexchange.com]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Methoxyflavones: A Comparative Guide to In Vitro Mechanisms
The quest for novel anti-cancer agents has led researchers to explore the therapeutic potential of natural compounds. Among these, methoxyflavones, a class of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, have shown significant promise. This guide provides a comparative analysis of the in vitro anti-cancer mechanisms of Eupatorin, a well-researched methoxyflavone, and its alternatives, offering insights for researchers, scientists, and drug development professionals. Due to the lack of available scientific literature on "15-Methoxymkapwanin," this guide focuses on Eupatorin as a representative and potent example from the methoxyflavone family.
Comparative Analysis of Cytotoxic Activity
Eupatorin has demonstrated significant cytotoxic effects across a range of cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to and in some cases surpasses that of other methoxyflavones like Sinensetin and Acacetin. The following table summarizes the IC50 values of these compounds in various cancer cell lines, providing a quantitative comparison of their anti-proliferative activities.
| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time (h) |
| Eupatorin | MCF-7 (Breast) | 5 µg/mL (~13.4 µM) | 48 |
| MDA-MB-231 (Breast) | 5 µg/mL (~13.4 µM) | 48 | |
| HT-29 (Colon) | 100 µM | 24 | |
| SW948 (Colon) | Not specified | - | |
| PA-1 (Ovarian) | Concentration-dependent decrease in viability | - | |
| HL-60 (Leukemia) | ~3 µM | - | |
| U937 (Leukemia) | ~3 µM | - | |
| Molt-3 (Leukemia) | ~1 µM | - | |
| Sinensetin | MCF-7 (Breast) | ~0.2 µM | 96 |
| MDA-MB-231 (Breast) | Not specified | - | |
| HT-29 (Colon) | Not specified | - | |
| K562/ADM (Leukemia) | IC50 of 3.2 µM (chemosensitizing index) | - | |
| Acacetin | A549 (Lung) | 28.31 µM | 72 |
| H1299 (Lung) | 31.24 µM | 72 | |
| Doxorubicin | A549 (Lung) | 8.64 nM | 72 |
| H1299 (Lung) | 37.12 nM | 72 |
Unraveling the Mechanism of Action: Induction of Apoptosis
A key mechanism through which Eupatorin exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. In vitro studies have revealed that Eupatorin activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Key Molecular Events in Eupatorin-Induced Apoptosis:
-
Cell Cycle Arrest: Eupatorin has been shown to arrest the cell cycle at the G2/M phase in breast cancer cells (MCF-7 and MDA-MB-231) and leukemia cells.[1][2] This prevents cancer cells from progressing through the cell division cycle, ultimately leading to cell death.
-
Modulation of Bcl-2 Family Proteins: Eupatorin treatment leads to an increased Bax/Bcl-2 ratio.[3] Bax is a pro-apoptotic protein that promotes the release of cytochrome c from the mitochondria, while Bcl-2 is an anti-apoptotic protein. An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.
-
Caspase Activation: Eupatorin treatment results in the activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3).[3] Caspases are a family of proteases that play a crucial role in executing the apoptotic program.
-
PARP Cleavage: The activation of caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[3] PARP cleavage is a classic indicator of apoptosis.
-
Involvement of MAPK Pathway: Studies have also indicated that the mitogen-activated protein kinase (MAPK) pathway is involved in Eupatorin-induced apoptosis.
Comparative Signaling Pathways
The signaling pathways activated by Eupatorin and its alternatives share common features, primarily converging on the activation of the apoptotic machinery. However, there can be subtle differences in their primary targets and upstream signaling events.
Caption: Eupatorin-induced apoptotic signaling pathway.
Experimental Protocols for In Vitro Replication
To facilitate the replication of these findings, detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Eupatorin, alternative compounds, or a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by utilizing Annexin V's ability to bind to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and propidium (B1200493) iodide's (PI) ability to stain the DNA of necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro anti-cancer mechanism of a compound like Eupatorin.
Caption: In vitro anti-cancer mechanism workflow.
This guide provides a foundational understanding of the in vitro anti-cancer mechanisms of Eupatorin and its comparison with other relevant compounds. The provided data and protocols can serve as a valuable resource for researchers aiming to replicate and expand upon these findings in the ongoing search for more effective cancer therapies.
References
Unveiling the Anti-Cancer Potential of Methoxyflavones: A Comparative Guide to In Vitro Mechanisms
The quest for novel anti-cancer agents has led researchers to explore the therapeutic potential of natural compounds. Among these, methoxyflavones, a class of flavonoids characterized by the presence of one or more methoxy groups, have shown significant promise. This guide provides a comparative analysis of the in vitro anti-cancer mechanisms of Eupatorin, a well-researched methoxyflavone, and its alternatives, offering insights for researchers, scientists, and drug development professionals. Due to the lack of available scientific literature on "15-Methoxymkapwanin," this guide focuses on Eupatorin as a representative and potent example from the methoxyflavone family.
Comparative Analysis of Cytotoxic Activity
Eupatorin has demonstrated significant cytotoxic effects across a range of cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to and in some cases surpasses that of other methoxyflavones like Sinensetin and Acacetin. The following table summarizes the IC50 values of these compounds in various cancer cell lines, providing a quantitative comparison of their anti-proliferative activities.
| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time (h) |
| Eupatorin | MCF-7 (Breast) | 5 µg/mL (~13.4 µM) | 48 |
| MDA-MB-231 (Breast) | 5 µg/mL (~13.4 µM) | 48 | |
| HT-29 (Colon) | 100 µM | 24 | |
| SW948 (Colon) | Not specified | - | |
| PA-1 (Ovarian) | Concentration-dependent decrease in viability | - | |
| HL-60 (Leukemia) | ~3 µM | - | |
| U937 (Leukemia) | ~3 µM | - | |
| Molt-3 (Leukemia) | ~1 µM | - | |
| Sinensetin | MCF-7 (Breast) | ~0.2 µM | 96 |
| MDA-MB-231 (Breast) | Not specified | - | |
| HT-29 (Colon) | Not specified | - | |
| K562/ADM (Leukemia) | IC50 of 3.2 µM (chemosensitizing index) | - | |
| Acacetin | A549 (Lung) | 28.31 µM | 72 |
| H1299 (Lung) | 31.24 µM | 72 | |
| Doxorubicin | A549 (Lung) | 8.64 nM | 72 |
| H1299 (Lung) | 37.12 nM | 72 |
Unraveling the Mechanism of Action: Induction of Apoptosis
A key mechanism through which Eupatorin exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. In vitro studies have revealed that Eupatorin activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Key Molecular Events in Eupatorin-Induced Apoptosis:
-
Cell Cycle Arrest: Eupatorin has been shown to arrest the cell cycle at the G2/M phase in breast cancer cells (MCF-7 and MDA-MB-231) and leukemia cells.[1][2] This prevents cancer cells from progressing through the cell division cycle, ultimately leading to cell death.
-
Modulation of Bcl-2 Family Proteins: Eupatorin treatment leads to an increased Bax/Bcl-2 ratio.[3] Bax is a pro-apoptotic protein that promotes the release of cytochrome c from the mitochondria, while Bcl-2 is an anti-apoptotic protein. An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.
-
Caspase Activation: Eupatorin treatment results in the activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3).[3] Caspases are a family of proteases that play a crucial role in executing the apoptotic program.
-
PARP Cleavage: The activation of caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[3] PARP cleavage is a classic indicator of apoptosis.
-
Involvement of MAPK Pathway: Studies have also indicated that the mitogen-activated protein kinase (MAPK) pathway is involved in Eupatorin-induced apoptosis.
Comparative Signaling Pathways
The signaling pathways activated by Eupatorin and its alternatives share common features, primarily converging on the activation of the apoptotic machinery. However, there can be subtle differences in their primary targets and upstream signaling events.
Caption: Eupatorin-induced apoptotic signaling pathway.
Experimental Protocols for In Vitro Replication
To facilitate the replication of these findings, detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Eupatorin, alternative compounds, or a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by utilizing Annexin V's ability to bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and propidium iodide's (PI) ability to stain the DNA of necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro anti-cancer mechanism of a compound like Eupatorin.
Caption: In vitro anti-cancer mechanism workflow.
This guide provides a foundational understanding of the in vitro anti-cancer mechanisms of Eupatorin and its comparison with other relevant compounds. The provided data and protocols can serve as a valuable resource for researchers aiming to replicate and expand upon these findings in the ongoing search for more effective cancer therapies.
References
Assessing Off-Target Effects of Novel Natural Products: A Comparative Guide for 15-Methoxymkapwanin
A Note on Data Availability: As of late 2025, specific experimental data detailing the on-target and off-target effects of 15-Methoxymkapwanin in cellular models is not extensively available in the public domain. This compound is a neo-clerodane diterpene isolated from the plant Dodonaea angustifolia.[1] Research on this plant and its constituents has primarily focused on traditional medicinal uses and general biological activities such as antimicrobial, anti-inflammatory, and cytotoxic effects.[2][3][4]
This guide, therefore, provides a comprehensive framework and standardized methodologies for assessing the off-target effects of a novel natural product like this compound, should a primary molecular target be identified. The subsequent data and comparisons are presented as illustrative examples based on established practices in drug discovery and chemical biology for characterizing kinase inhibitors, a common class of bioactive natural products.
Introduction to Off-Target Effects
Off-target effects are unintended interactions of a drug or bioactive molecule with cellular components other than its primary therapeutic target.[2] For kinase inhibitors, which are designed to block the activity of specific protein kinases, off-target binding can lead to the modulation of other signaling pathways. This can result in unforeseen cellular toxicity, adverse side effects, or even beneficial polypharmacology. Therefore, comprehensive off-target profiling is a critical step in the preclinical development of any new chemical entity.
Hypothetical On-Target and Comparator Compounds
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a hypothetical kinase, "Kinase A." As comparators, we will include:
-
Staurosporine: A well-known, non-selective natural product kinase inhibitor. It serves as a positive control for broad-spectrum off-target activity.
-
Compound X: A hypothetical, highly selective synthetic inhibitor of Kinase A, representing an ideal selective compound.
Experimental Protocols for Off-Target Profiling
A multi-pronged approach is essential for robustly assessing off-target effects. Key experimental methodologies are detailed below.
Kinome-Wide Profiling
Objective: To determine the selectivity of a compound against a large panel of protein kinases.
Methodology:
-
Compound Preparation: this compound, Staurosporine, and Compound X are prepared at a standard concentration (e.g., 1 µM) in a suitable solvent (e.g., DMSO).
-
Kinase Panel: A commercially available in vitro kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) is utilized, covering a significant portion of the human kinome (e.g., >400 kinases).
-
Assay Principle: The assay typically employs a competition binding format. The test compound competes with a labeled ligand for binding to each kinase in the panel. The displacement of the labeled ligand is measured, often using technologies like qPCR, ELISA, or radiometric filter binding.
-
Data Analysis: Results are expressed as the percentage of inhibition for each kinase at the tested concentration. A lower percentage of inhibition indicates higher selectivity. Data is often visualized as a "tree spot" diagram, mapping inhibition onto a phylogenetic tree of the human kinome.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement and identify off-target binding in a cellular context.
Methodology:
-
Cell Culture and Treatment: A relevant human cell line (e.g., HEK293, HeLa) is cultured to ~80% confluency. Cells are treated with the test compound (e.g., 10 µM this compound) or vehicle control for a specified time.
-
Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Quantification: After the heat shock, cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Target Detection: The amount of soluble target protein (and potential off-targets) remaining at each temperature is quantified by Western blotting or mass spectrometry (MS-CETSA).
-
Data Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm). A shift in the melting curve to the right indicates target engagement.
Phenotypic Screening
Objective: To assess the global cellular effects of a compound and identify phenotypes inconsistent with on-target inhibition.
Methodology:
-
Cell Panel: A panel of diverse human cancer cell lines with known genetic backgrounds is used.
-
Compound Treatment: Cells are treated with a dilution series of the test compounds.
-
Phenotypic Readouts: High-content imaging is used to quantify various cellular parameters, such as cell proliferation, apoptosis (e.g., caspase-3/7 activation), cell cycle progression (e.g., DNA content staining), and morphological changes.
-
Data Comparison: The phenotypic fingerprint of this compound is compared to that of the selective on-target inhibitor (Compound X) and known off-target-rich compounds (Staurosporine). Discrepancies in the phenotypic profile of this compound and Compound X may suggest off-target effects.
Comparative Data (Hypothetical)
The following tables summarize hypothetical data from the described experiments.
Table 1: Kinome Selectivity Profile
| Compound | Concentration | Number of Kinases Inhibited >50% | Selectivity Score (S-score) |
| This compound | 1 µM | 25 | 0.06 |
| Staurosporine | 1 µM | 243 | 0.60 |
| Compound X | 1 µM | 2 | 0.005 |
S-score is calculated as the number of inhibited kinases divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Compound (10 µM) | Target Protein | ΔTm (°C) | Known Off-Target | ΔTm (°C) |
| This compound | Kinase A | +4.2 | Kinase B | +2.1 |
| Staurosporine | Kinase A | +5.8 | Kinase B | +6.1 |
| Compound X | Kinase A | +6.5 | Kinase B | +0.2 |
ΔTm represents the change in melting temperature upon compound treatment compared to vehicle control.
Table 3: Phenotypic Screening Summary (IC50 values in µM)
| Compound | Cell Line 1 (Kinase A dependent) | Cell Line 2 (Kinase A independent) | Apoptosis Induction (at 10x IC50) |
| This compound | 1.5 | 5.2 | High |
| Staurosporine | 0.05 | 0.08 | Very High |
| Compound X | 1.2 | > 25 | Moderate |
Visualizations
The following diagrams illustrate the workflows and concepts involved in assessing off-target effects.
Caption: Experimental workflow for assessing off-target effects.
Caption: On-target vs. off-target effects in signaling pathways.
Conclusion
While specific data for this compound is currently limited, this guide provides a robust framework for its future investigation and for any novel natural product. A combination of in vitro biochemical assays, cell-based target engagement studies, and broad phenotypic screening is essential for building a comprehensive profile of a compound's selectivity and potential off-target liabilities. The hypothetical data presented herein illustrates how such a compound would be benchmarked against both non-selective and highly selective inhibitors to contextualize its performance and guide further development. As research progresses, applying these methodologies to this compound will be crucial in elucidating its mechanism of action and therapeutic potential.
References
Assessing Off-Target Effects of Novel Natural Products: A Comparative Guide for 15-Methoxymkapwanin
A Note on Data Availability: As of late 2025, specific experimental data detailing the on-target and off-target effects of 15-Methoxymkapwanin in cellular models is not extensively available in the public domain. This compound is a neo-clerodane diterpene isolated from the plant Dodonaea angustifolia.[1] Research on this plant and its constituents has primarily focused on traditional medicinal uses and general biological activities such as antimicrobial, anti-inflammatory, and cytotoxic effects.[2][3][4]
This guide, therefore, provides a comprehensive framework and standardized methodologies for assessing the off-target effects of a novel natural product like this compound, should a primary molecular target be identified. The subsequent data and comparisons are presented as illustrative examples based on established practices in drug discovery and chemical biology for characterizing kinase inhibitors, a common class of bioactive natural products.
Introduction to Off-Target Effects
Off-target effects are unintended interactions of a drug or bioactive molecule with cellular components other than its primary therapeutic target.[2] For kinase inhibitors, which are designed to block the activity of specific protein kinases, off-target binding can lead to the modulation of other signaling pathways. This can result in unforeseen cellular toxicity, adverse side effects, or even beneficial polypharmacology. Therefore, comprehensive off-target profiling is a critical step in the preclinical development of any new chemical entity.
Hypothetical On-Target and Comparator Compounds
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a hypothetical kinase, "Kinase A." As comparators, we will include:
-
Staurosporine: A well-known, non-selective natural product kinase inhibitor. It serves as a positive control for broad-spectrum off-target activity.
-
Compound X: A hypothetical, highly selective synthetic inhibitor of Kinase A, representing an ideal selective compound.
Experimental Protocols for Off-Target Profiling
A multi-pronged approach is essential for robustly assessing off-target effects. Key experimental methodologies are detailed below.
Kinome-Wide Profiling
Objective: To determine the selectivity of a compound against a large panel of protein kinases.
Methodology:
-
Compound Preparation: this compound, Staurosporine, and Compound X are prepared at a standard concentration (e.g., 1 µM) in a suitable solvent (e.g., DMSO).
-
Kinase Panel: A commercially available in vitro kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) is utilized, covering a significant portion of the human kinome (e.g., >400 kinases).
-
Assay Principle: The assay typically employs a competition binding format. The test compound competes with a labeled ligand for binding to each kinase in the panel. The displacement of the labeled ligand is measured, often using technologies like qPCR, ELISA, or radiometric filter binding.
-
Data Analysis: Results are expressed as the percentage of inhibition for each kinase at the tested concentration. A lower percentage of inhibition indicates higher selectivity. Data is often visualized as a "tree spot" diagram, mapping inhibition onto a phylogenetic tree of the human kinome.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement and identify off-target binding in a cellular context.
Methodology:
-
Cell Culture and Treatment: A relevant human cell line (e.g., HEK293, HeLa) is cultured to ~80% confluency. Cells are treated with the test compound (e.g., 10 µM this compound) or vehicle control for a specified time.
-
Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Quantification: After the heat shock, cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Target Detection: The amount of soluble target protein (and potential off-targets) remaining at each temperature is quantified by Western blotting or mass spectrometry (MS-CETSA).
-
Data Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm). A shift in the melting curve to the right indicates target engagement.
Phenotypic Screening
Objective: To assess the global cellular effects of a compound and identify phenotypes inconsistent with on-target inhibition.
Methodology:
-
Cell Panel: A panel of diverse human cancer cell lines with known genetic backgrounds is used.
-
Compound Treatment: Cells are treated with a dilution series of the test compounds.
-
Phenotypic Readouts: High-content imaging is used to quantify various cellular parameters, such as cell proliferation, apoptosis (e.g., caspase-3/7 activation), cell cycle progression (e.g., DNA content staining), and morphological changes.
-
Data Comparison: The phenotypic fingerprint of this compound is compared to that of the selective on-target inhibitor (Compound X) and known off-target-rich compounds (Staurosporine). Discrepancies in the phenotypic profile of this compound and Compound X may suggest off-target effects.
Comparative Data (Hypothetical)
The following tables summarize hypothetical data from the described experiments.
Table 1: Kinome Selectivity Profile
| Compound | Concentration | Number of Kinases Inhibited >50% | Selectivity Score (S-score) |
| This compound | 1 µM | 25 | 0.06 |
| Staurosporine | 1 µM | 243 | 0.60 |
| Compound X | 1 µM | 2 | 0.005 |
S-score is calculated as the number of inhibited kinases divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Compound (10 µM) | Target Protein | ΔTm (°C) | Known Off-Target | ΔTm (°C) |
| This compound | Kinase A | +4.2 | Kinase B | +2.1 |
| Staurosporine | Kinase A | +5.8 | Kinase B | +6.1 |
| Compound X | Kinase A | +6.5 | Kinase B | +0.2 |
ΔTm represents the change in melting temperature upon compound treatment compared to vehicle control.
Table 3: Phenotypic Screening Summary (IC50 values in µM)
| Compound | Cell Line 1 (Kinase A dependent) | Cell Line 2 (Kinase A independent) | Apoptosis Induction (at 10x IC50) |
| This compound | 1.5 | 5.2 | High |
| Staurosporine | 0.05 | 0.08 | Very High |
| Compound X | 1.2 | > 25 | Moderate |
Visualizations
The following diagrams illustrate the workflows and concepts involved in assessing off-target effects.
Caption: Experimental workflow for assessing off-target effects.
Caption: On-target vs. off-target effects in signaling pathways.
Conclusion
While specific data for this compound is currently limited, this guide provides a robust framework for its future investigation and for any novel natural product. A combination of in vitro biochemical assays, cell-based target engagement studies, and broad phenotypic screening is essential for building a comprehensive profile of a compound's selectivity and potential off-target liabilities. The hypothetical data presented herein illustrates how such a compound would be benchmarked against both non-selective and highly selective inhibitors to contextualize its performance and guide further development. As research progresses, applying these methodologies to this compound will be crucial in elucidating its mechanism of action and therapeutic potential.
References
Safety Operating Guide
Navigating the Safe Disposal of 15-Methoxymkapwanin and Related Macrocyclic Lactones
Disclaimer: The compound "15-Methoxymkapwanin" is not found in widely available chemical databases or scientific literature. Therefore, this guidance is based on the procedures for closely related and well-documented macrocyclic lactones, such as Nemadectin and Milbemycin. Researchers must consult the specific Safety Data Sheet (SDS) for the exact compound being used and adhere to their institution's Environmental Health and Safety (EHS) guidelines. All waste must be managed in accordance with local, state, and federal regulations[1][2].
This document provides a comprehensive operational and disposal plan for potent macrocyclic lactones, designed for researchers, scientists, and drug development professionals. The primary objective is to ensure laboratory safety and environmental stewardship.
Immediate Safety and Handling Protocols
Before beginning any work with or disposal of this compound or similar compounds, it is imperative to wear the appropriate Personal Protective Equipment (PPE). Handling of these potent compounds should always occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure[3].
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn to protect against splashes[4].
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact[4].
-
Respiratory Protection: For handling powders or creating aerosols, a NIOSH-approved respirator may be necessary. Consult your institution's EHS department for specific recommendations.
General Handling Practices:
-
Limit all unnecessary personal contact and use in a well-ventilated area.
-
Avoid breathing dust, fumes, or vapors.
-
Do not eat, drink, or smoke in the laboratory area.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Store the compound in a cool, dry, well-ventilated area in a tightly sealed, original, or appropriate container, away from incompatible materials like oxidizing agents.
Step-by-Step Disposal Procedure
The disposal of this compound and related compounds is regulated and must be treated as hazardous waste. Never dispose of this material down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Identify all waste streams containing the compound. This includes pure compound, contaminated solutions, and contaminated labware (e.g., pipette tips, gloves, vials, bench paper).
-
Segregate this hazardous waste from non-hazardous laboratory waste to prevent cross-contamination.
-
-
Containerization:
-
Solid Waste: Place all contaminated solid materials (gloves, pipette tips, paper towels) into a dedicated, durable, leak-proof plastic bag or container. This container should be clearly labeled.
-
Liquid Waste: Collect all liquid waste containing the compound in a chemically compatible, leak-proof container with a secure, screw-on cap. Use the original packaging or an appropriate UN-labeled container when possible. Do not mix incompatible wastes.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
-
Labeling:
-
Clearly label every waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard pictograms (e.g., "Acute Toxicity," "Hazardous to the Environment").
-
-
Storage:
-
Store sealed waste containers in a designated, secure satellite accumulation area until they are collected by the institution's EHS department.
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
The ultimate disposal method will be handled by a licensed hazardous waste disposal company, likely through incineration at a permitted facility.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill. If the spill is large or you are unsure how to proceed, contact your EHS department immediately.
-
Personal Protection: Wear the appropriate PPE, including double gloves, safety goggles, a lab coat, and respiratory protection if necessary.
-
Containment and Cleanup:
-
Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop or sweep up the material and place it into a labeled hazardous waste container.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Disposal: All materials used for cleanup (absorbent pads, paper towels, contaminated PPE) must be placed in the hazardous waste container for disposal.
Quantitative Data and Hazard Information (Using Nemadectin as an Analog)
Since no specific data exists for this compound, the following tables summarize information for Nemadectin, a structurally related macrocyclic lactone. This data is for reference and highlights the potential hazards.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C36H52O8 | |
| Molecular Weight | 612.79 g/mol | |
| Appearance | Solid |
| Solubility | Soluble in most organic solvents | |
Table 2: Toxicological and Hazard Information
| Hazard Type | Information | Source |
|---|---|---|
| Acute Toxicity | No significant acute toxicological data identified in literature search. May be harmful by inhalation, ingestion, or skin absorption. | |
| Irritation | May cause eye, skin, or respiratory system irritation. | |
| Hazard Classification | Considered a hazardous substance according to OSHA 29 CFR 1910.1200. | |
| Environmental Hazard | Very toxic to aquatic organisms. Avoid release to the environment. |
| Transport Information | DOT Hazard Class: 6.1 (Toxic) | |
Experimental Protocols and Workflows
While no specific experimental protocols for this compound are available, a generalized workflow for handling and preparing a potent, solid compound for laboratory use is provided below.
Protocol: Preparation of a Stock Solution
-
Pre-Experiment Setup:
-
Verify that a current, compound-specific SDS is available.
-
Prepare the designated work area in a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary materials: the compound in its original vial, appropriate solvent, calibrated pipettes, and volumetric flasks.
-
Pre-label all solution containers.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the safety section.
-
-
Weighing the Compound:
-
Tare a clean, appropriate weighing vessel on an analytical balance.
-
Carefully transfer the required amount of the solid compound to the vessel. Avoid creating dust.
-
Close the primary container of the compound immediately.
-
-
Solubilization:
-
Transfer the weighed compound into the appropriately sized volumetric flask.
-
Add a small amount of the desired solvent to dissolve the compound.
-
Once dissolved, add solvent to the final volume mark.
-
Cap and invert the flask several times to ensure a homogenous solution.
-
-
Post-Procedure Cleanup:
-
Dispose of all contaminated materials (weigh paper, pipette tips, gloves) in the designated hazardous waste container.
-
Wipe down the work surface in the fume hood.
-
Remove PPE and wash hands thoroughly.
-
Mandatory Visualizations
The following diagrams illustrate key logical and procedural workflows for handling and disposing of potent compounds like this compound.
Caption: General laboratory workflow from preparation to final disposal.
Caption: Step-by-step spill management logical workflow.
References
Navigating the Safe Disposal of 15-Methoxymkapwanin and Related Macrocyclic Lactones
Disclaimer: The compound "15-Methoxymkapwanin" is not found in widely available chemical databases or scientific literature. Therefore, this guidance is based on the procedures for closely related and well-documented macrocyclic lactones, such as Nemadectin and Milbemycin. Researchers must consult the specific Safety Data Sheet (SDS) for the exact compound being used and adhere to their institution's Environmental Health and Safety (EHS) guidelines. All waste must be managed in accordance with local, state, and federal regulations[1][2].
This document provides a comprehensive operational and disposal plan for potent macrocyclic lactones, designed for researchers, scientists, and drug development professionals. The primary objective is to ensure laboratory safety and environmental stewardship.
Immediate Safety and Handling Protocols
Before beginning any work with or disposal of this compound or similar compounds, it is imperative to wear the appropriate Personal Protective Equipment (PPE). Handling of these potent compounds should always occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure[3].
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn to protect against splashes[4].
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact[4].
-
Respiratory Protection: For handling powders or creating aerosols, a NIOSH-approved respirator may be necessary. Consult your institution's EHS department for specific recommendations.
General Handling Practices:
-
Limit all unnecessary personal contact and use in a well-ventilated area.
-
Avoid breathing dust, fumes, or vapors.
-
Do not eat, drink, or smoke in the laboratory area.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Store the compound in a cool, dry, well-ventilated area in a tightly sealed, original, or appropriate container, away from incompatible materials like oxidizing agents.
Step-by-Step Disposal Procedure
The disposal of this compound and related compounds is regulated and must be treated as hazardous waste. Never dispose of this material down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Identify all waste streams containing the compound. This includes pure compound, contaminated solutions, and contaminated labware (e.g., pipette tips, gloves, vials, bench paper).
-
Segregate this hazardous waste from non-hazardous laboratory waste to prevent cross-contamination.
-
-
Containerization:
-
Solid Waste: Place all contaminated solid materials (gloves, pipette tips, paper towels) into a dedicated, durable, leak-proof plastic bag or container. This container should be clearly labeled.
-
Liquid Waste: Collect all liquid waste containing the compound in a chemically compatible, leak-proof container with a secure, screw-on cap. Use the original packaging or an appropriate UN-labeled container when possible. Do not mix incompatible wastes.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
-
Labeling:
-
Clearly label every waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard pictograms (e.g., "Acute Toxicity," "Hazardous to the Environment").
-
-
Storage:
-
Store sealed waste containers in a designated, secure satellite accumulation area until they are collected by the institution's EHS department.
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
The ultimate disposal method will be handled by a licensed hazardous waste disposal company, likely through incineration at a permitted facility.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill. If the spill is large or you are unsure how to proceed, contact your EHS department immediately.
-
Personal Protection: Wear the appropriate PPE, including double gloves, safety goggles, a lab coat, and respiratory protection if necessary.
-
Containment and Cleanup:
-
Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop or sweep up the material and place it into a labeled hazardous waste container.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Disposal: All materials used for cleanup (absorbent pads, paper towels, contaminated PPE) must be placed in the hazardous waste container for disposal.
Quantitative Data and Hazard Information (Using Nemadectin as an Analog)
Since no specific data exists for this compound, the following tables summarize information for Nemadectin, a structurally related macrocyclic lactone. This data is for reference and highlights the potential hazards.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C36H52O8 | |
| Molecular Weight | 612.79 g/mol | |
| Appearance | Solid |
| Solubility | Soluble in most organic solvents | |
Table 2: Toxicological and Hazard Information
| Hazard Type | Information | Source |
|---|---|---|
| Acute Toxicity | No significant acute toxicological data identified in literature search. May be harmful by inhalation, ingestion, or skin absorption. | |
| Irritation | May cause eye, skin, or respiratory system irritation. | |
| Hazard Classification | Considered a hazardous substance according to OSHA 29 CFR 1910.1200. | |
| Environmental Hazard | Very toxic to aquatic organisms. Avoid release to the environment. |
| Transport Information | DOT Hazard Class: 6.1 (Toxic) | |
Experimental Protocols and Workflows
While no specific experimental protocols for this compound are available, a generalized workflow for handling and preparing a potent, solid compound for laboratory use is provided below.
Protocol: Preparation of a Stock Solution
-
Pre-Experiment Setup:
-
Verify that a current, compound-specific SDS is available.
-
Prepare the designated work area in a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary materials: the compound in its original vial, appropriate solvent, calibrated pipettes, and volumetric flasks.
-
Pre-label all solution containers.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the safety section.
-
-
Weighing the Compound:
-
Tare a clean, appropriate weighing vessel on an analytical balance.
-
Carefully transfer the required amount of the solid compound to the vessel. Avoid creating dust.
-
Close the primary container of the compound immediately.
-
-
Solubilization:
-
Transfer the weighed compound into the appropriately sized volumetric flask.
-
Add a small amount of the desired solvent to dissolve the compound.
-
Once dissolved, add solvent to the final volume mark.
-
Cap and invert the flask several times to ensure a homogenous solution.
-
-
Post-Procedure Cleanup:
-
Dispose of all contaminated materials (weigh paper, pipette tips, gloves) in the designated hazardous waste container.
-
Wipe down the work surface in the fume hood.
-
Remove PPE and wash hands thoroughly.
-
Mandatory Visualizations
The following diagrams illustrate key logical and procedural workflows for handling and disposing of potent compounds like this compound.
Caption: General laboratory workflow from preparation to final disposal.
Caption: Step-by-step spill management logical workflow.
References
Personal protective equipment for handling 15-Methoxymkapwanin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 15-Methoxymkapwanin, a neo-clerodane diterpene. Due to its classification and known biological activities, this compound should be handled with the utmost care as a potentially hazardous substance. The following procedural guidance is designed to minimize exposure risk and ensure a safe laboratory environment.
Hazard Profile
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary barrier against exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 compliant). Inner glove tucked under the gown cuff, outer glove over the cuff. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Body Protection | Disposable, solid-front, back-closure chemotherapy gown made of a low-lint, impervious material. | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosolized particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the solid compound or when there is a risk of aerosol generation. | Minimizes inhalation of fine particles. |
Operational Plan: Safe Handling Workflow
Adherence to a standardized operational procedure is critical to minimize the risk of accidental exposure. All handling of this compound should be performed in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to control for airborne particles and fumes.
Spill Management
In the event of a spill, the area should be immediately secured to prevent the spread of the contaminant. A cytotoxic spill kit should be readily available.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full recommended PPE.
-
Containment: Use absorbent pads from the spill kit to gently cover and contain the spill, working from the outside in.
-
Cleanup: Carefully collect all contaminated materials into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.
-
Dispose: All cleanup materials must be disposed of as cytotoxic waste.
Disposal Plan
All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and regulatory guidelines.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, puncture-resistant, leak-proof container with a purple lid. | Collect all contaminated solids (e.g., pipette tips, gloves, gowns, absorbent pads). |
| Liquid Waste | Labeled, leak-proof, shatter-resistant container with a purple lid. | Collect all unused solutions and contaminated solvents. Do not pour down the drain. |
| Sharps Waste | Labeled, puncture-proof sharps container with a purple lid. | Dispose of any contaminated needles or other sharp objects. |
All cytotoxic waste containers must be clearly labeled with the cytotoxic hazard symbol. Final disposal should be carried out through a licensed hazardous waste management company via high-temperature incineration.
Experimental Protocols
Due to the lack of specific published experimental protocols for this compound, researchers should adapt their existing protocols to incorporate the stringent handling and disposal procedures outlined in this guide. All procedures should be conducted in a manner that minimizes the generation of aerosols and dust.
By adhering to these guidelines, researchers can safely handle this compound, protecting themselves, their colleagues, and the environment from potential harm. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Personal protective equipment for handling 15-Methoxymkapwanin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 15-Methoxymkapwanin, a neo-clerodane diterpene. Due to its classification and known biological activities, this compound should be handled with the utmost care as a potentially hazardous substance. The following procedural guidance is designed to minimize exposure risk and ensure a safe laboratory environment.
Hazard Profile
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary barrier against exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 compliant). Inner glove tucked under the gown cuff, outer glove over the cuff. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Body Protection | Disposable, solid-front, back-closure chemotherapy gown made of a low-lint, impervious material. | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosolized particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the solid compound or when there is a risk of aerosol generation. | Minimizes inhalation of fine particles. |
Operational Plan: Safe Handling Workflow
Adherence to a standardized operational procedure is critical to minimize the risk of accidental exposure. All handling of this compound should be performed in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to control for airborne particles and fumes.
Spill Management
In the event of a spill, the area should be immediately secured to prevent the spread of the contaminant. A cytotoxic spill kit should be readily available.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full recommended PPE.
-
Containment: Use absorbent pads from the spill kit to gently cover and contain the spill, working from the outside in.
-
Cleanup: Carefully collect all contaminated materials into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.
-
Dispose: All cleanup materials must be disposed of as cytotoxic waste.
Disposal Plan
All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and regulatory guidelines.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, puncture-resistant, leak-proof container with a purple lid. | Collect all contaminated solids (e.g., pipette tips, gloves, gowns, absorbent pads). |
| Liquid Waste | Labeled, leak-proof, shatter-resistant container with a purple lid. | Collect all unused solutions and contaminated solvents. Do not pour down the drain. |
| Sharps Waste | Labeled, puncture-proof sharps container with a purple lid. | Dispose of any contaminated needles or other sharp objects. |
All cytotoxic waste containers must be clearly labeled with the cytotoxic hazard symbol. Final disposal should be carried out through a licensed hazardous waste management company via high-temperature incineration.
Experimental Protocols
Due to the lack of specific published experimental protocols for this compound, researchers should adapt their existing protocols to incorporate the stringent handling and disposal procedures outlined in this guide. All procedures should be conducted in a manner that minimizes the generation of aerosols and dust.
By adhering to these guidelines, researchers can safely handle this compound, protecting themselves, their colleagues, and the environment from potential harm. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
